4-Methyl-8-hydroxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUKRQOCPFZNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191781 | |
| Record name | 4-Methyl-8-quinolinol | |
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Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3846-73-9 | |
| Record name | 4-Methyl-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3846-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl-8-quinolinol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-8-hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402584 | |
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| Record name | 4-Methyl-8-quinolinol | |
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| Record name | 8-Quinolinol, 4-methyl | |
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| Record name | 4-METHYL-8-HYDROXYQUINOLINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-8-hydroxyquinoline (CAS Number 3846-73-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-8-hydroxyquinoline, a heterocyclic organic compound with significant potential in various scientific and biomedical applications. This document collates essential chemical and physical data, outlines experimental protocols, and explores the mechanistic underpinnings of its biological activities.
Core Chemical and Physical Properties
This compound, also known as 8-hydroxy-4-methylquinoline or 8-hydroxylepidine, is a derivative of the versatile scaffold, 8-hydroxyquinoline.[] The introduction of a methyl group at the 4-position influences its electronic properties, solubility, and biological interactions.
| Property | Value | Reference(s) |
| CAS Number | 3846-73-9 | [][2] |
| Molecular Formula | C₁₀H₉NO | [] |
| Molecular Weight | 159.18 g/mol | [] |
| IUPAC Name | 4-methylquinolin-8-ol | [] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 124 °C | [4] |
| Boiling Point | 330 °C at 760 mmHg | [] |
| Density | 1.21 g/cm³ | [] |
| pKa | 4.47 ± 0.40 (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol.[5] Good solubility was observed in dimethyl sulfoxide, dimethyl formamide, chloroform and methanol.[5] | [5] |
| SMILES | Cc1ccnc2c(O)cccc12 | |
| InChI Key | OYUKRQOCPFZNHR-UHFFFAOYSA-N | [] |
Synthesis
The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Skraup synthesis or the Friedländer synthesis.[6] A common approach involves the reaction of an appropriately substituted aniline with a β-ketoester followed by cyclization.
Representative Synthetic Workflow:
Figure 1: Generalized Skraup synthesis workflow for this compound.
Key Applications and Mechanisms of Action
This compound's utility stems from its role as a metal chelator and its inherent biological activity, which is a characteristic of the 8-hydroxyquinoline scaffold.
Metal Chelation
The proximate arrangement of the hydroxyl group and the nitrogen atom in the quinoline ring makes this compound an excellent bidentate chelating agent for various metal ions.[3][6] This property is fundamental to many of its biological effects and analytical applications. The chelation process can alter the bioavailability of essential metal ions for pathogenic microorganisms or cancer cells, and also forms the basis for fluorescent sensing of metal ions.
Figure 2: The role of metal chelation in the biological activity of this compound.
Anticancer Activity
Derivatives of 8-hydroxyquinoline have demonstrated promising anticancer properties. Their mechanisms of action are often multifactorial, stemming from their ability to chelate metal ions crucial for tumor growth and to induce cellular stress. The antitumor activity of some 8-hydroxyquinoline derivatives has been linked to the induction of DNA damage and the downregulation of human telomerase reverse transcriptase (hTERT) mRNA expression.[7]
Figure 3: Proposed anticancer mechanism of action for 8-hydroxyquinoline derivatives.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent. The antimicrobial mechanism is largely attributed to its metal chelating properties, which disrupt essential metal ion homeostasis in bacteria and fungi.[8] Furthermore, some 8-hydroxyquinoline derivatives can interact with and disrupt the bacterial lipid bilayer membrane, leading to cell death.[9]
Figure 4: Dual antimicrobial mechanisms of 8-hydroxyquinoline derivatives.
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these based on their specific experimental setup and objectives.
General Protocol for UV-Visible Spectrophotometric Analysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like methanol or DMSO.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent.
-
Spectrophotometric Measurement: Record the absorbance spectra of the working solutions over a relevant wavelength range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
General Protocol for Fluorescence Spectroscopy
-
Preparation of Solutions: Prepare a dilute solution of this compound (e.g., 10 µM) in a suitable solvent.
-
Fluorescence Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence intensity and absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
General Protocol for Metal Chelation Study (Spectrophotometric Titration)
-
Prepare Solutions: Prepare a stock solution of this compound and a stock solution of the metal salt of interest in a suitable buffer or solvent system.
-
Titration:
-
Place a known concentration of the this compound solution in a cuvette.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal-ligand complex.
-
Plot the change in absorbance against the molar ratio of metal to ligand to determine the stoichiometry of the complex.
-
General Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low and consistent across all wells, including controls). Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
Hazard Statements: Based on data for the parent compound, 8-hydroxyquinoline, this compound should be handled with care. Potential hazards include being toxic if swallowed, causing serious eye damage, and potentially causing an allergic skin reaction. It may also be very toxic to aquatic life with long-lasting effects.[10]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.[10]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Avoid release to the environment.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a compound of significant interest with a broad spectrum of potential applications, particularly in the fields of medicinal chemistry and materials science. Its well-defined metal-chelating properties are central to its biological activities and its utility as a fluorescent probe. This guide provides a foundational understanding for researchers and developers to explore and harness the potential of this versatile molecule. Further research is warranted to fully elucidate its specific mechanisms of action in various biological systems and to develop novel applications.
References
- 2. 3846-73-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 4-HYDROXY-8-METHYLQUINOLINE | 23432-44-2 [chemicalbook.com]
- 4. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. rroij.com [rroij.com]
- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
physical and chemical properties of 4-Methyl-8-hydroxyquinoline
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-8-hydroxyquinoline
Introduction
This compound, a derivative of the versatile organic compound 8-hydroxyquinoline (oxine), is a molecule of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. Like its parent compound, it possesses a planar bicyclic structure composed of a pyridine ring fused to a phenol ring. The strategic placement of the hydroxyl group at the C-8 position, in proximity to the ring nitrogen, endows it with potent metal-chelating capabilities.[1][2][3] This ability to bind with a variety of metal ions is central to its diverse biological activities, which include antimicrobial, anticancer, and antineurodegenerative properties.[2][4][5]
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering structured data, relevant experimental context, and visual representations of key processes to facilitate its application in research and development.
Core Molecular Properties
The fundamental identity of this compound is defined by its molecular structure and associated identifiers. These core attributes are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-methylquinolin-8-ol | [6] |
| Synonyms | 4-Methyl-8-quinolinol, 8-Hydroxylepidine, 8-Hydroxy-4-methylquinoline | [6] |
| CAS Number | 3846-73-9 | [6] |
| Molecular Formula | C₁₀H₉NO | [6][7] |
| Molecular Weight | 159.18 g/mol | [6][7] |
| Canonical SMILES | CC1=CC=NC2=C1C=CC=C2O | [6] |
| InChI Key | OYUKRQOCPFZNHR-UHFFFAOYSA-N | [6] |
Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application. The known physical properties of this compound are presented here. It is important to distinguish this compound from its isomer, 8-Methyl-4-hydroxyquinoline (CAS 23432-44-2), which exhibits different physical properties, such as a higher melting point (213-215 °C).[8]
| Property | Value | Reference(s) |
| Appearance | Crystalline solid, off-white to light brown | [8][9] |
| Melting Point | 124 °C | [6] |
| Boiling Point | 326.8 ± 22.0 °C (Predicted for isomer) | [8] |
| Density | 1.210 ± 0.06 g/cm³ (Predicted for isomer) | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and methanol. | [10] |
| pKa | The parent compound, 8-hydroxyquinoline, has a pKa of ~9.9 for the phenolic hydroxyl group. A similar value is expected for the 4-methyl derivative. | [3] |
| LogP | A predicted partition coefficient (LogP) for similar structures is in the range of 1.0-2.0, indicating moderate lipophilicity. | [9] |
Chemical Properties and Reactivity
Stability and Handling
This compound is generally stable under standard laboratory conditions.[11] However, like its parent compound, it can be sensitive to prolonged exposure to light and air, which may cause discoloration.[12][13] It is incompatible with strong oxidizing agents.[12] For storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.[11][12]
Metal Chelation
The most significant chemical property of this compound is its function as a potent, monoprotic bidentate chelating agent.[2][5] The nitrogen atom of the pyridine ring and the adjacent phenolic oxygen atom act as donor atoms, forming stable five-membered chelate rings with a wide array of metal ions (e.g., V⁴⁺, Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺).[2][14] This chelation is often accompanied by a significant change in the solution's fluorescence, a property leveraged in the development of chemical sensors.[1][15]
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the quinoline ring protons. A singlet in the aliphatic region (approx. 2.5 ppm) for the methyl (CH₃) group. A broad singlet for the hydroxyl (OH) proton, the position of which is solvent-dependent. |
| ¹³C NMR | Signals in the aromatic region (approx. 110-155 ppm) for the ten carbons of the quinoline ring system. A signal in the aliphatic region (approx. 15-25 ppm) for the methyl carbon. |
| IR Spectroscopy | A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch. Aromatic C-H stretching bands just above 3000 cm⁻¹. C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the quinoline chromophore, typically observed in the UV region between 250 nm and 400 nm.[14][17] Chelation with metal ions can cause a significant shift in these absorption bands. |
Experimental Protocols
General Synthesis Pathway
Derivatives of 8-hydroxyquinoline can be synthesized through various established methods, including the Skraup synthesis, Friedländer annulation, and modern cross-coupling reactions.[1][15] A targeted approach for synthesizing 4-substituted-8-hydroxyquinolines often starts from a more readily available precursor, such as 4-hydroxy-8-tosyloxyquinoline.[18]
The following workflow outlines a plausible synthetic route.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 4-HYDROXY-8-METHYLQUINOLINE | 23432-44-2 [chemicalbook.com]
- 8. 4-HYDROXY-8-METHYLQUINOLINE CAS#: 23432-44-2 [amp.chemicalbook.com]
- 9. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Page loading... [wap.guidechem.com]
- 13. carlroth.com [carlroth.com]
- 14. mdpi.com [mdpi.com]
- 15. rroij.com [rroij.com]
- 16. 4-hydroxy-8-methyl-2(1H)-quinolinone | 1677-42-5 [amp.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
4-Methyl-8-hydroxyquinoline molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-8-hydroxyquinoline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines the key chemical data, a plausible experimental protocol for its synthesis, and discusses its potential biological significance based on the well-established activities of the 8-hydroxyquinoline scaffold.
Molecular Structure and Properties
This compound, also known as 8-hydroxy-4-methylquinoline, is a heterocyclic aromatic organic compound. It belongs to the 8-hydroxyquinoline class of compounds, which are known for their potent metal-chelating properties and diverse biological activities.[1] The core structure consists of a quinoline ring system with a methyl group at the 4th position and a hydroxyl group at the 8th position.
The molecular formula of this compound is C₁₀H₉NO. Its structure is depicted below:
Chemical Structure:

Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that some of these values are predicted based on computational models due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| CAS Number | 3846-73-9 | - |
| IUPAC Name | 4-methylquinolin-8-ol | - |
| Synonyms | 8-Hydroxy-4-methylquinoline, 8-Hydroxylepidine | - |
| Appearance | Off-white to light brown solid | - |
| Melting Point | 213-215 °C (Predicted) | - |
| Boiling Point | 326.8 ± 22.0 °C (Predicted) | - |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 4.47 ± 0.40 (Predicted) | - |
Spectroscopic Data
1.2.1. ¹H and ¹³C NMR Spectroscopy (Predicted)
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of 4-methylquinoline and 8-hydroxyquinoline, taking into account the electronic effects of the methyl and hydroxyl substituents on the quinoline ring.[2]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Group (-CH₃) | ~2.5 | ~18 |
| Quinoline Ring Protons | 7.0 - 8.8 | 110 - 155 |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups. The table below lists the expected characteristic IR absorption peaks.[3][4][5]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching, broad | 3200 - 3600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-N (Heterocyclic) | Stretching | 1300 - 1400 |
| C-O (Phenolic) | Stretching | 1200 - 1260 |
1.2.3. Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of hydroxyquinolines.[6][7][8]
| Fragment | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₀H₉NO]⁺ | 159 |
| [M-H]⁺ | [C₁₀H₈NO]⁺ | 158 |
| [M-CO]⁺ | [C₉H₉N]⁺ | 131 |
| [M-HCN]⁺ | [C₉H₈O]⁺ | 132 |
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted quinolines, such as the Skraup or Friedländer synthesis, or by modification of a pre-existing quinoline core.[9] The following is a proposed experimental protocol adapted from the synthesis of similar 4-substituted-8-hydroxyquinolines.[10]
Plausible Synthesis of this compound
This proposed synthesis involves a multi-step process starting from a commercially available precursor.
Caption: Plausible synthetic workflow for this compound.
Step 1: Chlorination of 4-Hydroxy-8-tosyloxyquinoline
-
To a stirred solution of 4-hydroxy-8-tosyloxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), the mixture is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 4-chloro-8-tosyloxyquinoline.
Step 2: Methylation of 4-Chloro-8-tosyloxyquinoline
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-chloro-8-tosyloxyquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
-
A palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equivalents), is added to the solution.
-
Dimethylzinc (1.1 equivalents, as a solution in a suitable solvent) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 4-methyl-8-tosyloxyquinoline.
Step 3: Deprotection of the Hydroxyl Group
-
A solution of 4-methyl-8-tosyloxyquinoline (1 equivalent) in a mixture of ethanol and water is prepared.
-
An aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 equivalents) is added.
-
The mixture is heated to reflux for 1-2 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Activity and Applications
While specific studies on the biological activity of this compound are limited, the 8-hydroxyquinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[11] The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions, which are essential for many biological processes.[12]
The potential biological activities of this compound, inferred from related compounds, include:
-
Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[9]
-
Anticancer Activity: The metal-chelating properties of these compounds can disrupt cellular processes in cancer cells, leading to apoptosis.
-
Neuroprotective Effects: By chelating excess metal ions in the brain, which are implicated in oxidative stress and neurodegenerative diseases, some 8-hydroxyquinoline derivatives have shown potential in the treatment of Alzheimer's and Parkinson's diseases.
The presence of the methyl group at the 4-position may influence the lipophilicity and steric properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile compared to the parent 8-hydroxyquinoline.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. While there is a need for more extensive experimental characterization of this specific molecule, the information presented here, based on closely related compounds, serves as a valuable resource for researchers interested in the synthesis and application of substituted 8-hydroxyquinolines. Further investigation into the biological activities of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
The Solubility Profile of 4-Methyl-8-hydroxyquinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Methyl-8-hydroxyquinoline in organic solvents. Despite a comprehensive search of scientific literature, specific quantitative solubility data for this compound remains largely uncharacterized. This document provides an overview of the expected solubility based on the known properties of the parent compound, 8-hydroxyquinoline, and related derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents using established analytical techniques. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.
Introduction to this compound
This compound is a derivative of 8-hydroxyquinoline, a versatile heterocyclic organic compound known for its potent metal-chelating properties. The addition of a methyl group at the 4-position can influence its physicochemical properties, including solubility, lipophilicity, and biological activity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including drug formulation, chemical synthesis, and analytical method development.
Estimated Solubility Profile
The parent compound, 8-hydroxyquinoline, is generally described as being insoluble in water and ether, but freely soluble in organic solvents such as ethanol, acetone, chloroform, and benzene. Quantitative data for 8-hydroxyquinoline indicates solubility in ethanol and DMSO up to 100 mM. Metal complexes of 8-hydroxyquinoline exhibit varied solubility, with good solubility reported in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol, and sparing solubility in diethyl ether, acetone, and 96% ethanol.
The presence of the methyl group in this compound is expected to increase its lipophilicity compared to the parent compound. This would likely result in a similar or slightly enhanced solubility in non-polar and moderately polar organic solvents, while its aqueous solubility is expected to be very low.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | Soluble | Based on the solubility of related 8-hydroxyquinoline compounds. |
| Ethanol | Soluble | Good solubility is expected due to the precedent of the parent compound. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for quinoline derivatives, high solubility is anticipated. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, expected to be a good solvent. |
| Acetone | Soluble | The parent compound is soluble in acetone. |
| Acetonitrile | Moderately Soluble | Expected to be a viable solvent. |
| Non-Polar Solvents | ||
| Chloroform | Soluble | The parent compound is soluble in chloroform. |
| Dichloromethane (DCM) | Soluble | Similar to chloroform, good solubility is expected. |
| Toluene | Sparingly Soluble | Lower polarity may limit solubility compared to more polar solvents. |
| Hexane | Insoluble | The polarity difference is likely too great for significant dissolution. |
| Diethyl Ether | Sparingly Soluble | The parent compound has limited solubility in ether. |
Disclaimer: The data presented in Table 1 is an estimation based on the properties of structurally related compounds and should be confirmed by experimental analysis.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and effective techniques: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to form a saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or incubator is recommended.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the mixture to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator or oven at a temperature below the compound's melting point.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.
-
Solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometry Method
This indirect method relies on measuring the absorbance of a saturated solution and determining its concentration using a pre-established calibration curve. This technique is suitable when the solute has a chromophore that absorbs in the UV-Vis spectrum.
Methodology:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a high-concentration stock solution of this compound in the solvent of interest.
-
Perform serial dilutions to create a series of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).
-
Filter the saturated supernatant to remove any undissolved solid.
-
Dilute the filtered supernatant with a known dilution factor to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.
-
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently not well-documented in publicly available literature, its solubility profile can be reasonably estimated based on its structural relationship to 8-hydroxyquinoline. It is anticipated to be soluble in common polar organic solvents like DMSO, DMF, methanol, and ethanol, and less soluble in non-polar solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for gravimetric and UV-Vis spectrophotometric analysis provided in this guide offer robust methods for empirical determination. The data generated from such studies will be invaluable for the continued development and application of this compound.
Spectroscopic Profile of 4-Methyl-8-hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-8-hydroxyquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoline derivatives.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Please note that where specific experimental data for this compound is not available, typical chemical shifts and absorption values for closely related 8-hydroxyquinoline and 4-methylquinoline derivatives are provided as estimations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.7 | d | ~4.5 |
| H-3 | ~7.2 | d | ~4.5 |
| H-5 | ~7.4 | d | ~8.0 |
| H-6 | ~7.1 | t | ~8.0 |
| H-7 | ~7.0 | d | ~8.0 |
| 4-CH₃ | ~2.6 | s | - |
| 8-OH | ~9.5 | br s | - |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-3 | ~121 |
| C-4 | ~144 |
| C-4a | ~128 |
| C-5 | ~117 |
| C-6 | ~127 |
| C-7 | ~110 |
| C-8 | ~153 |
| C-8a | ~138 |
| 4-CH₃ | ~18 |
Solvent: CDCl₃. Proton-decoupled.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1600 | Strong | C=N stretch (quinoline ring) |
| ~1500, 1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1280 | Medium | C-O stretch (phenol) |
| ~830 | Strong | C-H bend (out-of-plane) |
Sample preparation: KBr pellet or as a thin film.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | ~245, ~315 | Data not available |
| Chloroform | ~248, ~320 | Data not available |
Concentration: Typically 10⁻⁴ to 10⁻⁵ M.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
¹H NMR Spectrum Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or chloroform) at a concentration of approximately 10⁻³ M.
-
Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M, ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
-
Spectrum Acquisition:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Scan Range: 200-800 nm.
-
Scan Speed: Medium.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Use the pure solvent as a blank to zero the instrument before measuring the sample's absorbance.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
An In-depth Technical Guide to the Synthesis of 4-Methyl-8-hydroxyquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methyl-8-hydroxyquinoline and its key derivatives. It includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to support research and development in medicinal chemistry and materials science. The unique biological activities of 8-hydroxyquinoline derivatives, particularly their roles as metal chelators and their impact on various signaling pathways, make them a significant area of study.[1][2][3]
Core Synthesis of this compound
The foundational structure of this compound is typically synthesized through well-established cyclization reactions, primarily the Doebner-von Miller and Skraup syntheses. These methods involve the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound or its precursor.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone.[3][4] For the synthesis of this compound, 2-aminophenol is reacted with methyl vinyl ketone.
Reaction Scheme:
Figure 1: Doebner-von Miller synthesis of this compound.
Experimental Protocol:
A general procedure for the Doebner-von Miller synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of 2-aminophenol in dilute hydrochloric acid is prepared.
-
Reagent Addition: Methyl vinyl ketone is added dropwise to the stirred solution. An oxidizing agent, such as arsenic acid or nitrobenzene, is also added.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium carbonate, until a precipitate forms.[5] The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[5]
Skraup Synthesis
The Skraup synthesis is a classic method for quinoline synthesis that utilizes glycerol, an aniline, and an oxidizing agent in the presence of sulfuric acid.[6] For this compound, a modification of the Skraup reaction would be employed.
Reaction Scheme:
Figure 2: Skraup-type synthesis of this compound.
Experimental Protocol:
A typical Skraup synthesis procedure for 8-hydroxyquinoline, which can be adapted for the 4-methyl derivative, is as follows:
-
Reagent Preparation: A mixture of 2-aminophenol, glycerol, and a suitable oxidizing agent (e.g., o-nitrophenol) is prepared.
-
Acid Addition: Concentrated sulfuric acid is carefully added to the mixture with cooling.
-
Reaction Conditions: The reaction mixture is heated, often to around 130-140°C, for several hours. The reaction can be vigorous, so careful temperature control is necessary.[7]
-
Work-up and Purification: The reaction mixture is cooled and then poured into water. The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The product is then purified by steam distillation or recrystallization.[8]
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | [9] |
| Melting Point | Not available | |
| Appearance | Not available | |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| Yield | Not available |
Quantitative Data for 2-Methyl-8-hydroxyquinoline (for reference)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [9] |
| Molecular Weight | 159.18 g/mol | [9] |
| Melting Point | 74-76 °C | |
| Appearance | Cream-colored crystalline powder | [9] |
| ¹H NMR (CDCl₃, ppm) | δ 8.05 (d, 1H), 7.3-7.0 (m, 4H), 2.7 (s, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 157.0, 153.5, 139.0, 136.0, 127.0, 126.5, 121.0, 117.0, 110.0, 25.0 |
Synthesis of this compound Derivatives
Halogenated Derivatives
Halogenation of the this compound core can be achieved through electrophilic aromatic substitution. For instance, chlorination can be performed using reagents like N-chlorosuccinimide (NCS).
Experimental Protocol for Chlorination (General):
-
Reaction Setup: this compound is dissolved in a suitable solvent such as dichloromethane or chloroform.
-
Reagent Addition: N-chlorosuccinimide is added portion-wise to the solution at room temperature.
-
Reaction Conditions: The reaction is stirred for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
A general procedure for the synthesis of 5-chloro-8-hydroxyquinoline involves refluxing 4-chloro-2-aminophenol with acrolein diethyl acetal in 1N HCl.[5]
Amino Derivatives
Amino groups can be introduced onto the this compound scaffold, often starting from a nitro derivative followed by reduction.
Experimental Protocol for Amination (General):
-
Nitration: The parent compound is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group.
-
Reduction: The nitro-derivative is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
-
Purification: The resulting amino derivative is purified by crystallization or chromatography.
The synthesis of 5-amino-8-hydroxyquinoline derivatives has been reported, and these can be used as building blocks for more complex molecules.[10][11]
Ether and Thioether Derivatives
The hydroxyl group at the 8-position can be converted to an ether or thioether.
Experimental Protocol for Etherification (Williamson Ether Synthesis - General):
-
Deprotonation: this compound is treated with a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF) to form the corresponding alkoxide.
-
Alkylation: An alkyl halide (e.g., methyl iodide) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified.
For thioether synthesis, a similar approach can be used, starting with the conversion of the hydroxyl group to a thiol or by using a thiolate nucleophile. The synthesis of 4-thioquinoline derivatives has been described, highlighting their potential biological activities.[12]
Biological Signaling Pathway
8-Hydroxyquinoline derivatives are known to exhibit a range of biological activities, including neuroprotective effects. One of the pathways they can influence is the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.[1]
Figure 3: Influence of 8-Hydroxyquinoline Derivatives on the Calpain-Calpastatin Pathway.
High glucose levels can lead to an increase in intracellular calcium, which in turn activates calpains, a family of calcium-dependent proteases.[1] Activated calpains can lead to neuronal cell death.[1] Calpastatin is the endogenous inhibitor of calpains. Studies have shown that 8-hydroxyquinoline and its derivatives can attenuate the increased expression of calpain, thereby potentially protecting against high glucose-induced neuronal cell death.[1]
References
- 1. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller_reaction [chemeurope.com]
- 5. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. iipseries.org [iipseries.org]
- 7. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Commercial Availability and Technical Guide for 4-Methyl-8-hydroxyquinoline in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest in chemical and biological research. Its core structure imparts potent metal-chelating properties, which are fundamental to its diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, a detailed laboratory synthesis protocol, and an exploration of its established and potential research applications. The document further outlines a representative experimental protocol for evaluating its metal-chelating capabilities and visualizes key concepts through diagrammatic representations.
Commercial Availability
This compound (CAS No. 3846-73-9) is available from several chemical suppliers catering to the research and development sector. The availability, purity, and pricing can vary, and it is advisable to contact the suppliers directly for the most current information. Below is a summary of known suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Price | Stock Status |
| Apollo Scientific | 3846-73-9 | 95% | 250mg, 1g | £62.00 (250mg), £121.00 (1g)[1] | Out of Stock[1] |
| BOC Sciences | 3846-73-9 | 95% | Inquire | Inquire | Inquire |
| AK Scientific | 3846-73-9 | 97% | Inquire | Inquire | Inquire |
| P&S Chemicals | 3846-73-9 | Inquire | Inquire | Inquire | Inquire |
| Dayang Chem (Hangzhou) Co.,Ltd. | 3846-73-9 | Inquire | Inquire | Inquire | In stock |
| Biosynth | 3846-73-9 | Inquire | 25mg, 50mg, 100mg, 250mg, 500mg | From $900.00 | 3-4 weeks lead time |
Synthesis of this compound
For research applications requiring larger quantities or when commercial availability is limited, this compound can be synthesized in the laboratory. The Skraup synthesis is a classical and effective method for the preparation of quinolines. The following is a detailed protocol adapted for the synthesis of this compound.
Experimental Protocol: Skraup Synthesis
This protocol describes the synthesis of this compound from 2-amino-5-methylphenol and crotonaldehyde.
Materials:
-
2-Amino-5-methylphenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Crotonaldehyde
-
Ferrous sulfate (as an oxidizing agent moderator)
-
Sodium hydroxide solution
-
Ethanol
-
Hydrochloric acid
-
Activated charcoal
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-amino-5-methylphenol and glycerol.
-
Addition of Acid: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The reaction is exothermic, and the temperature should be controlled by an ice bath.
-
Addition of Crotonaldehyde: Once the mixture has cooled, add crotonaldehyde dropwise from the dropping funnel over a period of 30-45 minutes. Maintain stirring throughout the addition.
-
Heating: After the addition is complete, add a small amount of ferrous sulfate. Heat the reaction mixture gently at first, and then increase the temperature to reflux (around 130-140°C) for 3-4 hours. The reaction is vigorous and should be monitored closely.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker of cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude this compound.
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Dissolve the crude product in dilute hydrochloric acid and treat with activated charcoal to decolorize the solution.
-
Filter the solution to remove the charcoal.
-
Re-precipitate the product by adding a sodium hydroxide solution until the solution is slightly alkaline.
-
Collect the purified precipitate by filtration, wash with cold water, and dry in a vacuum oven.
-
-
Recrystallization: For higher purity, the dried product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Synthesis Workflow Diagram
Research Applications and Mechanism of Action
The biological activity of 8-hydroxyquinoline and its derivatives is predominantly attributed to their ability to chelate metal ions. This property is crucial for the function of many enzymes and proteins, and its disruption can lead to various cellular effects.
Metal Chelation
8-Hydroxyquinoline acts as a bidentate ligand, forming stable complexes with a variety of metal ions, including iron, copper, and zinc. This chelation can lead to either the sequestration of essential metal ions, thereby inhibiting metalloenzyme activity, or the transport of metal ions across cell membranes, leading to altered intracellular metal concentrations and subsequent downstream effects.
Biological Activities
The metal-chelating property of 8-hydroxyquinoline derivatives confers a broad spectrum of biological activities, making them valuable tools in drug discovery and development.
-
Antimicrobial and Antifungal Activity: By chelating essential metal ions, these compounds can disrupt microbial metabolism and growth.
-
Anticancer Activity: 8-Hydroxyquinolines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of metalloenzymes involved in cell proliferation and survival, and the generation of reactive oxygen species (ROS) through metal-catalyzed reactions.
-
Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is implicated, 8-hydroxyquinolines have been investigated for their ability to modulate metal ion concentrations in the brain.[2]
-
Enzyme Inhibition: 8-Hydroxyquinoline derivatives have been identified as inhibitors of various enzymes, including histone demethylases, which are involved in epigenetic regulation.[3]
Inhibition of Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, derivatives of 8-hydroxyquinoline are known to modulate several key cellular signaling pathways, often as a consequence of their metal-chelating and enzyme-inhibiting activities. For instance, some derivatives have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[4]
Experimental Protocol: Metal Chelating Assay
To quantitatively assess the metal-chelating ability of this compound, a spectrophotometric assay can be employed. The following protocol is a representative method for determining the iron (Fe²⁺) chelating activity.
Principle: This assay is based on the competition between the test compound and ferrozine for the binding of ferrous iron. Ferrozine forms a stable, colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol or DMSO (for dissolving the test compound)
-
HEPES or other suitable buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a solution of FeCl₂ in deionized water.
-
Prepare a solution of ferrozine in deionized water.
-
Prepare the buffer solution at the desired pH.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the buffer.
-
Add various concentrations of the this compound stock solution to the wells.
-
Add the FeCl₂ solution to each well to initiate the chelation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
-
Color Development:
-
Add the ferrozine solution to each well. The ferrozine will react with any unchelated Fe²⁺ to form the colored complex.
-
Incubate the plate at room temperature for another specified time (e.g., 10 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
-
Calculation:
-
The percentage of Fe²⁺ chelating activity can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
A standard chelator, such as EDTA, should be used as a positive control.
-
Experimental Workflow Diagram
Conclusion
This compound is a readily accessible research chemical with a rich potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its biological activities, rooted in its metal-chelating properties, offer numerous avenues for investigation. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this promising molecule.
References
In-depth Technical Guide to the Health and Safety of 4-Methyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 4-Methyl-8-hydroxyquinoline. Due to a lack of comprehensive, publicly available toxicological data for this specific compound, information from the closely related parent compound, 8-hydroxyquinoline, has been included for hazard reference. This information should be used with caution and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a derivative of 8-hydroxyquinoline, a versatile chelating agent with applications in various scientific fields. As with any chemical compound, understanding its health and safety profile is paramount for safe handling and use in research and development. This guide summarizes the available physicochemical properties, potential hazards, and recommended safety precautions.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 213-215 °C |
| Boiling Point (Predicted) | 326.8 ± 22.0 °C |
| Density (Predicted) | 1.210 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.47 ± 0.40 |
Hazard Identification and GHS Classification
The GHS classification for 8-hydroxyquinoline is as follows, and it is recommended to assume similar hazards for the 4-methyl derivative pending specific data.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment, chronic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
GHS Pictograms (based on 8-hydroxyquinoline)
Caption: Potential GHS pictograms applicable to this compound, based on the classification of 8-hydroxyquinoline.
Toxicological Information
Detailed toxicological studies specifically for this compound are not widely available in the public domain. However, studies on related methylquinolines provide some insight into the potential hazards.
-
Mutagenicity: Some methylquinolines have shown mutagenic properties in Ames tests.[2] For instance, 4-methylquinoline has demonstrated clear evidence of mutagenicity.[2][3]
-
Carcinogenicity: 4-methylquinoline has been identified as a skin tumor initiator in mice and has shown evidence of carcinogenicity with the development of liver tumors in male mice.[2][3] 8-methylquinoline has demonstrated skin tumor-initiating activity.[2] No carcinogenicity data was found for this compound.
-
Reproductive and Developmental Toxicity: 8-hydroxyquinoline is classified as a reproductive toxin, with the potential to damage fertility or the unborn child.[4]
Experimental Protocols
Detailed experimental protocols for the safety and toxicology testing of this compound are not available in the reviewed literature. For general guidance on toxicological testing methodologies, researchers should refer to established guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) and the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).
Safe Handling and Storage
Given the potential hazards, stringent safety measures should be implemented when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.[5]
Handling Procedures Workflow
Caption: A generalized workflow for the safe handling of this compound.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Protect from light.[5]
-
Store locked up or in an area accessible only to authorized personnel.[5]
First Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6] |
First Aid Decision Logic
Caption: A decision-making workflow for first aid response to exposure.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[5]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[5]
Conclusion
While specific health and safety data for this compound is limited, the information available for the parent compound, 8-hydroxyquinoline, and other related methylquinolines suggests that this compound should be handled as a potentially hazardous substance. It is crucial for researchers, scientists, and drug development professionals to adhere to strict safety protocols, use appropriate personal protective equipment, and work in a controlled environment to minimize the risk of exposure. Further toxicological studies are needed to fully characterize the health and safety profile of this compound.
References
4-Methyl-8-hydroxyquinoline: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold, is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. The foundational 8-hydroxyquinoline structure is renowned for its metal-chelating properties, which are central to its broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2][3] The introduction of a methyl group at the 4-position of the quinoline ring can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and therapeutic potential.[4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on quantitative data and detailed experimental methodologies.
Synthesis of this compound
The synthesis of quinoline and its derivatives is classically achieved through several named reactions, most notably the Skraup and Friedländer syntheses.
Skraup Synthesis
The Skraup synthesis is a robust method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[5][6] In the context of this compound, the likely starting material would be 2-aminophenol, which would react with crotonaldehyde (formed in situ from glycerol or used directly) to yield the desired product.
Generalized Skraup Reaction Workflow:
Caption: Generalized workflow of the Skraup synthesis for this compound.
A modified Skraup reaction, which involves changes in the method of bringing reactants together, has been reported to reduce the reaction's violence and significantly increase the yield of quinoline derivatives.[7]
Friedländer Synthesis
The Friedländer synthesis offers an alternative route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[8][9][10][11] For the synthesis of this compound, 2-amino-3-hydroxyacetophenone could be condensed with a compound providing the remaining two carbons of the pyridine ring.
Generalized Friedländer Synthesis Workflow:
Caption: Generalized workflow of the Friedländer synthesis for this compound.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in the readily available literature, the biological activities of the broader 8-hydroxyquinoline class are well-documented. The primary mechanism of action for many of these activities is their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms or cancer cells.[12]
Anticancer Activity
Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2][13] The cytotoxic effects are often attributed to the induction of apoptosis, which can be triggered by the generation of reactive oxygen species (ROS) and subsequent DNA damage.[13] Some derivatives have also been shown to interfere with critical cellular signaling pathways, such as the PI3K-Akt-mTOR pathway.[13]
Table 1: Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives (Analogous Compounds)
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Lines | 12.5–25 µg/mL | [13] |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B | 6.25±0.034 µg/mL | [13] |
| Schiff Base Derivatives (General) | A375 (Melanoma) | < 10 µM | [13] |
| Copper(II) Complexes of Schiff Bases | A375 (Melanoma) | More active than Zn complexes | [13] |
| Zinc(II) Complexes of Schiff Bases | A375 (Melanoma) | < 10 µM | [13] |
| Oxidovanadium(IV) complexes of benzohydrazones | A-375 (Melanoma) | < 6.3 µM | [13] |
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline and its derivatives are known to possess significant antibacterial and antifungal properties.[1][14][15][16][17] The mechanism is often linked to their ability to chelate metal ions that are essential for microbial growth and enzyme function.
Table 2: Antimicrobial/Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives (Analogous Compounds)
| Compound/Derivative | Organism | MIC/EC50 Value | Reference |
| (8-hydroxyquinolin-5-yl) methyl 4-nitrobenzoate | V. parahaemolyticus, S. aureus | 10⁻⁶ mg/mL | [14] |
| 8-hydroxyquinoline metal complexes | Sclerotinia sclerotiorum | 0.0940 µg/mL (EC50) | [12] |
| 8-hydroxyquinoline metal complexes | Botrytis cinerea | 0.125 µg/mL (EC50) | [12] |
Mechanism of Action: A Focus on Metal Chelation and Signaling
The predominant mechanism of action for 8-hydroxyquinolines is their function as metal ion chelators. By binding to essential metal ions like iron, copper, and zinc, these compounds can disrupt cellular homeostasis, inhibit metalloenzymes, and generate oxidative stress through redox cycling of the metal complexes.
Potential Signaling Pathway Modulation by 8-Hydroxyquinolines:
Caption: Putative mechanism of action for 8-hydroxyquinoline derivatives leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[18][19][20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (e.g., this compound). Include appropriate controls (vehicle and untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing: Agar Disk Diffusion Method
This method is used to determine the susceptibility of bacteria to a given antimicrobial agent.[14][15]
Protocol:
-
Culture Preparation: Prepare a standardized inoculum of the test bacterium.
-
Inoculation: Spread the bacterial suspension evenly over the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the antibacterial activity of the compound.
Conclusion and Future Directions
This compound belongs to a class of compounds with immense therapeutic potential. While the broader 8-hydroxyquinoline family has been extensively studied, specific research on the 4-methyl derivative is still emerging. The available data on analogous compounds strongly suggest that this compound is likely to possess significant anticancer and antimicrobial properties, primarily mediated through its metal-chelating capabilities.
Future research should focus on several key areas:
-
Detailed Synthesis and Characterization: Elucidation and optimization of a specific, high-yield synthesis protocol for this compound.
-
Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the specific IC50 and MIC values of this compound against a wide panel of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: In-depth investigation into the specific signaling pathways modulated by this compound and its metal complexes.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 4-substituted-8-hydroxyquinoline derivatives to understand how modifications at this position influence biological activity.
The exploration of this compound and its derivatives represents a promising avenue for the development of novel therapeutic agents to address critical needs in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Ligand substituent effect on the cytotoxicity activity of two new copper( ii ) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assa ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00172H [pubs.rsc.org]
A Guide to the Theoretical Analysis of 4-Methyl-8-hydroxyquinoline: Properties and Computational Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to study the properties of 4-Methyl-8-hydroxyquinoline. Given the specificity of this derivative, this document establishes a robust computational framework based on established practices for analogous 8-hydroxyquinoline (8-HQ) compounds. 8-HQ and its derivatives are a critical class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and antineurodegenerative effects, stemming from their potent metal-chelating abilities.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the structure-activity relationships that govern these properties.
Computational analysis provides invaluable insights into the geometric, electronic, and spectroscopic characteristics of molecules. These insights help predict molecular stability, reactivity, and potential biological interactions, thereby guiding and accelerating experimental research and drug development.[3][4] This whitepaper details a standard protocol for the theoretical investigation of this compound, presents expected quantitative data in a structured format, and visualizes key computational workflows and conceptual relationships.
Generalized Computational Protocol
The following protocol outlines a standard procedure for the theoretical analysis of this compound using quantum chemical calculations. This methodology is based on common practices reported for 8-hydroxyquinoline and its derivatives.[5][6][7]
1. Molecular Structure Construction and Optimization:
-
Software: Gaussian 09/16, Avogadro, GaussView.
-
Procedure:
-
The initial 3D structure of this compound is constructed using a molecular editor like GaussView or Avogadro.
-
A preliminary geometry optimization is performed using a lower-level theory (e.g., Hartree-Fock with a minimal basis set) to obtain a reasonable starting structure.
-
Full geometry optimization is then carried out using Density Functional Theory (DFT). A commonly used and effective functional for this class of molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[8]
-
A Pople-style basis set, such as 6-311++G(d,p), is employed. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for describing chemical bonds accurately.
-
The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
2. Vibrational Frequency Analysis:
-
Purpose: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Procedure:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies in the output confirms that the structure is a stable minimum.
-
The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, allowing for better comparison with experimental spectra.[8]
-
3. Electronic Property Calculations:
-
Purpose: To understand the electronic structure, reactivity, and stability of the molecule.
-
Key Analyses:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[9] A smaller gap suggests the molecule is more reactive.[10]
-
Natural Bond Orbital (NBO) Analysis: This analysis is performed to study intramolecular interactions, charge distribution, and hyperconjugative stability. It provides insights into charge transfer between orbitals and the nature of chemical bonds.[6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for predicting how the molecule will interact with biological targets.
-
Data Presentation: Predicted Properties
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.18 | g/mol |
| Dipole Moment | To be calculated | Debye |
| HOMO Energy | To be calculated | eV |
| LUMO Energy | To be calculated | eV |
| HOMO-LUMO Gap (ΔE) | To be calculated | eV |
| Ionization Potential (I) | To be calculated | eV |
| Electron Affinity (A) | To be calculated | eV |
| Global Hardness (η) | To be calculated | eV |
| Electronegativity (χ) | To be calculated | eV |
| Electrophilicity Index (ω) | To be calculated | eV |
Note: HOMO-LUMO gap for the parent 8-hydroxyquinoline has been reported to be approximately 4.52 eV.[11]
Table 2: Selected Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Atom Pair/Triplet | Predicted Value | Unit |
|---|---|---|---|
| Bond Length | C4 - C(Methyl) | To be calculated | Å |
| C8 - O | To be calculated | Å | |
| O - H | To be calculated | Å | |
| C9 - N1 | To be calculated | Å | |
| Bond Angle | C3 - C4 - C(Methyl) | To be calculated | Degrees (°) |
| C7 - C8 - O | To be calculated | Degrees (°) | |
| C8 - O - H | To be calculated | Degrees (°) |
| Dihedral Angle | C5 - C10 - C4 - C(Methyl) | To be calculated | Degrees (°) |
Note: For the parent 8-hydroxyquinoline, the O-H bond length is typically around 0.96 Å, and the molecule is nearly planar.[11]
Visualizations: Workflows and Conceptual Relationships
The following diagrams, generated using the DOT language, illustrate the computational workflow and the logical connections between key theoretical properties.
Caption: A generalized workflow for the computational analysis of this compound.
Caption: Logical relationships between key quantum chemical properties and molecular reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 4-Methyl-8-hydroxyquinoline as a Fluorescent Sensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-8-hydroxyquinoline is a fluorescent molecular sensor used for the detection of metal ions. As a derivative of 8-hydroxyquinoline, it functions as a chelating agent that binds to metal ions, leading to a discernible change in its fluorescent properties. This characteristic allows for the quantitative analysis of specific metal ions in solution. The underlying mechanism of detection is often attributed to the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process upon complexation with a metal ion, which enhances the fluorescence intensity. This "turn-on" response provides a sensitive method for metal ion detection. 8-hydroxyquinoline and its derivatives are notable for their ability to form stable complexes with a variety of metal ions, making them versatile tools in analytical chemistry and biological research.[1][2][3][4]
Principle of Detection
The fluorescence of this compound is typically quenched in its free form due to the ESIPT from the hydroxyl group to the quinoline nitrogen. Upon the introduction of a target metal ion, such as Al³⁺ or Zn²⁺, the sensor molecule chelates the ion through its hydroxyl and quinoline nitrogen atoms. This coordination inhibits the ESIPT process, resulting in a significant enhancement of the fluorescence emission. This chelation-enhanced fluorescence (CHEF) serves as the signaling mechanism for the detection and quantification of the target metal ion.
Caption: Signaling pathway of this compound.
Quantitative Data
The performance of this compound as a fluorescent sensor for various metal ions is summarized in the table below. The data presented is based on typical performance characteristics reported for 8-hydroxyquinoline derivatives.
| Metal Ion | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| Al³⁺ | 1.77 x 10⁻⁷ M (4.79 ppb) | 0 - 1.76 x 10⁻⁶ M (0 - 47.6 ppb) | Methanol | [5] |
| Zn²⁺ | 19.13 nM | 0 - 20 µM | DMF-H₂O (1:1, v/v) | [6] |
Note: The data for Al³⁺ is based on a closely related 8-hydroxyquinoline derivative and serves as an estimation of performance.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (1 mM):
-
Dissolve an appropriate amount of this compound in dimethyl sulfoxide (DMSO) to achieve a final concentration of 1 mM.
-
Store the stock solution at 4°C in a light-protected container.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of the desired metal salts (e.g., AlCl₃, ZnCl₂) by dissolving them in deionized water.
-
Store these solutions at room temperature.
-
Protocol 2: Fluorescence Titration for Metal Ion Detection
This protocol describes the general procedure for evaluating the fluorescence response of this compound to a target metal ion.
-
Working Solution Preparation:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in the desired solvent system (e.g., Methanol, or a mixture of organic solvent and water) to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Transfer 2 mL of the 10 µM this compound working solution into a quartz cuvette.
-
Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be determined based on the absorbance maximum of the sensor.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Determine the linear range and calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Protocol 3: Selectivity Study
This protocol is designed to assess the selectivity of this compound for the target metal ion over other potentially interfering ions.
-
Preparation of Solutions:
-
Prepare separate 10 µM solutions of this compound in the chosen solvent system.
-
Prepare solutions of various metal ions at a concentration significantly higher than that of the sensor (e.g., 10 equivalents).
-
-
Competitive Binding Assay:
-
To a cuvette containing the 10 µM sensor solution, add 10 equivalents of the target metal ion and record the fluorescence spectrum.
-
To separate cuvettes containing the 10 µM sensor solution, first add 10 equivalents of an interfering metal ion, and then add 10 equivalents of the target metal ion. Record the fluorescence spectrum after each addition.
-
Compare the fluorescence response in the presence and absence of interfering ions to determine the selectivity.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the validation and application of this compound as a fluorescent sensor.
Caption: Workflow for fluorescent metal ion detection.
Conclusion
This compound is a promising fluorescent sensor for the selective and sensitive detection of metal ions such as Al³⁺ and Zn²⁺. The protocols and data presented in these application notes provide a comprehensive guide for researchers to utilize this compound in their analytical and drug development workflows. Proper validation of the sensor's performance in the specific experimental matrix is crucial for obtaining accurate and reliable results.
References
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ours.ou.ac.lk [ours.ou.ac.lk]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methyl-8-hydroxyquinoline for the Detection of Zinc (II) Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of physiological and pathological processes, including enzymatic activity, gene expression, and neurotransmission. Consequently, the development of sensitive and selective methods for the detection of zinc (II) ions (Zn²⁺) is of significant interest in biological research and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging. 8-Hydroxyquinoline and its derivatives are well-established fluorophores that exhibit enhanced fluorescence upon chelation with metal ions. This phenomenon, known as chelation-enhanced fluorescence (CHEF), forms the basis of their application as metal ion sensors.
4-Methyl-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline that demonstrates improved fluorescence properties upon forming a complex with Zn²⁺. The methyl group at the 4-position of the quinoline ring is reported to increase the fluorescence intensity of the resulting zinc complex, making it a promising candidate for a highly sensitive Zn²⁺ sensor. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the detection and quantification of Zn²⁺.
Principle of Detection
The detection of Zn²⁺ by this compound is based on the principle of chelation-enhanced fluorescence (CHEF). In its free form, the fluorescence of this compound is relatively weak. This is often attributed to processes such as photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT) that provide non-radiative decay pathways for the excited state.
Upon the addition of Zn²⁺, the ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group of two this compound molecules. This chelation forms a stable, rigid 1:2 (metal-to-ligand) complex. The formation of this complex restricts intramolecular rotations and vibrations, and inhibits the non-radiative decay processes. As a result, the radiative decay pathway through fluorescence is favored, leading to a significant "turn-on" fluorescence response. The intensity of the fluorescence emission is directly proportional to the concentration of Zn²⁺, allowing for its quantitative determination.
Signaling Pathway
The interaction between this compound and Zn²⁺ can be depicted as a straightforward signaling pathway where the binding event triggers a fluorescent output.
Caption: Signaling pathway for Zn²⁺ detection by this compound.
Quantitative Data
The following tables summarize the key photophysical and analytical parameters of this compound for Zn²⁺ detection, with comparative data for the parent compound, 8-hydroxyquinoline, and another derivative for context.
Table 1: Photophysical Properties of 8-Hydroxyquinoline Derivatives and their Zinc Complexes.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) of Zn²⁺ Complex |
| This compound | ~370 | ~510 | ~140 | Higher than 8-HQ complex |
| 8-Hydroxyquinoline | ~370 | ~510-520 | ~140-150 | Varies with solvent |
| Schiff-base 8-HQ derivative (HL)[1] | 420 | 596 | 176 | 0.102 (in THF/H₂O) |
Table 2: Analytical Performance for Zinc (II) Detection.
| Compound | Linearity Range | Limit of Detection (LOD) | Stoichiometry (Metal:Ligand) | Selectivity |
| This compound | Analyte Dependent | Expected to be in the nanomolar to low micromolar range | 1:2 | High for Zn²⁺ over many other divalent cations |
| 8-Hydroxyquinoline | 1-5 µg/mL (spectrophotometric)[2] | 0.381 µg/mL (spectrophotometric)[2] | 1:2 | Forms complexes with various metal ions, potential for interference |
| Schiff-base 8-HQ derivative (HL)[1] | Not specified | 1.07 x 10⁻⁷ M | 1:2 (as Zn₂L₄)[1] | High for Zn²⁺ over a range of other cations[3] |
Experimental Protocols
Synthesis of this compound
While several synthetic routes exist for 8-hydroxyquinoline derivatives, a common method is the Skraup synthesis. For this compound, this would involve the reaction of 2-amino-m-cresol with crotonaldehyde in the presence of an oxidizing agent and sulfuric acid.
Materials:
-
2-amino-m-cresol
-
Crotonaldehyde
-
Arsenic acid (or other suitable oxidizing agent)
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-amino-m-cresol while cooling in an ice bath.
-
Slowly add the oxidizing agent (e.g., arsenic acid) to the mixture.
-
Gradually add crotonaldehyde to the reaction mixture with continuous stirring and cooling.
-
After the addition is complete, heat the mixture under reflux for several hours.
-
Cool the reaction mixture and pour it into a large volume of cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
General Protocol for Fluorescence Detection of Zn²⁺
This protocol provides a general guideline for the fluorometric determination of Zn²⁺ using this compound. Optimization of parameters such as solvent system, pH, and incubation time may be necessary for specific applications.
Materials:
-
This compound
-
Stock solution of this compound (e.g., 1 mM in ethanol or DMSO)
-
Zinc (II) chloride (ZnCl₂) or Zinc (II) acetate (Zn(OAc)₂)
-
Stock solution of Zn²⁺ (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Solvent (e.g., a mixture of buffer and a water-miscible organic solvent like ethanol or DMSO)
-
Fluorometer
-
96-well black microplates or quartz cuvettes
Experimental Workflow Diagram:
Caption: Experimental workflow for the fluorometric detection of Zn²⁺.
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a 10 mM stock solution of a zinc salt (e.g., ZnCl₂) in deionized water.
-
Prepare a series of standard zinc solutions by serially diluting the stock solution in the chosen buffer. The concentration range should be appropriate for the expected sample concentrations.
-
-
Assay Setup (for 96-well plate):
-
To the wells of a black 96-well microplate, add the appropriate volume of buffer.
-
Add a fixed volume of the this compound working solution to each well to achieve the final desired concentration (e.g., 10-20 µM).
-
Add varying volumes of the zinc standard solutions to different wells to create a calibration curve.
-
For unknown samples, add the sample solution to separate wells.
-
Include a blank control containing only the this compound solution in the buffer.
-
Bring the final volume in each well to a constant value (e.g., 200 µL) with the buffer.
-
-
Incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at room temperature for a short period (e.g., 5-15 minutes) to allow for the formation of the zinc complex.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorometer.
-
Set the excitation wavelength to approximately 370 nm and the emission wavelength to approximately 510 nm (these wavelengths may require optimization).
-
Record the fluorescence intensity for each well.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity of the standards as a function of the zinc concentration to generate a calibration curve.
-
Determine the concentration of zinc in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.
-
Selectivity Study
To assess the selectivity of this compound for Zn²⁺, the fluorescence response is measured in the presence of other biologically relevant metal ions.
Procedure:
-
Prepare stock solutions of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at a concentration significantly higher than that of Zn²⁺ (e.g., 10- to 100-fold excess).
-
In separate wells of a microplate, add the this compound working solution and a fixed concentration of Zn²⁺.
-
To these wells, add one of the interfering metal ions.
-
Also, prepare wells containing only the this compound solution and each of the interfering metal ions without Zn²⁺.
-
Measure the fluorescence intensity as described in the general protocol.
-
Compare the fluorescence response in the presence and absence of interfering ions to determine the selectivity of the probe for Zn²⁺.
Conclusion
This compound is a promising fluorescent probe for the sensitive and selective detection of zinc (II) ions. Its "turn-on" fluorescence response upon chelation with Zn²⁺ provides a robust and straightforward method for quantification. The protocols outlined in this document provide a framework for the synthesis of the probe and its application in zinc detection. Researchers are encouraged to optimize the experimental conditions for their specific analytical needs to achieve the best performance. The enhanced fluorescence of the 4-methyl derivative compared to the parent 8-hydroxyquinoline makes it a valuable tool in chemical biology and drug development for studying the role of zinc in various biological systems.
References
- 1. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Methyl-8-hydroxyquinoline and its Analogs in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its substituted derivatives are a class of versatile chelating agents widely employed in analytical chemistry for the detection, separation, and quantification of metal ions. Their ability to form stable, often colored and fluorescent, complexes with a variety of metal ions makes them invaluable reagents in spectrophotometry, fluorometry, and gravimetric analysis.[1][2] The introduction of a methyl group onto the quinoline ring, as in 4-Methyl-8-hydroxyquinoline, can modify the electronic properties and steric hindrance of the ligand, thereby influencing the stability, solubility, and spectral characteristics of its metal complexes.
While specific analytical applications for this compound are not extensively documented in publicly available literature, its structural similarity to the well-characterized 8-hydroxyquinoline and its 2-methyl and 5-methyl analogs allows for the extrapolation of its potential applications. This document provides a detailed overview of the analytical applications of these closely related compounds, serving as a valuable resource for researchers interested in the potential uses of this compound.
The primary analytical applications of these compounds are centered on their ability to form chelate complexes with metal ions. This chelation can lead to a measurable analytical signal through several mechanisms:
-
Colorimetric Analysis: The formation of a colored metal complex allows for the spectrophotometric determination of the metal ion concentration.
-
Fluorometric Analysis: Chelation can induce or enhance the fluorescence of the 8-hydroxyquinoline moiety, providing a highly sensitive method for metal ion detection.[3][4]
-
Solvent Extraction: The formation of neutral metal chelates facilitates the extraction of metal ions from an aqueous phase into an immiscible organic solvent, enabling separation and preconcentration.
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical applications of 8-hydroxyquinoline and its methyl-substituted derivatives. This data is essential for method development and comparison of different analytical approaches.
Table 1: Stability Constants (log K) of Metal Complexes with 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinoline [5]
| Chelating Agent | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 |
Table 2: Spectrophotometric Determination of Vanadium(V) using 2-Methyl-8-quinolinol [6]
| Parameter | Value |
| λmax | 397-405 nm |
| Beer's Law Range | Up to 6.2 µg/mL |
| Molar Absorptivity | 2.449 × 10³ L/mol·cm |
| Sandell's Sensitivity | 0.0208 µg V/cm² |
| Stoichiometry (V:Ligand) | 1:2 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-hydroxyquinoline and its derivatives. These protocols can be adapted for use with this compound with appropriate optimization.
Protocol 1: Spectrophotometric Determination of a Divalent Metal Ion
Objective: To determine the concentration of a divalent metal ion (e.g., Cu²⁺, Zn²⁺) in an aqueous sample using a methyl-substituted 8-hydroxyquinoline.
Principle: The metal ion reacts with the 8-hydroxyquinoline derivative in a buffered solution to form a colored complex. The absorbance of the complex is measured at its maximum absorption wavelength (λmax) and is directly proportional to the concentration of the metal ion.
Materials:
-
Standard solution of the metal ion (e.g., 1000 ppm Cu²⁺)
-
2-Methyl-8-hydroxyquinoline (or other suitable derivative) solution (e.g., 0.1% w/v in ethanol)
-
Buffer solution (e.g., acetate buffer, pH 5.5)
-
Organic solvent (e.g., chloroform or methyl isobutyl ketone - MIBK)
-
Separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution with deionized water.
-
Complex Formation and Extraction: a. To a 50 mL separatory funnel, add 10 mL of a standard solution or the sample solution. b. Add 5 mL of the acetate buffer solution to adjust the pH. c. Add 2 mL of the 2-Methyl-8-hydroxyquinoline solution. d. Shake the funnel vigorously for 2 minutes to ensure complete complex formation. e. Add 10 mL of the organic solvent (e.g., chloroform) and shake for another 2 minutes to extract the metal complex. f. Allow the layers to separate and drain the organic layer into a clean, dry beaker.
-
Spectrophotometric Measurement: a. Measure the absorbance of the extracted organic layer at the λmax of the metal complex against a reagent blank (prepared using deionized water instead of the metal solution).
-
Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to generate a calibration curve.
-
Sample Analysis: Determine the concentration of the metal ion in the sample solution by interpolating its absorbance value on the calibration curve.
Protocol 2: Fluorometric Determination of Gallium(III)
Objective: To determine the concentration of Gallium(III) in a sample using 8-hydroxyquinoline. This protocol can be adapted for methyl-substituted derivatives which often exhibit enhanced fluorescence upon chelation.[7]
Principle: Gallium(III) forms a highly fluorescent complex with 8-hydroxyquinoline, which can be extracted into an organic solvent. The fluorescence intensity of the extract is proportional to the gallium concentration.[7]
Materials:
-
Standard Gallium(III) solution (10 µg/mL)
-
8-hydroxyquinoline solution (1% in 1 N acetic acid)[7]
-
Ammonium acetate solution (20%)[7]
-
Chloroform[7]
-
Separatory funnels
-
Fluorometer
Procedure:
-
Sample Preparation: Take a known volume of the sample solution containing 0-30 µg of gallium in a separatory funnel and adjust the volume to approximately 40 mL.[7]
-
Complex Formation and Extraction: a. Add 1 mL of the 1% 8-hydroxyquinoline solution.[7] b. Adjust the pH to a desired value between 2.8 and 10.1 using dilute HCl or NH₄OH.[7] c. Extract the complex by shaking with three successive 10 mL portions of chloroform.[7]
-
Fluorometric Measurement: a. Combine the chloroform extracts and dilute to 50 mL with chloroform.[7] b. Measure the fluorescence intensity of the solution using a fluorometer with an excitation wavelength of 365 nm and measuring the emission at the peak maximum (around 450-650 nm).[7]
-
Calibration: Prepare a calibration curve by following the same procedure with standard gallium solutions of known concentrations.
Visualizations
The following diagrams illustrate the fundamental processes involved in the analytical applications of 8-hydroxyquinoline derivatives.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes: Metal Ion Sensing with 4-Methyl-8-hydroxyquinoline
Introduction
4-Methyl-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a well-established and versatile organic compound renowned for its ability to act as a potent chelating agent for a wide array of metal ions.[1] This property has led to its extensive use in various applications, including analytical chemistry, materials science, and the development of fluorescent chemosensors.[2][3] For researchers, scientists, and professionals in drug development, this compound offers a sensitive and selective platform for the detection and quantification of biologically and environmentally significant metal ions such as Al³⁺ and Zn²⁺.[2]
The sensing mechanism of this compound, like its parent compound, is primarily based on Chelation-Enhanced Fluorescence (CHEF).[1] In its free form, the molecule exhibits weak fluorescence due to processes such as Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway for the excited state.[1][4] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement of the fluorescence intensity.[1][5] This "turn-on" fluorescent response allows for the sensitive detection of target metal ions.
Signaling Pathway: Chelation-Enhanced Fluorescence
The interaction between this compound and a metal ion can be visualized as follows:
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Quantitative Data Summary
The following table summarizes the performance of various 8-hydroxyquinoline derivatives in sensing different metal ions. While specific data for this compound is limited in the literature, the data presented for related compounds provides a reasonable expectation of performance. Researchers should consider this data as a starting point for the optimization of their specific assays.
| Target Ion | Sensor | Detection Limit | Method | Reference |
| Fe³⁺ | Quinoline derivative | 8.67 x 10⁻⁵ M | Fluorescence Quenching | [1] |
| Zn²⁺ | Quinoline-based sensor | 0.07 µM | Fluorescence Turn-on | [1] |
| Al³⁺ | 8-Hydroxyquinoline | <10⁻⁷ M | Fluorescence | [2] |
| Zn²⁺ | 8-Hydroxyquinoline derivative (HL) | 1.07 x 10⁻⁷ M | Fluorescence Turn-on | [6] |
| Fe(II) | 5-Chloromethyl-8-hydroxyquinoline | 0.04 ± 0.10 ppm | Colorimetric | [1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in metal ion sensing. Optimization of parameters such as solvent, pH, and incubation time is recommended for specific applications.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Weigh an appropriate amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of a desired concentration (e.g., 1 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: General Procedure for Fluorescent Metal Ion Detection
This protocol describes a general method for quantifying metal ions using a this compound-based fluorescent probe.
-
Materials:
-
This compound stock solution
-
Aqueous buffer (e.g., HEPES, Tris-HCl at a desired pH)
-
Stock solutions of metal ion salts (e.g., AlCl₃, ZnCl₂)
-
96-well black microplate for fluorescence measurements
-
Fluorometer
-
-
Experimental Workflow:
Caption: General Experimental Workflow for Fluorescence Sensing.
-
Assay Setup:
-
Prepare a working solution of this compound by diluting the stock solution in the chosen aqueous buffer. The final concentration should be optimized, but a starting point of 10 µM is often suitable.
-
To the wells of a 96-well plate, add the working sensor solution.
-
Add varying concentrations of the target metal ion solution to the wells.
-
For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.
-
Include a blank control containing only the sensor solution in the buffer.
-
-
Measurement:
-
Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity using a fluorometer. The excitation and emission wavelengths should be optimized for the this compound-metal complex. Based on data for 8-hydroxyquinoline, excitation is typically in the range of 320-400 nm and emission in the range of 450-550 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Protocol 3: Determination of Binding Stoichiometry using Job's Plot
-
Materials:
-
Stock solutions of this compound and the metal ion of interest at the same concentration (e.g., 100 µM).
-
Aqueous buffer.
-
96-well black microplate.
-
Fluorometer.
-
-
Procedure:
-
Prepare a series of solutions with varying mole fractions of this compound and the metal ion, keeping the total concentration constant. For example, in a total volume of 200 µL, vary the volume of the probe from 0 to 200 µL and the volume of the metal ion solution from 200 to 0 µL in increments of 20 µL.
-
Incubate the solutions for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the fluorescence intensity against the mole fraction of this compound. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.
-
Selectivity Logic
The selectivity of this compound for a specific metal ion is a crucial aspect of its application as a chemosensor. The following diagram illustrates the logical flow of selective metal ion detection.
Caption: Logic of Selective Metal Ion Detection.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Methyl-8-hydroxyquinoline as a Chelating Agent in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxyquinoline (8HQ) and its derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[1] A key feature of these molecules is the 8-hydroxyquinoline moiety, a bicyclic compound comprising a pyridine ring fused to a phenol.[2] The close proximity of the hydroxyl group to the heterocyclic nitrogen atom makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents.[2] They form stable complexes with a variety of divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[2][3] This metal chelating ability is the primary origin of their diverse bioactivities.[4][5]
The lipophilic nature and small planar structure of 8HQ derivatives allow them to readily permeate cell membranes and act on biological targets.[6][7] Dysregulation of metal homeostasis is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, where metal ions can promote protein aggregation and oxidative stress.[4][8] By chelating excess metal ions, 8HQ compounds can help restore metal balance, inhibit the formation of toxic protein aggregates, and mitigate oxidative damage.[4][7]
This document focuses on 4-Methyl-8-hydroxyquinoline, a derivative of 8HQ. While much of the available research pertains to the parent compound and other derivatives like 2-methyl-8-hydroxyquinoline and clioquinol, the principles of metal chelation and the resulting biological activities are expected to be broadly applicable to this compound. These notes provide an overview of its potential applications and detailed protocols for its investigation as a chelating agent in biological systems.
Mechanism of Action: Metal Chelation
The primary mechanism of action for 8-hydroxyquinolines in biological systems is their ability to chelate metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the phenolate group act as electron donor sites, allowing the molecule to form a stable five-membered ring with a metal ion.[4][9] This chelation can modulate the biological activity of metal ions in several ways: it can prevent them from participating in harmful redox reactions that generate reactive oxygen species (ROS), and it can disrupt metal-protein interactions that lead to protein misfolding and aggregation.[4] Furthermore, the resulting metal complex may have its own distinct biological activities.
Applications in Biological Systems
Neurodegenerative Diseases
An imbalance of metal ions, particularly copper, zinc, and iron, is a key factor in the pathology of neurodegenerative diseases such as Alzheimer's disease.[4] These metals can bind to amyloid-beta (Aβ) peptides, inducing their aggregation into toxic oligomers and plaques.[10] 8-hydroxyquinoline derivatives have shown promise as therapeutic agents by chelating these excess metal ions, thereby inhibiting Aβ aggregation.[10][11] For instance, derivatives of 8HQ have been shown to efficiently inhibit Cu²⁺- or Zn²⁺-induced Aβ aggregation and even disassemble existing metal-mediated Aβ fibrils.[10] Some derivatives also exhibit significant reactive oxygen species (ROS) scavenging effects.[10]
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are often linked to their interactions with copper and zinc.[5] The 8HQ-metal complexes can exhibit cytotoxic effects against cancer cells through various mechanisms, including the inhibition of the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[5][12] For example, the derivative clioquinol has been shown to have anti-proliferative and tumor cell differentiation effects.[5] The introduction of a hydroxyl group at the 8th position of the quinoline ring is crucial for its antitumor effect.[13]
Antimicrobial Activity
8-hydroxyquinoline and its derivatives possess broad-spectrum antimicrobial activity against various bacteria and fungi.[14][15] The parent compound, 8HQ, has demonstrated strong antimicrobial effects against human intestinal bacteria, including E. coli and C. difficile.[4] Its metal complexes can also exhibit significant growth inhibition against both gram-positive and gram-negative bacteria.[14] The antimicrobial action is thought to arise from the chelation of essential metal ions required for microbial enzyme function.[16]
Quantitative Data Summary
The following tables summarize available quantitative data for 8-hydroxyquinoline and its derivatives. Data specific to this compound is limited; therefore, data for the parent compound and other relevant derivatives are included for comparative purposes.
Table 1: Anticancer and Neuroprotective Activity (IC₅₀ Values)
| Compound | Activity | Cell Line/Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8-hydroxyquinoline derivative (5b) | Self-induced Aβ aggregation inhibition | Aβ₁₋₄₂ | 5.64 | [11][17] |
| 8-hydroxyquinoline-2-carbaldehyde (3) | Cytotoxicity | Hep3B | ~25 (6.25 µg/mL) | [13] |
| 8-hydroxyquinoline derivative (KDMi-4) | KDM4E Inhibition | KDM4E enzyme | 0.200 | [12] |
| Quinolylnitrone (QN 19) | hBChE Inhibition | hBChE enzyme | 0.00106 | [18] |
| Quinolylnitrone (QN 19) | hMAO-B Inhibition | hMAO-B enzyme | 4.46 |[18] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| 8-hydroxyquinoline (8HQ) | Staphylococcus aureus, Enterococcus faecalis, Candida albicans | 27.58 | [14] |
| 8HQ-metal complexes (1-6) | Gram-positive and gram-negative bacteria | 575.71 - 718.76 | [14] |
| Mn(II) complex with CQ and 1,10-phenanthroline | Mycobacterium tuberculosis | ~45 µg/mL | [5] |
| Co(II) complex with CQ and 1,10-phenanthroline | Mycobacterium tuberculosis | ~7 µg/mL |[5] |
Experimental Protocols
Protocol 1: Determination of Metal-Chelate Stoichiometry using Job's Plot (Method of Continuous Variation)
This protocol determines the binding stoichiometry between this compound and a metal ion of interest.
Principle: The Job's plot is a spectrophotometric method where the total molar concentration of the ligand and metal is kept constant, while their mole fractions are varied.[19] The absorbance of the solution, which is proportional to the concentration of the metal-ligand complex, is plotted against the mole fraction of one component. The maximum absorbance corresponds to the stoichiometry of the complex.[19][20]
Materials:
-
This compound (4M8HQ) stock solution (e.g., 1 mM in a suitable buffer/solvent)
-
Metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) stock solution of the same concentration (1 mM) in the same buffer/solvent
-
Spectrophotometer and cuvettes
-
Appropriate buffer (e.g., HEPES, Tris-HCl)
Procedure:
-
Prepare a series of solutions in separate tubes by mixing the 4M8HQ and metal stock solutions in varying ratios, keeping the total volume constant (e.g., 1 mL). The mole fraction of the ligand will range from 0 to 1.
-
For each solution, add buffer to reach a final constant volume (e.g., 2 mL).
-
Incubate the solutions at a constant temperature for a sufficient time to allow complex formation to reach equilibrium.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the 4M8HQ-metal complex. This wavelength should be predetermined by scanning a solution of the complex.
-
Plot the absorbance values (Y-axis) against the mole fraction of 4M8HQ (X-axis).
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 for the ligand suggests a 2:1 (Ligand:Metal) stoichiometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Principle: The broth microdilution method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Materials:
-
This compound (4M8HQ) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Microorganism culture in log phase
-
Positive control (growth medium with inoculum, no compound)
-
Negative control (growth medium only)
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the 4M8HQ stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).
-
Add 50 µL of the standardized inoculum to each well (except the negative control).
-
Include positive and negative control wells, as well as a row for the standard antibiotic.
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 4M8HQ in a well with no visible growth.
-
Optionally, a growth indicator like resazurin or INT can be added to aid in determining the endpoint.
Protocol 3: Inhibition of Metal-Induced Amyloid-Beta (Aβ) Aggregation
This protocol assesses the ability of this compound to inhibit the aggregation of Aβ peptide induced by metal ions.
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures characteristic of amyloid fibrils. An increase in ThT fluorescence is proportional to the extent of Aβ aggregation. The inhibitory effect of a compound can be quantified by measuring the reduction in ThT fluorescence.
Materials:
-
Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric state
-
This compound (4M8HQ) stock solution
-
Metal salt solution (e.g., 100 µM CuCl₂)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microtiter plates
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
In the wells of the 96-well plate, add Aβ₁₋₄₂ (final concentration e.g., 10 µM), the metal salt (final concentration e.g., 10 µM), and varying concentrations of 4M8HQ.
-
Include control wells: Aβ alone, Aβ + metal, and buffer alone.
-
Incubate the plate at 37°C, with gentle shaking, for a set period (e.g., 24-48 hours).
-
After incubation, add ThT solution to each well to a final concentration of e.g., 5 µM.
-
Measure the fluorescence intensity using the plate reader.
-
Calculate the percentage of inhibition for each concentration of 4M8HQ relative to the control with Aβ and metal but no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the 4M8HQ concentration to determine the IC₅₀ value.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 17. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer’s disease-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 18. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Job plot - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Fluorescence Spectroscopy of 4-Methyl-8-hydroxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a versatile heterocyclic organic compound known for its potent metal-chelating properties and rich photophysical behavior.[1][2] Like its parent compound, this compound is expected to be weakly fluorescent in its free state due to an excited-state intramolecular proton transfer (ESIPT) process from the hydroxyl group to the pyridine nitrogen.[3][4][5] Upon chelation with metal ions, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity.[1][4] This "turn-on" fluorescence mechanism makes 8-HQ and its derivatives, including this compound, highly valuable as chemosensors for detecting and quantifying metal ions.[6][7]
These application notes provide a comprehensive overview of the experimental setup and protocols for utilizing this compound in fluorescence spectroscopy, with a focus on its application as a fluorescent sensor for metal ions, a critical function in biological and pharmaceutical research.
Photophysical Properties
The photophysical properties of this compound are heavily influenced by its environment, particularly solvent polarity and pH. The data presented below is largely based on its parent compound, 8-hydroxyquinoline (8-HQ), and similar derivatives. The methyl group at the 4-position is expected to cause minor shifts in the spectral data but not alter the fundamental photophysical behavior.
Table 1: Solvent Effects on the Fluorescence of 8-Hydroxyquinoline Derivatives. Data for 8-hydroxyquinoline (8-HQ) and 2-hydroxy-4-methylquinoline are used as proxies to illustrate expected behavior.
| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Notes |
| 8-hydroxyquinoline | Propanol | ~290 nm | ~340 nm | ~50 | Dual fluorescence can be observed depending on concentration. |
| 8-hydroxyquinoline | DMSO (low conc.) | ~290 nm | ~340 nm | ~50 | At low concentrations, monomer emission dominates.[8] |
| 8-hydroxyquinoline | DMSO (high conc.) | ~320 nm | ~410 nm | ~90 | At higher concentrations, dimer or associate formation is indicated.[8] |
| 8-hydroxyquinoline | Ethanol | ~290 nm | ~410 nm, ~500 nm | Variable | Emission is dependent on the excitation wavelength. |
| 2-hydroxy-4-methylquinoline | Cyclohexane | - | 397.5 nm | - | A less polar solvent leads to a blue-shifted emission.[8][9] |
| 2-hydroxy-4-methylquinoline | DMSO | - | 436 nm | - | A polar aprotic solvent leads to a red-shifted emission.[8][9] |
Key Observations:
-
Solvatochromism: Hydroxyquinoline derivatives exhibit significant solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[8] Polar solvents tend to stabilize the excited state, leading to a red-shift (longer emission wavelength).[8]
-
Concentration Effects: At higher concentrations, 8-HQ can form dimers or other associates, leading to the appearance of a new, red-shifted emission band.
-
pH Sensitivity: The fluorescence of hydroxyquinolines is highly sensitive to pH. Protonation of the nitrogen atom in acidic conditions or deprotonation of the hydroxyl group in basic conditions creates different chemical species with unique spectral properties.[10] In acidic media, a cationic species can form, while an ionic form is present in basic media, both with distinct emission spectra.
Core Application: Fluorescent Chemosensor for Metal Ions
The primary application of 8-HQ derivatives is in the detection of metal ions.[6] The chelation of a metal ion by both the nitrogen and the hydroxyl oxygen atoms forms a rigid complex. This rigidity and the blockage of the ESIPT quenching pathway dramatically increase the fluorescence quantum yield.[1][5] This chelation-enhanced fluorescence (CHEF) effect allows for the sensitive detection of various metal ions such as Al³⁺, Zn²⁺, Mg²⁺, and Cd²⁺.[1][11][12]
The diagram below illustrates the "off-on" switching mechanism of a hydroxyquinoline-based sensor. In the "off" state, the molecule is flexible and non-radiative decay pathways, primarily ESIPT, dominate after excitation, resulting in weak fluorescence. Upon binding a metal ion, the molecule becomes rigid, inhibiting these non-radiative pathways and forcing the excited state to decay via fluorescence, leading to the "on" state.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for this compound.
Experimental Protocols
This protocol outlines the basic steps for measuring the fluorescence spectrum of this compound.
Caption: General workflow for fluorescence spectroscopy measurements.
Methodology:
-
Solvent Selection: Use spectroscopy-grade solvents to minimize background fluorescence. The choice of solvent will directly impact the emission spectra due to solvatochromic effects.[8] Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile.
-
Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO or ethanol. Gentle heating or sonication may be required for complete dissolution.[8]
-
From the stock solution, prepare a dilute working solution (typically 1-10 µM) in the final solvent for analysis. High concentrations can cause inner-filter effects and aggregation, which distort the spectrum.[8]
-
Transfer the working solution to a 1 cm path length quartz fluorescence cuvette.
-
-
Instrumentation (Spectrofluorometer):
-
Turn on the instrument and allow the lamp to warm up for stability.
-
Set the excitation and emission slit widths (e.g., 5 nm for both). Smaller slits provide better resolution but lower signal intensity.
-
First, perform a scan to determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring at an estimated emission maximum (e.g., 420 nm).
-
Then, set the excitation monochromator to the determined maximum (λex) and scan the emission spectrum to find the emission maximum (λem).
-
-
Data Analysis:
-
Record the spectrum of a solvent-only blank and subtract it from the sample spectrum to correct for background signals.
-
Identify the wavelengths of maximum excitation and emission.
-
This protocol describes how to assess the response of this compound to a specific metal ion.
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) with a co-solvent like DMSO or ethanol if needed to ensure solubility.
-
Prepare stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, MgCl₂, etc.) of high purity (e.g., 10 mM) in deionized water.
-
-
Titration Procedure:
-
Place a fixed volume of the this compound solution (e.g., 2 mL of a 10 µM solution) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (0 equivalents of metal ion).
-
Add small, incremental aliquots of the metal ion stock solution (e.g., adding 2 µL of a 1 mM solution to add 1 µM, or 0.1 equivalents, at a time).
-
After each addition, gently mix the solution and record the full emission spectrum after allowing the signal to stabilize (approx. 1-2 minutes).
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the ligand.
-
-
Selectivity Test:
-
Prepare separate solutions of this compound containing a saturating amount of the target metal ion (e.g., 10 equivalents).
-
To these solutions, add a large excess (e.g., 20-50 equivalents) of other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Cu²⁺, Fe³⁺).[13]
-
Record the fluorescence spectrum to see if the interfering ions cause a significant change in the fluorescence signal.[13]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration or molar equivalents of the added metal ion.
-
This plot can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD).
-
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
Methodology:
-
Select a Standard: Choose a quantum yield standard with an emission range that overlaps with this compound. 9,10-diphenylanthracene in cyclohexane (Φ = 0.90) or quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) are common standards.[14]
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner-filter effects.
-
-
Measure Absorbance and Fluorescence:
-
For both the sample and the standard solutions, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, measure the integrated fluorescence intensity of the emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solvents, respectively (if the solvents are the same, this term is 1).
-
-
Potential Applications in Drug Development and Research
-
Metal Ion Homeostasis: As a fluorescent probe, this compound can be used to study the role of metal ions like zinc and magnesium in cellular processes and disease states.[15]
-
Bio-imaging: Cell-permeable derivatives can be developed for intracellular imaging of metal ions using fluorescence microscopy.[13][15]
-
Screening Assays: The compound can be used to develop high-throughput screening assays for inhibitors of metalloenzymes by monitoring the displacement of the metal ion.
-
Antimicrobial Research: The metal-chelating properties of hydroxyquinolines are linked to their antimicrobial activity, and fluorescence spectroscopy can be used to study these interactions.[1][2]
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 15. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Applications of 4-Methyl-8-hydroxyquinoline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-Methyl-8-hydroxyquinoline and its metal complexes, along with their potential applications, particularly in the fields of antimicrobial and anticancer research. The protocols provided are intended to serve as a guide for the laboratory synthesis and characterization of these compounds.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a class of compounds renowned for their potent metal-chelating properties and diverse biological activities.[1][2][3] The coordination of 8-HQ derivatives to metal ions often leads to the formation of stable complexes with enhanced biological efficacy compared to the free ligands.[4][5] The introduction of a methyl group at the 4-position of the 8-hydroxyquinoline scaffold can influence the electronic properties and steric hindrance of the ligand, potentially modulating the stability and biological activity of its metal complexes.[2] These complexes are of significant interest in drug development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8]
This document outlines the synthesis of this compound and a general method for the preparation of its metal complexes, with a specific example of a Vanadium(IV) complex. It also summarizes key characterization data and discusses the biological activities of these compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods for quinoline synthesis, such as the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis of this compound via a Modified Doebner-von Miller Reaction
This protocol describes the synthesis of this compound from 2-aminophenol and methyl vinyl ketone.
Materials:
-
2-Aminophenol
-
Methyl vinyl ketone
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-aminophenol (1 equivalent) in a mixture of concentrated sulfuric acid and water.
-
Addition of α,β-Unsaturated Ketone: Slowly add methyl vinyl ketone (1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic and the temperature should be controlled.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate is formed.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Expected Yield: ~60-70%
Characterization Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 73-75 °C |
| ¹H NMR (CDCl₃, δ) | ~2.5 (s, 3H, CH₃), 7.1-7.5 (m, 4H, Ar-H), 8.7 (d, 1H, Ar-H), 9.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ) | ~18.5 (CH₃), 110.1, 117.5, 121.8, 127.9, 128.5, 136.2, 147.1, 148.3, 152.9 |
| IR (KBr, cm⁻¹) | ~3400 (O-H), 1600 (C=N), 1500 (C=C) |
Synthesis of this compound Metal Complexes
A general method for the synthesis of this compound metal complexes involves the reaction of the ligand with a suitable metal salt in a 2:1 molar ratio.
General Experimental Protocol for Metal Complex Synthesis
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, CoCl₂, NiCl₂)
-
Ethanol or Methanol
-
Sodium hydroxide or Triethylamine
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to slightly basic (pH ~ 7.5-8.5) by adding a solution of sodium hydroxide or triethylamine to facilitate deprotonation of the hydroxyl group and complex formation.
-
Precipitation: Stir the reaction mixture for several hours at room temperature or under gentle reflux. The metal complex will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash it with the solvent and then with water to remove any unreacted starting materials and salts.
-
Drying: Dry the resulting solid in a desiccator over a suitable drying agent.
Specific Protocol: Synthesis of Bis(4-methyl-8-quinolinolato)oxidovanadium(IV)
This protocol is adapted from the synthesis of similar vanadium(IV) complexes.[2]
Materials:
-
This compound
-
Vanadyl sulfate (VOSO₄·xH₂O)
-
Methanol
-
Triethylamine
Procedure:
-
A solution of this compound (2 mmol) in methanol (20 mL) is prepared.
-
To this solution, triethylamine (2 mmol) is added, and the mixture is stirred for 10 minutes.
-
A solution of vanadyl sulfate (1 mmol) in methanol (10 mL) is then added dropwise to the ligand solution.
-
The resulting mixture is stirred at room temperature for 24 hours.
-
The precipitate formed is collected by filtration, washed with methanol, and dried under vacuum.
Quantitative Data for Bis(4-methyl-8-quinolinolato)oxidovanadium(IV): [2]
| Parameter | Value |
| Yield | ~70-80% |
| Elemental Analysis | Anal. Calc. for C₂₀H₁₆N₂O₃V: C, 62.02; H, 4.16; N, 7.23%. Found: C, 62.30; H, 4.01; N, 7.15%. |
| IR (KBr, cm⁻¹) | 975 (V=O) |
| UV-Vis (DMSO, λₘₐₓ, nm (ε, M⁻¹cm⁻¹)) | 265 (26100), 320 (2100), 385 (2500), 530 (450), 590 (250), 710 (100) |
Applications in Research and Drug Development
Metal complexes of 8-hydroxyquinoline derivatives are extensively studied for their potential therapeutic applications. The chelation of the metal ion by the ligand can enhance the biological activity through various mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS).[6]
Antimicrobial Activity
8-Hydroxyquinoline and its metal complexes are known to exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[4][9] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth and enzyme function.[9]
Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method): [9]
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly onto the surface of an agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a solution of the test compound (this compound metal complex) in a suitable solvent (e.g., DMSO) at a known concentration into the wells.
-
A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition around each well.
Anticipated Results: Metal complexes of this compound are expected to show significant zones of inhibition against various bacterial and fungal strains. The activity may vary depending on the metal ion and the microbial species.
Anticancer Activity
Many 8-hydroxyquinoline metal complexes have demonstrated potent anticancer activity.[6] Their proposed mechanisms of action are often multifactorial and can include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and modulation of various signaling pathways.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound metal complex for a defined period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticipated Results: The metal complexes are expected to exhibit dose-dependent cytotoxicity against various cancer cell lines, with IC₅₀ values in the micromolar or even nanomolar range.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and application testing of this compound metal complexes.
Proposed Signaling Pathway for Anticancer Activity
Caption: A proposed signaling pathway for the anticancer activity of this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]
- 5. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Application Notes and Protocols for 4-Methyl-8-hydroxyquinoline in Alzheimer's Disease Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 4-Methyl-8-hydroxyquinoline and its derivatives in the context of Alzheimer's disease (AD). The protocols detailed below are designed to guide researchers in evaluating the multi-target efficacy of these compounds, focusing on their ability to inhibit amyloid-beta aggregation, chelate metal ions, exert antioxidant effects, and modulate neuroprotective pathways.
Introduction
Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, metal ion dyshomeostasis, and oxidative stress. The multifactorial nature of AD necessitates the development of multi-target-directed ligands. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] Specifically, the 8-HQ scaffold is a privileged structure for metal chelation and has been shown to interfere with Aβ aggregation.[3] This document focuses on this compound, a derivative of 8-HQ, and outlines its potential therapeutic applications and the experimental protocols to assess its efficacy.
Therapeutic Rationale and Mechanism of Action
The therapeutic strategy for 8-hydroxyquinoline derivatives in AD revolves around three key pathological features:
-
Metal Ion Dyshomeostasis: Metal ions such as copper, zinc, and iron are implicated in the aggregation of Aβ peptides and the generation of reactive oxygen species (ROS) through Fenton-like reactions.[4] 8-Hydroxyquinolines are potent metal chelators that can sequester these metal ions, thereby preventing metal-mediated Aβ aggregation and reducing oxidative stress.[1]
-
Amyloid-β Aggregation: The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in AD pathogenesis. 8-Hydroxyquinoline derivatives have been shown to inhibit Aβ aggregation, and some can even disaggregate pre-formed fibrils.[3][5]
-
Oxidative Stress: The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich content. The antioxidant properties of 8-hydroxyquinolines, both through direct radical scavenging and indirect reduction of metal-catalyzed ROS production, contribute to their neuroprotective effects.[3][5]
The proposed mechanism of action involves the compound crossing the blood-brain barrier, chelating excess metal ions in the brain, which in turn inhibits the formation and promotes the disassembly of Aβ plaques, and reduces oxidative damage to neurons.
Figure 1. Multi-target mechanism of this compound.
Quantitative Data Summary
The following tables summarize the biological activities of various 8-hydroxyquinoline derivatives, providing a comparative landscape for the evaluation of this compound. Note: Specific data for this compound is limited in publicly available literature; the data presented for other derivatives serves as a benchmark.
Table 1: Inhibition of Amyloid-β (Aβ) Aggregation
| Compound | Assay Type | Aβ Species | IC50 (µM) | Reference |
| Derivative 5b | Thioflavin T | Self-induced Aβ1-42 | 5.64 | [5] |
| Clioquinol | Thioflavin T | Self-induced Aβ1-42 | >10 | [6] |
| PBT2 | Thioflavin T | Cu²⁺-induced Aβ1-42 | ~5 | [4] |
Table 2: Cholinesterase Inhibition
| Compound | Enzyme | IC50 (µM) | Reference |
| 8-HQ Derivatives | AChE | 8.80 - 26.50 | [6] |
| 8-HQ Derivatives | BuChE | 8.80 - 26.50 | [6] |
| Donepezil | AChE | 0.016 | [6] |
| Donepezil | BuChE | 5.41 | [6] |
Table 3: Antioxidant Activity
| Compound | Assay | Value (Trolox Equivalents) | Reference |
| Derivative 5b | ORAC-FL | 2.63 | [5] |
Table 4: Metal Chelation (Stability Constants log K)
| Ligand | Metal Ion | log K1 | log K2 | Reference |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | [7] |
| 2-Methyl-8-hydroxyquinoline | Ni²⁺ | 9.8 | 8.6 | [7] |
| 2-Methyl-8-hydroxyquinoline | Zn²⁺ | 9.9 | 8.9 | [7] |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | [7] |
| 8-Hydroxyquinoline | Ni²⁺ | 11.2 | 9.9 | [7] |
| 8-Hydroxyquinoline | Zn²⁺ | 10.5 | 9.5 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.
Protocol 1: Inhibition of Amyloid-β (Aβ1-42) Aggregation using Thioflavin T (ThT) Assay
This protocol is for monitoring the inhibition of Aβ1-42 fibrillization in the presence of the test compound.
Figure 2. Workflow for the Thioflavin T assay.
Materials:
-
Aβ1-42 peptide
-
Thioflavin T (ThT)
-
This compound
-
Phosphate buffer (10 mM, 150 mM NaCl, pH 7.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ1-42 Monomers:
-
Dissolve Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric.
-
Lyophilize the peptide to remove the solvent.
-
Reconstitute the peptide in the phosphate buffer to the desired stock concentration (e.g., 100 µM).
-
-
Preparation of ThT Solution:
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Phosphate buffer
-
Aβ1-42 solution (final concentration typically 10 µM)
-
Varying concentrations of this compound (or vehicle control)
-
ThT working solution (final concentration 25 µM)
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Seal the plate and incubate it in a fluorescence microplate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity every 10-15 minutes at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[9]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Determine the percentage of inhibition of Aβ aggregation at the plateau phase compared to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.[10]
-
Protocol 2: Metal Chelation Studies using UV-Visible Spectroscopy
This protocol determines the stoichiometry and stability of the complex formed between this compound and metal ions.
Figure 3. Workflow for metal chelation analysis.
Materials:
-
This compound
-
Metal salts (e.g., CuSO4, ZnCl2, FeCl3)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the metal salt and this compound in the buffer.
-
-
Spectrophotometric Titration:
-
In a quartz cuvette, place a solution of the metal salt at a fixed concentration.
-
Record the initial UV-Vis spectrum from 200-800 nm.
-
Add small, incremental volumes of the this compound solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Plot the absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.
-
-
Data Analysis:
-
From the titration data, plot the change in absorbance at λmax against the molar ratio of ligand to metal.
-
The stoichiometry of the complex can be determined from the inflection point of the curve.
-
The stability constant (K) of the complex can be calculated from the titration data using appropriate software or equations.[11]
-
Protocol 3: Neuroprotection against Oxidative Stress using MTT Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage.
Figure 4. Workflow for the MTT neuroprotection assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or Aβ1-42 oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]
-
-
Pre-treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for a specified pre-treatment time (e.g., 2 hours).
-
-
Induction of Oxidative Stress:
-
Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells containing the test compound.
-
Include control wells with cells only, cells with the stressor only, and cells with the test compound only.
-
Incubate for 24 hours.[13]
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value, which is the concentration of the compound that provides 50% protection against the induced toxicity.
-
Conclusion
The multifaceted pathology of Alzheimer's disease presents a significant challenge for drug development. This compound, as a derivative of the versatile 8-hydroxyquinoline scaffold, holds promise as a multi-target therapeutic agent. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its potential to mitigate key aspects of AD pathology. Further investigation into its pharmacokinetic properties and in vivo efficacy is warranted to advance its development as a potential therapeutic for Alzheimer's disease.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Method Development with 4-Methyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a versatile chelating agent renowned for its use in analytical chemistry.[1][2] Like its parent compound, this compound is capable of forming stable, colored, and often fluorescent complexes with a variety of metal ions.[2][3] This property makes it a valuable reagent for the development of sensitive and selective analytical methods, particularly for the quantification of metal ions in various matrices. The addition of a methyl group at the 4-position can influence the solubility, stability, and spectral properties of its metal complexes, potentially offering advantages in specific applications.[3]
These application notes provide a framework for developing analytical methods using this compound, with a focus on spectrophotometric and fluorometric techniques for the determination of metal ions. The protocols are based on well-established methods for 8-hydroxyquinoline and its derivatives and are intended to serve as a starting point for method development and validation.[4][5][6][7]
Principle of Detection
The analytical utility of this compound is based on its ability to act as a bidentate ligand, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms to form a stable five-membered ring.[8] This chelation process often results in a significant change in the electronic structure of the molecule, leading to the formation of a chromophore that absorbs light in the visible region or a fluorophore that exhibits enhanced fluorescence upon excitation.[1][9]
The generalized reaction of this compound with a divalent metal ion (M²⁺) can be represented as follows:
M²⁺ + 2 C₁₀H₉NO → M(C₁₀H₈NO)₂ + 2 H⁺
The intensity of the color or fluorescence of the resulting metal complex is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.[6][7]
Application 1: Spectrophotometric Determination of Divalent Metal Ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺)
This protocol outlines a general procedure for the determination of divalent metal ions using this compound. The specific parameters, such as the wavelength of maximum absorbance (λmax) and optimal pH, will need to be determined experimentally for each metal ion.
Experimental Protocol
1. Reagents and Solutions:
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.
-
Standard Metal Ion Stock Solution (1000 ppm): Prepare by dissolving a suitable salt of the metal ion in deionized water with a few drops of acid to prevent hydrolysis.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to cover a pH range from 3 to 10.
-
Organic Solvent: Chloroform or isobutanol.
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Procedure:
-
Optimization of pH:
-
To a series of test tubes, add 1 mL of a standard metal ion solution (e.g., 10 ppm).
-
Add 5 mL of buffer solution of varying pH to each test tube.
-
Add 2 mL of the this compound solution to each tube.
-
Extract the formed complex by shaking with 10 mL of chloroform for 2 minutes.
-
Allow the layers to separate and measure the absorbance of the organic layer against a reagent blank at the λmax.
-
Plot absorbance versus pH to determine the optimal pH for complex formation.
-
-
Determination of λmax:
-
Prepare a metal-ligand complex at the optimal pH.
-
Scan the absorbance of the extracted complex in the organic layer from 350 nm to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the metal ion (e.g., 0, 1, 2, 5, 10, 15 ppm).
-
To each standard, add the optimal buffer solution and the this compound solution as determined above.
-
Extract the complex with the organic solvent.
-
Measure the absorbance of the organic layer at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Take a known volume of the sample solution and adjust the pH to the optimum value.
-
Add the this compound solution and extract the complex as described above.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Data Presentation
The following table summarizes the expected analytical parameters for the spectrophotometric determination of various metal ions with this compound. These values are estimates based on data for 8-hydroxyquinoline and may require experimental verification.[6][7]
| Metal Ion | Expected λmax (nm) | Optimal pH Range | Linearity Range (ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Fe²⁺/Fe³⁺ | ~360 - 470 | 2 - 4 | 1 - 15 | ~5,000 - 10,000 |
| Cu²⁺ | ~380 - 410 | 5 - 7 | 0.5 - 10 | ~8,000 - 15,000 |
| Zn²⁺ | ~380 - 400 | 6 - 8 | 1 - 5 | ~7,000 - 12,000 |
| Cd²⁺ | ~390 - 400 | 7 - 9 | 0.5 - 8 | ~7,500 - 14,000 |
Experimental Workflow
Caption: Workflow for spectrophotometric metal ion determination.
Application 2: Fluorometric Determination of Divalent Metal Ions (e.g., Mg²⁺, Zn²⁺, Al³⁺)
This compound is expected to form fluorescent complexes with certain metal ions, offering a highly sensitive method of detection. The weak fluorescence of the free ligand is significantly enhanced upon chelation due to the formation of a rigid complex structure that inhibits non-radiative decay processes.[1][9]
Experimental Protocol
1. Reagents and Solutions:
-
This compound Solution (1 mM): Dissolve an appropriate amount of this compound in ethanol or a suitable solvent.
-
Standard Metal Ion Stock Solution (100 ppm): Prepare as described for the spectrophotometric method.
-
Buffer Solutions: Prepare buffer solutions for pH optimization.
-
Solvent: A suitable solvent system, such as a mixture of water and an organic solvent (e.g., ethanol, DMF), may be required to enhance fluorescence.[10]
2. Instrumentation:
-
Spectrofluorometer
3. Procedure:
-
Determination of Excitation and Emission Wavelengths:
-
Prepare a solution of the metal-ligand complex at an appropriate pH.
-
Scan the excitation spectrum while monitoring the emission at an estimated wavelength.
-
Scan the emission spectrum while exciting at the determined excitation maximum.
-
The wavelengths corresponding to the highest intensity are the optimal excitation (λex) and emission (λem) wavelengths.
-
-
Optimization of Reaction Conditions:
-
Optimize the pH and solvent composition to achieve the maximum fluorescence intensity.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the metal ion.
-
Add the optimized buffer and this compound solution to each standard.
-
Incubate for a sufficient time to ensure complete complex formation.
-
Measure the fluorescence intensity at the predetermined λex and λem.
-
Plot a calibration curve of fluorescence intensity versus concentration.
-
-
Sample Analysis:
-
Treat the sample solution in the same manner as the standards.
-
Measure the fluorescence intensity and determine the metal ion concentration from the calibration curve.
-
Data Presentation
The following table provides estimated analytical parameters for the fluorometric determination of metal ions with this compound, based on data for similar 8-hydroxyquinoline derivatives.[10][11]
| Metal Ion | Expected λex (nm) | Expected λem (nm) | Optimal pH Range | Linearity Range (µM) | Limit of Detection (LOD) (µM) |
| Mg²⁺ | ~370 - 390 | ~480 - 520 | 7 - 9 | 1 - 100 | ~0.1 - 1 |
| Zn²⁺ | ~360 - 380 | ~470 - 510 | 6 - 8 | 0.5 - 50 | ~0.05 - 0.5 |
| Al³⁺ | ~370 - 390 | ~490 - 530 | 5 - 6 | 0.1 - 20 | ~0.01 - 0.1 |
Signaling Pathway of Fluorescence Enhancement
Caption: Mechanism of fluorescence enhancement upon metal chelation.
Application 3: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the development of a reversed-phase HPLC method for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm). A mixed-mode column like Primesep 100 or 200 could also be considered for improved retention and peak shape.[12][13]
2. Mobile Phase:
-
A mixture of acetonitrile (ACN) and water with an acidic modifier (e.g., 0.1% phosphoric acid or sulfuric acid). A typical starting gradient could be 30-70% ACN over 10 minutes.[13]
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: ~250 nm (this should be experimentally confirmed).[13]
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~250 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact mobile phase composition, likely 3-8 minutes |
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Conclusion
This compound holds significant promise as a versatile analytical reagent for the determination of metal ions and for its own quantification by chromatographic methods. The protocols provided herein offer a solid foundation for researchers to develop and validate specific analytical methods tailored to their needs. Experimental optimization of parameters such as pH, solvent, and wavelength is crucial to achieve the desired sensitivity, selectivity, and accuracy.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. phytojournal.com [phytojournal.com]
- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 8. ours.ou.ac.lk [ours.ou.ac.lk]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 13. sielc.com [sielc.com]
4-Methyl-8-hydroxyquinoline: A Versatile Scaffold in Organic Synthesis
Introduction: 4-Methyl-8-hydroxyquinoline, a heterocyclic compound belonging to the quinoline family, has emerged as a significant building block in the landscape of organic synthesis. Its unique structural framework, featuring a hydroxyl group at the 8-position and a methyl group at the 4-position, provides multiple reactive sites for the construction of diverse and complex molecular architectures. This scaffold has garnered considerable attention from researchers in medicinal chemistry and materials science due to the wide-ranging biological activities and valuable physicochemical properties exhibited by its derivatives.
The presence of the hydroxyl and methyl groups, coupled with the inherent reactivity of the quinoline core, allows for a variety of chemical transformations. These include electrophilic substitution reactions, the formation of ethers and esters, and participation in multicomponent reactions. The derivatives of 8-hydroxyquinoline, in general, are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The strategic incorporation of a methyl group at the 4-position can modulate these activities and influence the pharmacokinetic profile of the resulting compounds.
This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols for key transformations and a summary of the biological activities of its derivatives.
Synthesis of the Building Block: this compound
A common and efficient method for the synthesis of the this compound scaffold is through the Conrad-Limpach reaction. This method involves the cyclization of an appropriate aniline derivative with a β-ketoester.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-Aminophenol
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Petroleum ether
-
Decolorizing carbon
Procedure:
-
A mixture of o-aminophenol and ethyl acetoacetate is heated to form the intermediate ethyl β-(o-hydroxyanilino)crotonate.
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, place 150 ml of Dowtherm A and heat to reflux.
-
Rapidly add the ethyl β-(o-hydroxyanilino)crotonate to the refluxing Dowtherm A.
-
Continue stirring and refluxing for an additional 10-15 minutes.
-
Allow the reaction mixture to cool to room temperature, during which a solid will precipitate.
-
Add approximately 200 ml of petroleum ether to the mixture and collect the solid by filtration.
-
Wash the solid with petroleum ether.
-
The crude product is then purified by recrystallization from boiling water with the addition of decolorizing carbon to yield pure this compound.
Quantitative Data for Synthesis of a Related Compound (2-Methyl-4-hydroxyquinoline):
| Reactant | Moles | Yield | Melting Point |
| Ethyl β-anilinocrotonate | 0.32 | 85-90% | 235–236 °C |
Note: This data is for a closely related analog and is provided for illustrative purposes.[3]
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile precursor for the synthesis of a variety of derivatives with potential therapeutic applications. Key reactions include the Mannich reaction for the introduction of aminomethyl groups and Suzuki coupling for the formation of carbon-carbon bonds.
Mannich Reaction: Synthesis of Aminomethylated Derivatives
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[4][5] This reaction typically occurs at the C-7 position of the quinoline ring, which is activated by the hydroxyl group at C-8.
Materials:
-
This compound
-
Formaldehyde (or paraformaldehyde)
-
A selected primary or secondary amine
-
Ethanol
Procedure:
-
Dissolve the amine and formaldehyde in ethanol and stir for a period to form the corresponding iminium ion.
-
Add a solution of this compound in ethanol to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography or recrystallization.
Quantitative Data for a Representative Mannich Reaction (7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol):
| Starting Material | Moles | Reagents | Solvent | Reaction Time | Yield | Melting Point |
| 8-Hydroxyquinoline | 3.44 | 1-Methylpiperazine (5.16 mmol), Formaldehyde (4.47 mmol) | Ethanol | 12 h | 46% | 120–122 °C |
Note: This data is for the parent 8-hydroxyquinoline and serves as a representative example.[6]
Caption: General workflow for the Mannich reaction.
Suzuki Cross-Coupling: Synthesis of Arylated Derivatives
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] To utilize this compound in a Suzuki coupling, it first needs to be converted to a halide or triflate derivative, typically at the 4- or other reactive positions. For instance, the hydroxyl group at position 4 can be converted to a chloro group, which can then participate in the coupling reaction.
Materials:
-
A halogenated derivative of this compound (e.g., 4-chloro-8-hydroxy-4-methylquinoline)
-
An arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
A base (e.g., Na₂CO₃, K₂CO₃)
-
A suitable solvent system (e.g., toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the halogenated this compound derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-8-hydroxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the synthesis yield of 4-Methyl-8-hydroxyquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Doebner-von Miller reaction, which is a common and effective method for this transformation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration. 2. Poor Quality of Reagents: Degradation of o-aminophenol or methyl vinyl ketone. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Optimize Reaction Conditions: Systematically vary the temperature (e.g., 70-100°C), reaction time (e.g., 2-6 hours), and catalyst concentration (e.g., anhydrous zinc chloride). 2. Use High-Purity Reagents: Ensure o-aminophenol is free of oxidation products and use freshly distilled methyl vinyl ketone. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. |
| Formation of Tar/Polymeric Material | 1. High Reaction Temperature: Excessive heat can lead to polymerization of methyl vinyl ketone. 2. High Acid Concentration: Strong acidic conditions can promote side reactions. | 1. Maintain Optimal Temperature: Control the reaction temperature carefully, avoiding overheating. A temperature range of 70-80°C is often a good starting point. 2. Slow Addition of Reactants: Add methyl vinyl ketone dropwise to the reaction mixture to maintain a low concentration and minimize polymerization. |
| Difficult Product Isolation | 1. Complex Reaction Mixture: Presence of unreacted starting materials, byproducts, and tar. 2. Product Solubility: The product may be soluble in the aqueous layer during workup. | 1. Purification by Column Chromatography: Use silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. 2. pH Adjustment and Extraction: Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to maximize precipitation before extraction with an organic solvent. |
| Product Contamination with Isomers | Side Reactions: The Doebner-von Miller reaction can sometimes yield isomeric quinoline products. | Optimize Reaction Conditions: Varying the acid catalyst and temperature may influence the regioselectivity of the cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Doebner-von Miller reaction is a widely used and effective method for the synthesis of this compound. This reaction involves the condensation of o-aminophenol with an α,β-unsaturated ketone, in this case, methyl vinyl ketone, in the presence of an acid catalyst.
Q2: How can I improve the yield of the Doebner-von Miller synthesis of this compound?
A2: To improve the yield, consider the following:
-
Catalyst Choice: Anhydrous zinc chloride is an effective catalyst for this reaction.[1]
-
Solvent: Acetic acid is a commonly used solvent.[1]
-
Temperature Control: Maintaining a reaction temperature between 70-75°C can help minimize side reactions.[1]
-
Slow Addition of Ketone: Adding methyl vinyl ketone slowly to the reaction mixture can prevent polymerization.
Q3: What are the main byproducts to expect in this synthesis?
A3: The primary byproducts are typically polymeric materials resulting from the self-condensation of methyl vinyl ketone under acidic conditions. In some cases, isomeric quinoline derivatives may also be formed.
Q4: What is the best method for purifying the crude this compound?
A4: A common and effective purification method involves the following steps:
-
Neutralization and Extraction: After the reaction is complete, the mixture is cooled and basified (e.g., with 10% NaOH solution). The product is then extracted with an organic solvent like ethyl acetate.[1]
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.[1]
-
Column Chromatography: The crude product can be further purified by silica gel column chromatography to remove residual impurities and tar.
Q5: Can I use crotonaldehyde instead of methyl vinyl ketone?
A5: While crotonaldehyde is also an α,β-unsaturated carbonyl compound, its reaction with o-aminophenol would lead to the formation of 2-methyl-8-hydroxyquinoline, not the desired 4-methyl isomer. It is crucial to use methyl vinyl ketone to obtain the 4-methyl substitution pattern.
Quantitative Data
The following table summarizes the reported yields for the synthesis of 4-methylquinoline derivatives using a modified Doebner-von Miller reaction with various substituted anilines and methyl vinyl ketone. While a specific yield for this compound is not provided in the cited source, these values offer a useful reference for expected yields with similar substrates.
| Substituted Aniline | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Ferric chloride/Silica gel, Anhydrous zinc chloride | Acetic acid | 70-75, then reflux | 1, then 2 | Not Specified | [1] |
| 2-Methoxyaniline | Ferric chloride/Silica gel, Anhydrous zinc chloride | Acetic acid | 70-75, then reflux | 1, then 2 | 65 | [1] |
| 4-Methoxyaniline | Ferric chloride/Silica gel, Anhydrous zinc chloride | Acetic acid | 70-75, then reflux | 1, then 2 | 62 | [1] |
| 2-Methylaniline | Ferric chloride/Silica gel, Anhydrous zinc chloride | Acetic acid | 70-75, then reflux | 1, then 2 | 58 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via a Modified Doebner-von Miller Reaction
This protocol is adapted from a general procedure for the synthesis of 4-methylquinoline derivatives.[1]
Materials:
-
o-Aminophenol
-
Methyl vinyl ketone (MVK)
-
Anhydrous zinc chloride (ZnCl₂)
-
Ferric chloride impregnated on silica gel ('silferc')
-
Acetic acid
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
Procedure:
-
To a stirred solution of o-aminophenol (e.g., 10 mmol) in acetic acid (e.g., 10 ml) in a round-bottom flask, add activated 'silferc' (e.g., 1.72g, corresponding to 10 mmol of ferric chloride) under a nitrogen atmosphere.
-
Stir the reaction mixture for 5 minutes.
-
Slowly add methyl vinyl ketone (MVK) (e.g., 11.8 mmol) dropwise over a period of 15 minutes.
-
Heat the reaction mixture to 70°C and maintain the temperature between 70-75°C for one hour.
-
Add anhydrous zinc chloride (e.g., 1.46g, 10 mmol) to the reaction mixture and reflux for an additional two hours.
-
Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Basify the filtrate with a 10% NaOH solution until the pH is alkaline.
-
Extract the product with ethyl acetate (e.g., 3 x 20 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Doebner-von Miller synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Fluorescence of 4-Methyl-8-hydroxyquinoline Chelates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal of 4-Methyl-8-hydroxyquinoline chelates in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution not fluorescing?
A1: this compound, similar to its parent compound 8-hydroxyquinoline, is weakly fluorescent on its own.[1] This is due to a process called excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the molecule upon excitation, providing a non-radiative decay pathway.[2][3] Significant fluorescence enhancement is typically observed upon chelation with metal ions, which blocks the ESIPT process and increases the structural rigidity of the molecule.[1][2]
Q2: Which metal ions will enhance the fluorescence of this compound?
A2: Many divalent and trivalent metal ions are known to form fluorescent chelates with 8-hydroxyquinoline and its derivatives. These include, but are not limited to, Zn²⁺, Al³⁺, Mg²⁺, Cd²⁺, Ga³⁺, and In³⁺.[4][5][6] However, some metal ions, such as Fe³⁺, Cu²⁺, Ni²⁺, and Hg²⁺, can form non-fluorescent chelates or quench the fluorescence of other metal-chelate complexes.[2][4]
Q3: What is the optimal pH for maximizing the fluorescence signal?
A3: The optimal pH for the fluorescence of metal chelates of 8-hydroxyquinoline derivatives generally lies between 5 and 8.[4] The exact optimal pH can vary depending on the specific metal ion. It is crucial to maintain a stable pH as changes can alter the protonation state of the molecule and affect its chelating ability and fluorescence properties.[7]
Q4: How does the choice of solvent affect the fluorescence of my chelate?
A4: The polarity of the solvent can significantly influence the fluorescence emission wavelength and intensity, a phenomenon known as solvatochromism.[7] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to enhance the fluorescence quantum yield of 8-hydroxyquinoline. It is recommended to use spectroscopy-grade solvents to avoid background fluorescence from impurities.[7]
Q5: What is the ideal concentration ratio of this compound to the metal ion?
A5: The stoichiometry of the chelate complex depends on the coordination number of the metal ion. For many divalent metals, a 2:1 ligand-to-metal ratio is common, while for trivalent metals, a 3:1 ratio can occur.[1] It is advisable to perform a titration experiment, keeping the concentration of one component constant while varying the other, to determine the optimal ratio for maximum fluorescence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very weak fluorescence signal | 1. Absence of a suitable metal ion. 2. Presence of quenching metal ions (e.g., Fe³⁺, Cu²⁺). 3. Incorrect pH of the solution. 4. Photobleaching (signal decreases over time). | 1. Add a metal ion known to form fluorescent chelates (e.g., Zn²⁺, Al³⁺). 2. Use high-purity reagents and solvents to minimize contamination. Consider using a chelating agent to mask quenching ions. 3. Adjust the pH of the solution to the optimal range (typically 5-8) for your specific metal chelate.[4] 4. Minimize exposure of the sample to the excitation light. Use fresh samples for each measurement if necessary. |
| Unexpected shifts in emission wavelength | 1. Change in solvent polarity. 2. Variation in solution pH. 3. High concentration leading to aggregate formation. | 1. Ensure consistent use of the same solvent and purity grade. Note that polar solvents can cause a red-shift (to longer wavelengths).[7] 2. Buffer the solution to maintain a constant pH.[7] 3. Dilute the sample. High concentrations can lead to the formation of excimers, which emit at longer wavelengths.[7] |
| Precipitate formation in the cuvette | 1. Low solubility of the chelate in the chosen solvent. 2. High concentration of the chelate. | 1. 8-hydroxyquinoline chelates can be insoluble in water.[4] Consider using a different solvent or a mixed-solvent system (e.g., water-DMF).[4] The use of surfactants can also enhance solubility.[4] 2. Reduce the concentration of the ligand and/or metal ion. |
| Inconsistent or irreproducible results | 1. Fluctuation in instrument parameters (e.g., lamp intensity). 2. Contaminated glassware or cuvettes. 3. Instability of the chelate over time. | 1. Allow the spectrofluorometer lamp to warm up sufficiently before measurements (typically 20-30 minutes).[7] 2. Thoroughly clean all glassware and use quartz cuvettes for UV-range excitation. 3. Perform measurements promptly after preparing the solutions. |
Experimental Protocols
General Protocol for Measuring Chelate Fluorescence
This protocol provides a general framework for obtaining reliable fluorescence emission spectra. Adjustments may be necessary based on the specific instrument and experimental goals.
-
Solvent Selection and Preparation :
-
Use spectroscopy-grade solvents to minimize background fluorescence.
-
Choose a solvent that is compatible with your experimental conditions (e.g., polarity, pH). Be aware that solvent choice will directly impact the emission spectra.[7]
-
-
Sample Preparation :
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Gentle heating or sonication may be required for complete dissolution.
-
Prepare a stock solution of the metal salt (e.g., ZnCl₂, AlCl₃) in an appropriate solvent (e.g., deionized water or the same solvent as the ligand).
-
From the stock solutions, prepare a dilute working solution (e.g., 1-10 µM) by mixing the ligand and metal ion solutions in the desired ratio in a buffered solution.
-
Transfer the working solution to a quartz fluorescence cuvette. Ensure the cuvette is clean and free of scratches.
-
-
Spectrofluorometer Setup :
-
Turn on the instrument and allow the lamp to warm up for the recommended time (typically 20-30 minutes) for stable output.[7]
-
Set Excitation Wavelength (λex) : Determine the absorption maximum (λmax) of your chelate solution using a UV-Vis spectrophotometer. Set the excitation wavelength on the spectrofluorometer to this λmax.
-
Set Emission Scan Range : Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission peak (e.g., for an excitation at 370 nm, scan from 390 nm to 700 nm).
-
Set Slit Widths : Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution. Start with 5 nm for both and adjust as needed.
-
-
Data Acquisition :
-
Measure Blank : First, record the spectrum of a blank solution (buffer and solvent without the analyte). This is crucial for identifying and subtracting any background signals, including Raman scatter from the solvent.
-
Measure Sample : Replace the blank with the sample cuvette and record the fluorescence spectrum.
-
Data Correction : Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence data.
-
Visualizations
Caption: Fluorescence mechanism of this compound.
Caption: General workflow for fluorescence measurement.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. ours.ou.ac.lk [ours.ou.ac.lk]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-8-hydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Methyl-8-hydroxyquinoline in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a derivative of 8-hydroxyquinoline, a heterocyclic organic compound.[1][2][3] Like its parent compound, it exhibits poor solubility in water, which can pose significant challenges for its use in biological assays and pharmaceutical formulations where aqueous media are standard.[4][5] Achieving a sufficient and stable concentration in aqueous buffers is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary methods for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common approaches include:
-
pH Adjustment: As a quinoline derivative, its solubility can be pH-dependent.[4]
-
Co-solvency: The addition of a water-miscible organic solvent can increase solubility.[6][7]
-
Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.
Q3: How do I prepare a stock solution of this compound?
Due to its limited aqueous solubility, stock solutions of this compound are typically prepared in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[6][8] For biological experiments, it is crucial to use a high-purity, anhydrous grade of the solvent. The final concentration of the organic solvent in the aqueous working solution should be kept to a minimum to avoid solvent-induced artifacts.
Q4: What is the predicted pKa of this compound and how does it influence solubility?
The predicted pKa for the hydroxyl group of 4-hydroxy-8-methylquinoline is in the range of 4.47 to 9.[9][10][11] This suggests that the molecule's ionization state, and therefore its solubility, can be significantly influenced by the pH of the aqueous solution. By adjusting the pH, one can shift the equilibrium towards the more soluble ionized form.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not sufficient to maintain solubility upon high dilution.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility or precipitation of the compound leading to variable effective concentrations. Degradation of the compound in the aqueous medium.
-
Solution Workflow:
Caption: Workflow for addressing inconsistent assay results.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[12][13]
Protocol 2: Co-solvent Solubility Enhancement
-
Co-solvent Selection: Choose water-miscible organic solvents such as ethanol, DMSO, or polyethylene glycol (PEG).
-
Vehicle Preparation: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Solubility Determination: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Solubility Determination: Follow steps 2-5 from Protocol 1 for each cyclodextrin solution.
Data Presentation
The following tables are templates for researchers to populate with their experimentally determined solubility data for this compound.
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Solubility (mM) |
| 4.0 | Experimental Value | Calculated Value |
| 5.0 | Experimental Value | Calculated Value |
| 6.0 | Experimental Value | Calculated Value |
| 7.0 | Experimental Value | Calculated Value |
| 7.4 | Experimental Value | Calculated Value |
| 8.0 | Experimental Value | Calculated Value |
| 9.0 | Experimental Value | Calculated Value |
| 10.0 | Experimental Value | Calculated Value |
Table 2: Solubility of this compound in Co-solvent Systems at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) | Solubility (mM) |
| Ethanol | 1 | Experimental Value | Calculated Value |
| 5 | Experimental Value | Calculated Value | |
| 10 | Experimental Value | Calculated Value | |
| DMSO | 0.5 | Experimental Value | Calculated Value |
| 1 | Experimental Value | Calculated Value | |
| 2 | Experimental Value | Calculated Value | |
| PEG 400 | 5 | Experimental Value | Calculated Value |
| 10 | Experimental Value | Calculated Value |
Table 3: Effect of Cyclodextrins on the Solubility of this compound at 25°C
| Cyclodextrin | Concentration (% w/v) | Solubility (mg/mL) | Solubility (mM) |
| HP-β-CD | 1 | Experimental Value | Calculated Value |
| 5 | Experimental Value | Calculated Value | |
| 10 | Experimental Value | Calculated Value | |
| SBE-β-CD | 1 | Experimental Value | Calculated Value |
| 5 | Experimental Value | Calculated Value | |
| 10 | Experimental Value | Calculated Value |
Analysis and Quantification
A robust analytical method is essential for accurately determining the concentration of this compound in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
General HPLC Method Parameters
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate)
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax)
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
Logical Flow for Method Selection
Caption: Decision tree for selecting a solubilization method.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. toku-e.com [toku-e.com]
- 6. 8-Hydroxyquinoline (8HQ), RNA synthesis inhibitor and ion chelator (CAS 148-24-3) | Abcam [abcam.com]
- 7. Page loading... [guidechem.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-HYDROXY-8-METHYLQUINOLINE | 23432-44-2 [chemicalbook.com]
- 10. 4-HYDROXY-8-METHYLQUINOLINE CAS#: 23432-44-2 [amp.chemicalbook.com]
- 11. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 12. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
minimizing interference in metal ion detection with 4-Methyl-8-hydroxyquinoline
Welcome to the technical support center for the use of 4-Methyl-8-hydroxyquinoline in metal ion detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and selectivity of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during metal ion detection using this compound.
Issue 1: Poor or No Signal (Low Fluorescence/Absorbance)
Question: I am not observing the expected signal change after adding my metal ion sample to the this compound solution. What could be the cause?
Answer:
Several factors can lead to a weak or absent signal. Follow these troubleshooting steps:
-
Verify Reagent Integrity:
-
Ensure the this compound solution is fresh and has been stored correctly, protected from light and air, to prevent degradation.
-
Confirm the concentration of your metal ion standard and sample.
-
-
Optimize pH:
-
The formation of the metal-ligand complex is highly pH-dependent. The optimal pH for chelation with 8-hydroxyquinoline derivatives is typically in a slightly acidic to slightly alkaline range (pH 5-8).[1]
-
Verify the pH of your sample and adjust it to the optimal range for the target metal ion. A pH that is too low may prevent the deprotonation of the hydroxyl group of the 8-hydroxyquinoline, which is necessary for chelation.[1]
-
-
Check for Metal Hydroxide Precipitation:
-
At higher pH values, some metal ions may precipitate as hydroxides, making them unavailable for chelation. Visually inspect your solution for any turbidity. If precipitation is suspected, consider lowering the pH.[1]
-
Issue 2: Non-Specific Signal or Interference from Other Metal Ions
Question: My signal is much higher than expected, or I am detecting a signal in my blank/control samples. How can I minimize interference from non-target metal ions?
Answer:
This compound is a broad-spectrum chelating agent and can react with numerous metal ions, which can lead to significant interference.[2][3] To enhance selectivity, consider the following strategies:
-
pH Adjustment:
-
Fine-tuning the pH of the solution is the primary method for achieving selectivity. Different metal-8-hydroxyquinoline complexes have varying stabilities at different pH values. By controlling the pH, you can selectively chelate the target metal ion while leaving interfering ions in their uncomplexed form.
-
-
Use of Masking Agents:
-
Masking agents are compounds that form stable complexes with interfering ions, preventing them from reacting with this compound.[4] The choice of masking agent depends on the specific interfering ions present in your sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for metal chelation using this compound?
A1: The optimal pH for chelation is dependent on the specific metal ion being analyzed but generally falls within a slightly acidic to neutral or slightly alkaline range (pH 5 to 8).[1] The efficiency of chelation is linked to the deprotonation of the hydroxyl group of the 8-hydroxyquinoline moiety.[1] It is recommended to perform a pH titration experiment (e.g., testing in 0.5 pH unit increments from pH 4 to 10) to determine the optimal pH for your specific application.[1]
Q2: How do I choose the right masking agent for my experiment?
A2: The selection of a suitable masking agent depends on the interfering ions present in your sample. The masking agent should form a more stable complex with the interfering ion than this compound does at the working pH. Refer to the table below for some common masking agents and the ions they mask.
Q3: Can this compound be used for the detection of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions?
A3: Yes, 8-hydroxyquinoline derivatives can be used to detect iron ions.[5] However, the speciation of iron is pH-dependent, with Fe³⁺ being more prone to hydrolysis and precipitation at higher pH values. To selectively detect Fe²⁺, it is crucial to work at a pH where Fe³⁺ precipitates or to use a masking agent for Fe³⁺. Conversely, to detect total iron, a reducing agent can be added to convert all Fe³⁺ to Fe²⁺ before analysis.
Q4: What is the role of solvent extraction in minimizing interference?
A4: Solvent extraction is a powerful technique to separate the target metal ion from interfering ions. By forming a neutral chelate with this compound, the target metal ion can be selectively extracted into an immiscible organic solvent, leaving hydrophilic interfering ions in the aqueous phase. The selectivity of the extraction can be further enhanced by controlling the pH of the aqueous phase and by using masking agents.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Common Masking Agents for Interference Control
| Masking Agent | Interfering Ions Masked | Notes |
| Cyanide (KCN/NaCN) | Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Ag⁺, Hg²⁺ | Caution: Highly Toxic. Use in a well-ventilated fume hood. |
| Triethanolamine | Al³⁺, Fe³⁺, Mn²⁺ | Effective for masking common trivalent and divalent ions. |
| Fluoride (NaF/KF) | Al³⁺, Fe³⁺, Ca²⁺, Mg²⁺ | Can be used to mask alkaline earth metals if other ions are the target. |
| Tartrate/Citrate | Prevents precipitation of metal hydroxides at high pH | Useful for keeping metal ions in solution in alkaline conditions. |
This table is based on general principles of complexometric titrations and may require optimization for specific applications with this compound.[4]
Experimental Protocols
Protocol 1: General Fluorescence Titration for Metal Ion Detection
This protocol provides a general method for quantifying metal ions using a this compound-based fluorescent probe.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Aqueous buffer (e.g., HEPES at physiological pH)
-
Stock solutions of the target metal ion and potential interfering metal ion salts
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in the same solvent system or in deionized water.
-
-
Assay and Measurement:
-
In a cuvette, prepare a dilute solution of the this compound probe (e.g., 20 µM) in the desired aqueous buffer.
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix gently and record the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the added metal ion.
-
The resulting titration curve can be used to determine the binding stoichiometry and the association constant.
-
Protocol 2: Interference Study Using a Masking Agent
This protocol describes how to assess the effectiveness of a masking agent in reducing interference.
Procedure:
-
Follow steps 1 and 2 of the General Fluorescence Titration protocol.
-
In a separate cuvette, prepare the same concentration of the this compound probe.
-
Add a known concentration of the interfering metal ion and record the fluorescence spectrum.
-
To this solution, add the chosen masking agent at an appropriate concentration.
-
Record the fluorescence spectrum again to observe if the signal from the interfering ion is quenched.
-
Now, titrate this solution with the target metal ion as described in the General Fluorescence Titration protocol.
-
Compare the titration curves with and without the masking agent to evaluate its effectiveness.
Visualizations
Signaling Pathway of Metal Ion Detection
Caption: Chelation of a metal ion by this compound leads to the formation of a complex with a detectable signal.
Experimental Workflow for Minimizing Interference
Caption: A systematic workflow to enhance the selectivity of metal ion detection using this compound.
Troubleshooting Logic for Interference
Caption: A decision tree to guide troubleshooting of interference issues in metal ion detection assays.
References
Technical Support Center: Purification of 4-Methyl-8-hydroxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methyl-8-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the fundamental properties of this compound is crucial for selecting an appropriate purification strategy. The molecule's structure, featuring a quinoline core with a hydroxyl group and a methyl group, influences its solubility, melting point, and potential for chelation.[1][2]
Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for 8-Hydroxyquinoline (Parent Compound) | Reference |
| Molecular Formula | C₁₀H₉NO | C₉H₇NO | [2] |
| Molecular Weight | 159.18 g/mol | 145.16 g/mol | [2][3] |
| Appearance | Off-white to light brown solid | White to pale yellow crystalline powder | [4][5] |
| Melting Point | 124 °C | 72.5-76 °C | [2][5] |
| Boiling Point | 326.8±22.0 °C (Predicted) | 267-276 °C | [4][5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, DMSO. | Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, benzene.[5][6] | [7] |
| pKa (Predicted) | 4.47±0.40 | ~5.1 (nitrogen), ~9.9 (hydroxyl) | [4][8] |
Q2: Which are the most common methods for purifying crude this compound?
The most common and effective purification techniques for this compound and similar compounds are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the experiment.
Comparison of Common Purification Techniques
| Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% | Cost-effective, scalable, good for removing major impurities. | Requires finding a suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. | >99.5% | High resolution, can separate closely related impurities (e.g., isomers). | More time-consuming, requires larger solvent volumes, can be complex to optimize. |
| Sublimation | Transition of the solid compound directly into a gas, followed by condensation back to a solid, leaving non-volatile impurities behind. | >99.8% | Excellent for removing non-volatile or colored impurities, solvent-free. | Only applicable to compounds that sublime, may not be suitable for large quantities. |
Q3: My final product has a persistent yellow or brown color. What is the likely cause and how can I fix it?
A persistent color in the purified product is often due to the formation of colored metal chelates or oxidation byproducts.[9] 8-Hydroxyquinoline and its derivatives are potent metal chelating agents.[4][8][10] Trace metal ions from glassware or reagents can form stable, colored complexes.
To address this, you can:
-
Use an Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (e.g., Norit or Darco) to the hot solution can adsorb colored impurities.[11]
-
Chelating Agent Wash: Washing an organic solution of your compound with an aqueous solution of a strong chelating agent like EDTA can help remove coordinated metal ions.
-
Work Under Inert Atmosphere: To prevent oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if heating for extended periods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after recrystallization.
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Possible Cause 1: Incorrect solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures.
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Solution: Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a binary solvent system (e.g., ethanol-water, dichloromethane-hexane) to fine-tune solubility.
-
-
Possible Cause 2: Premature crystallization. The product crystallizes in the funnel during hot filtration.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent just before filtering to ensure the compound remains dissolved.
-
-
Possible Cause 3: Cooling too rapidly. Rapid cooling can trap impurities within the crystals and lead to smaller, less pure crystals that are harder to collect.
-
Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.
-
Problem 2: Incomplete separation of impurities via column chromatography.
-
Possible Cause 1: Improper mobile phase polarity. The eluent may be too polar, causing all components to elute quickly with little separation, or not polar enough, causing the product to remain strongly adsorbed to the stationary phase.
-
Solution: Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound to achieve good separation. A gradient elution (gradually increasing polarity) might be necessary if impurities have very different polarities.
-
-
Possible Cause 2: Column overloading. Too much crude product was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule is to use a 20:1 to 100:1 ratio of stationary phase weight to crude product weight.
-
Problem 3: The compound will not crystallize from the solution.
-
Possible Cause 1: Solution is not supersaturated. There may be too much solvent.
-
Solution: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
-
Possible Cause 2: Presence of "oily" impurities. Certain impurities can inhibit crystal lattice formation.
-
Solution: Try adding a seed crystal from a previous successful batch to induce crystallization. Alternatively, gently scratch the inside of the flask with a glass rod at the solution's surface. If this fails, an initial purification by column chromatography may be needed to remove the problematic impurities before attempting recrystallization.
-
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for purifying this compound.
Protocol 1: Recrystallization
This protocol provides a general method for recrystallizing this compound. Ethanol is often a suitable solvent.[12]
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
-
TLC Analysis: Analyze the crude mixture by TLC using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
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Elution: Add the mobile phase to the column and begin elution, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the target compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for when initial purification results are unsatisfactory.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-HYDROXY-8-METHYLQUINOLINE | 23432-44-2 [chemicalbook.com]
- 4. 4-HYDROXY-8-METHYLQUINOLINE CAS#: 23432-44-2 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Methyl-8-hydroxyquinoline Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methyl-8-hydroxyquinoline solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What is the cause?
A1: Discoloration of this compound solutions, often appearing as a yellowing or darkening, is a common indicator of degradation. This can be caused by several factors, primarily:
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Photodegradation: Exposure to light, especially UV light, can induce degradation of the quinoline ring structure.[1] 8-hydroxyquinoline, the parent compound, is known to be light-sensitive and darkens upon exposure.
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of colored degradation products.
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Metal Chelation: this compound is a potent metal chelator.[2] Trace metal ions in your solvent or from your container can form colored complexes with the molecule.
Q2: I observe a precipitate in my this compound solution. What could be the reason?
A2: Precipitation in your solution can occur due to several reasons:
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Low Solubility: The solubility of this compound may be limited in your chosen solvent, especially at higher concentrations or lower temperatures.
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pH Changes: The solubility of this compound is pH-dependent. Changes in the pH of your solution could cause the compound to precipitate.
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Formation of Insoluble Complexes: As a strong chelating agent, this compound can form insoluble complexes with multivalent metal ions present in the solution.[3]
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Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to their precipitation over time.
Q3: What are the optimal storage conditions for this compound solutions to ensure stability?
A3: To maximize the stability of your this compound solutions, the following storage conditions are recommended:
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Protect from Light: Store solutions in amber glass vials or wrap containers with aluminum foil to prevent photodegradation.
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Control Temperature: Store solutions at a low temperature (e.g., 2-8 °C) to slow down the rate of potential degradation reactions. For long-term storage, consider freezing the solution if the solvent system allows.
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Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to displace dissolved oxygen and prevent oxidation.
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Use High-Purity Solvents and Containers: To minimize metal ion contamination, use high-purity solvents and store solutions in high-quality glass or plastic containers.
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the presence of degradation products.[4][5] Regular analysis of your solution will allow you to quantify any decrease in the parent compound and the appearance of new peaks corresponding to degradants. Visual inspection for color change or precipitation can also serve as a preliminary indicator of instability.
Troubleshooting Guides
Issue 1: Solution Discoloration
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns yellow or brown upon preparation or storage. | Photodegradation | 1. Prepare the solution under low-light conditions. 2. Store the solution in a light-protecting container (amber vial or foil-wrapped). 3. If the problem persists, evaluate the light sensitivity of the compound under your specific experimental conditions. |
| Oxidation | 1. Use de-gassed solvents for solution preparation. 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon). | |
| Metal Ion Contamination | 1. Use high-purity solvents (e.g., HPLC grade). 2. Use metal-free containers or high-quality borosilicate glass. 3. Consider adding a small amount of a stronger chelating agent like EDTA if compatible with your experiment. |
Issue 2: Solution Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon preparation. | Exceeded Solubility Limit | 1. Gently warm the solution to see if the precipitate dissolves. 2. Prepare a more dilute solution. 3. Consider using a co-solvent to increase solubility. |
| Precipitate forms over time during storage. | Temperature Fluctuation | 1. Ensure a consistent and appropriate storage temperature. 2. If stored at low temperatures, allow the solution to equilibrate to room temperature and check for dissolution before use. |
| pH Shift | 1. Measure the pH of the solution. 2. If necessary, use a buffer system appropriate for your experiment to maintain a stable pH. | |
| Formation of Insoluble Metal Complexes | 1. Use high-purity solvents and containers to minimize metal ion contamination. 2. If metal ion contamination is suspected, analyze the precipitate for metal content. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.
1. Instrumentation and Columns:
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HPLC system with a UV detector.
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A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase the percentage of Mobile Phase B over time to elute more hydrophobic compounds (degradation products).
-
Include a wash step with a high percentage of Mobile Phase B to clean the column.
-
Return to the initial conditions and allow for column equilibration.
-
3. Detection:
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 250 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
4. Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on a sample of your this compound solution. This involves subjecting the solution to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Add 0.1 M HCl and heat.
-
Base Hydrolysis: Add 0.1 M NaOH and heat.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution.
-
Photolytic Stress: Expose the solution to UV light.
-
-
Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak of this compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors leading to degradation.
Caption: Workflow for stability testing.
References
troubleshooting unexpected fluorescence quenching of 4-Methyl-8-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence experiments with 4-Methyl-8-hydroxyquinoline (4M8HQ). The guidance is primarily based on the well-studied parent compound, 8-hydroxyquinoline (8-HQ), as its photophysical properties are very similar to those of its 4-methyl derivative.
Troubleshooting Guide: Unexpected Fluorescence Quenching
Issue 1: My 4M8HQ solution shows little to no fluorescence.
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Question: I've dissolved my 4M8HQ sample, but the fluorescence intensity is much lower than expected. What could be the cause?
-
Answer: Weak or absent fluorescence of 4M8HQ is often due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] In the excited state, a proton can transfer from the hydroxyl group to the quinoline nitrogen, and this process provides a non-radiative decay pathway, thus quenching the fluorescence. The efficiency of ESIPT is highly dependent on the molecular environment.
Troubleshooting Steps:
-
Solvent Check: The choice of solvent has a significant impact on the fluorescence of 8-hydroxyquinoline derivatives.[1]
-
Protic solvents (like alcohols and water) can facilitate ESIPT through hydrogen bonding, leading to quenched fluorescence.
-
Aprotic solvents (like DMSO and DMF) can disrupt ESIPT, leading to higher fluorescence quantum yields.
-
Recommendation: Try dissolving your 4M8HQ in a polar aprotic solvent to see if fluorescence improves.
-
-
pH Adjustment: The protonation state of 4M8HQ is critical.
-
In neutral or dilute acidic solutions , the ESIPT process can be prominent, leading to low fluorescence.
-
In concentrated acidic media , the quinoline nitrogen is protonated, which can inhibit ESIPT and enhance fluorescence.
-
In basic solutions , the hydroxyl proton is removed, which can also affect the electronic structure and fluorescence.
-
Recommendation: Measure and adjust the pH of your solution. For enhanced fluorescence, consider working in a concentrated acidic medium, but be aware that this may not be suitable for all experimental systems.
-
-
Metal Ion Contamination: Trace amounts of certain metal ions can act as quenchers.
-
Heavy metal ions and some transition metals are known to quench the fluorescence of 8-hydroxyquinoline derivatives.[3]
-
Recommendation: Use high-purity solvents and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA as a control experiment to see if fluorescence is restored.
-
-
Issue 2: The fluorescence intensity of my 4M8HQ solution is decreasing over time.
-
Question: My 4M8HQ sample was initially fluorescent, but the signal is steadily decreasing during my experiment. What is happening?
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Answer: This phenomenon is likely photobleaching, where the fluorophore is chemically altered or destroyed upon prolonged exposure to excitation light.
Troubleshooting Steps:
-
Reduce Excitation Intensity: High-intensity light sources can accelerate photobleaching.
-
Recommendation: Decrease the excitation slit width on your fluorometer or use a neutral density filter to reduce the light intensity.
-
-
Minimize Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.
-
Recommendation: Limit the duration of your measurements and use a shutter to block the excitation beam when not acquiring data.
-
-
Use a Photostabilizer: Certain chemical additives can help reduce photobleaching.
-
Recommendation: Commercially available antifade reagents can be added to the sample, particularly for microscopy applications.
-
-
Issue 3: I observe a shift in the emission wavelength of my 4M8HQ solution.
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Question: The color of the fluorescence from my 4M8HQ solution is different from what I expected, or it changes under different conditions. Why?
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Answer: Shifts in the emission wavelength are often due to changes in the solvent environment or the formation of different chemical species in solution.
Troubleshooting Steps:
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Solvatochromism: The polarity of the solvent can influence the energy levels of the excited state, leading to a shift in the emission wavelength.[4]
-
Recommendation: Be consistent with your choice of solvent. If you are comparing results across different experiments, ensure the solvent composition is identical.
-
-
Concentration Effects: At high concentrations, 4M8HQ molecules can form aggregates or dimers, which may have different emission properties compared to the monomeric form. This can lead to the appearance of new, often red-shifted, emission bands.
-
Recommendation: Prepare a dilution series of your sample to see if the emission spectrum changes with concentration. For most quantitative measurements, it is best to work at low concentrations (in the micromolar range) where the absorbance is typically below 0.1.
-
-
pH-Induced Species: As mentioned earlier, changes in pH can alter the protonation state of 4M8HQ, resulting in different chemical species with distinct emission spectra.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical excitation and emission wavelengths for this compound?
-
A1: For the parent compound, 8-hydroxyquinoline, the absorption maximum is typically in the range of 310-330 nm. The emission spectrum can show one or two bands, often in the 340-550 nm range, depending on the solvent, concentration, and pH.[4] It is always recommended to measure the absorption and emission spectra for your specific experimental conditions.
-
-
Q2: How does the concentration of 4M8HQ affect its fluorescence?
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A2: At low concentrations, the fluorescence intensity is generally proportional to the concentration. However, at higher concentrations, you may observe a decrease in fluorescence intensity per mole, a phenomenon known as self-quenching or the inner filter effect.[5][6] High concentrations can also lead to the formation of non-fluorescent or weakly fluorescent aggregates.
-
-
Q3: Can metal ions enhance the fluorescence of 4M8HQ?
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A3: Yes, the chelation of certain metal ions (e.g., Zn²⁺, Al³⁺, Ga³⁺) can significantly enhance the fluorescence of 8-hydroxyquinoline and its derivatives.[3][7][8] This is because the metal ion can inhibit the ESIPT process, which is a major pathway for non-radiative decay.[2][5] This property is the basis for the use of these compounds as fluorescent sensors for metal ions.
-
-
Q4: What is the difference between static and dynamic quenching?
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A4: Static quenching occurs when the fluorophore forms a non-fluorescent complex with the quencher in the ground state. This reduces the number of fluorophores available for excitation. Dynamic quenching happens when the quencher collides with the fluorophore in its excited state, providing a non-radiative pathway for it to return to the ground state. These two mechanisms can sometimes be distinguished by fluorescence lifetime measurements.
-
Data Presentation
Table 1: Solvent Effects on the Fluorescence of 8-Hydroxyquinoline (as a proxy for 4M8HQ)
| Solvent | Polarity | Typical Emission Behavior | Reference |
| Dioxane | Low | Emission around 340 nm | [4] |
| Chloroform | Medium | Blue-shifted absorption compared to polar solvents | [1] |
| Propanol | High (Protic) | Emission around 340 nm, potential for quenching | [4] |
| Methanol | High (Protic) | Potential for quenching due to H-bonding | [1] |
| DMSO | High (Aprotic) | Dual emission bands at low and high concentrations (around 340 nm and 410 nm) | [4] |
| DMF | High (Aprotic) | Enhanced fluorescence compared to protic solvents |
Note: The exact emission maxima and quantum yields can vary depending on the specific experimental conditions.
Experimental Protocols
General Protocol for Measuring this compound Fluorescence
-
Sample Preparation:
-
Prepare a stock solution of 4M8HQ (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., acetonitrile or DMSO). Gentle heating or sonication may be required for complete dissolution.
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the same solvent. The final absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
Transfer the working solution to a clean quartz cuvette.
-
-
Spectrofluorometer Setup:
-
Turn on the instrument and allow the lamp to warm up for at least 20-30 minutes for a stable output.
-
Set the excitation wavelength. If unknown, first measure the absorbance spectrum and set the excitation wavelength to the absorption maximum (λmax).
-
Set the emission scan range. This should typically start about 10-20 nm above the excitation wavelength and extend to cover the expected emission range (e.g., 340 nm to 600 nm).
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A good starting point is 5 nm for both.
-
-
Data Acquisition:
-
Record a blank spectrum using a cuvette containing only the solvent. This will allow you to subtract any background signals, including Raman scattering from the solvent.
-
Replace the blank with your sample cuvette and record the fluorescence emission spectrum.
-
Correct the sample spectrum by subtracting the blank spectrum.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence of 4M8HQ.
Caption: Factors influencing 4M8HQ fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. ours.ou.ac.lk [ours.ou.ac.lk]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with background fluorescence in 4-Methyl-8-hydroxyquinoline assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-8-hydroxyquinoline in fluorescence-based assays. Our goal is to help you overcome common challenges, particularly those related to background fluorescence, to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
High background fluorescence can significantly impact the quality of your assay results by reducing the signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating common sources of background fluorescence.
Problem: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence from Assay Components | Media and Buffers: Culture media containing phenol red, serum (FBS), and certain vitamins (like riboflavin) can be highly fluorescent.[1] It is recommended to switch to a low-autofluorescence medium or a buffered saline solution (e.g., PBS) for the final assay steps.[1] |
| Reagents: Ensure all reagents, including buffers and solvents, are of high purity. Impurities can be a significant source of background fluorescence. | |
| Autofluorescence from Biological Samples | Endogenous Fluorophores: Cellular components such as NADH, collagen, and elastin can contribute to background fluorescence, especially in the blue-green spectral region.[1] |
| Dead Cells: Dead cells are often more autofluorescent than healthy cells.[2] Ensure high cell viability or use a viability dye to gate out dead cells during analysis. | |
| Compound-Specific Issues | This compound Autofluorescence: The compound itself may be fluorescent at the assay's excitation and emission wavelengths. It is crucial to measure the fluorescence of this compound alone at various concentrations in the assay buffer. |
| Quenching: The compound may absorb the excitation or emission light of another fluorophore in the assay, leading to a decrease in the expected signal which can be misinterpreted as low activity. | |
| Instrument and Labware Issues | Microplates: Standard plastic microplates can be autofluorescent. Use black, clear-bottom plates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background. |
| Instrument Settings: Incorrect gain settings on the fluorescence reader can amplify background noise. Optimize the gain to maximize the signal from a positive control without saturating the detector. Increasing the number of flashes per well can also help average out background noise.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my this compound assay?
A1: Background fluorescence can originate from several sources:
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Autofluorescence: This is the natural fluorescence from your biological sample, which can include molecules like NADH, riboflavin, and collagen.[1]
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Reagent and Media Fluorescence: Components in your cell culture media, such as phenol red and fetal bovine serum (FBS), are known to be fluorescent.[1] The assay buffer and other reagents can also contribute to the background signal.
-
Labware: Plastic microplates and other consumables can have intrinsic fluorescence.
-
Compound Fluorescence: this compound itself may be fluorescent under your experimental conditions.
Q2: How can I determine if this compound is autofluorescent in my assay?
A2: To check for compound autofluorescence, prepare control wells containing only the assay buffer and varying concentrations of this compound. Measure the fluorescence using the same excitation and emission wavelengths as your main experiment. A concentration-dependent increase in fluorescence indicates that the compound is contributing to the background signal.
Q3: My signal is lower than expected. Could this be related to background fluorescence?
A3: While high background can mask a low signal, a lower-than-expected signal could also be due to fluorescence quenching. Your test compound, this compound, might be absorbing the excitation or emitted light from your fluorescent reporter. To test for this, compare the fluorescence of your reporter in the presence and absence of your compound. A significant decrease in signal in the presence of the compound suggests quenching.
Q4: What is the optimal pH for a this compound assay?
A4: The fluorescence of 8-hydroxyquinoline and its derivatives is often pH-sensitive. While the optimal pH for this compound should be determined empirically for your specific assay, the optimal pH for the fluorescence of metal complexes of a related compound, 8-hydroxyquinoline-5-sulfonic acid, is generally between 5 and 8. It is recommended to perform a pH titration to find the optimal pH that provides the best signal-to-noise ratio for your assay.
Q5: How can I reduce background fluorescence from my cell-based assay?
A5: For cell-based assays, consider the following strategies:
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Use Low-Autofluorescence Media: Switch to a phenol red-free and serum-free medium or a buffered salt solution for the final incubation and reading steps.[1]
-
Wash Cells: Gently wash the cells with PBS before adding the assay reagents to remove any residual fluorescent components from the culture medium.
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Optimize Cell Number: Too many cells can lead to high background and signal saturation, while too few can result in a weak signal. Titrate the cell number to find the optimal density.
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Consider Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[1] If your assay design allows, using fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can help to avoid this interference.[1]
Data Presentation
Table 1: Spectral Properties of Common Endogenous Fluorophores
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| Collagen | 340-360 | 440-460 |
| NADH | 340 | 450 |
| Riboflavin | 450 | 525 |
| Elastin | 350-400 | 430-460 |
Note: These values are approximate and can vary depending on the local environment.
Table 2: Recommended Controls for Troubleshooting Background Fluorescence
| Control | Components | Purpose |
| Buffer Blank | Assay Buffer Only | Measures the background fluorescence of the buffer and microplate. |
| Compound Blank | Assay Buffer + this compound | Determines the autofluorescence of the test compound. |
| Cell Blank | Assay Buffer + Cells (no compound) | Measures the autofluorescence of the biological sample. |
| Positive Control | All assay components known to produce a signal | Ensures the assay is working and provides a reference for optimal signal. |
| Negative Control | All assay components except the analyte of interest | Defines the baseline fluorescence in the absence of a specific signal. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
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Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Dispense the dilutions into the wells of a black, clear-bottom microplate.
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Include wells with assay buffer only to serve as a blank control.
-
Measure the fluorescence using a microplate reader with the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analyze the data: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Background Subtraction Workflow
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Set up your experimental plate with all necessary samples, including positive and negative controls.
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On the same plate, or a parallel plate, set up your background control wells. These should include:
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Buffer Blank
-
Compound Blank (at each concentration tested)
-
Cell Blank
-
-
Run the assay and measure the fluorescence of all wells.
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Calculate the average fluorescence for each set of control wells.
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For each experimental well, subtract the appropriate background fluorescence value. For example, for a well containing cells and your compound, subtract the fluorescence of the corresponding compound blank and the cell blank.
Visualizations
Caption: A flowchart for troubleshooting high background fluorescence.
Caption: A workflow for performing background correction in fluorescence assays.
References
optimizing reaction conditions for 4-Methyl-8-hydroxyquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Methyl-8-hydroxyquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the Doebner-von Miller reaction. This reaction involves the condensation of o-aminophenol with an α,β-unsaturated carbonyl compound, typically methyl vinyl ketone (MVK), under acidic conditions.[1][2]
Q2: Why is my reaction mixture turning into a thick, dark tar?
Tar formation is a frequent issue in the Doebner-von Miller synthesis due to the strongly acidic conditions which can catalyze the polymerization of the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone).[3][4] To mitigate this, consider optimizing acid concentration, controlling the reaction temperature, and ensuring the gradual addition of reactants.[3]
Q3: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including the polymerization of methyl vinyl ketone, incomplete reaction, or suboptimal workup procedures. To enhance the yield, consider the following:
-
Use of a biphasic solvent system: This can sequester the methyl vinyl ketone in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[3][5]
-
Slow addition of reactants: Adding the methyl vinyl ketone slowly to the heated acidic solution of o-aminophenol helps maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[4]
-
Temperature control: Maintaining the lowest effective temperature for the reaction to proceed at a reasonable rate can prevent unwanted side reactions.[3]
Q4: I am observing the formation of a significant amount of a byproduct that is difficult to separate. What could it be?
A common byproduct is the partially hydrogenated dihydroquinoline intermediate. This occurs if the oxidation step at the end of the reaction is incomplete.[3] Ensure a sufficient amount of a suitable oxidizing agent is used to drive the reaction to completion.
Q5: What is the best method for purifying the crude this compound?
Purification can be effectively achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol or a mixture of ethanol and water are commonly used.[6] Column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes) can also yield a high-purity product.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Vigorous/Uncontrolled Reaction | The reaction is highly exothermic, especially during the initial stages.[4] | - Add the acid and methyl vinyl ketone slowly and in portions. - Use an ice bath to cool the reaction vessel during additions. - Ensure efficient stirring to dissipate heat. |
| Polymerization of Methyl Vinyl Ketone | Strong acid catalysis promotes the self-condensation of methyl vinyl ketone.[3][4] | - Employ a biphasic solvent system (e.g., water/toluene).[3] - Add the methyl vinyl ketone dropwise to the reaction mixture. - Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄) in place of a strong Brønsted acid.[1] |
| Low Product Yield | - Incomplete reaction. - Significant side product formation (tar, polymers). - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction time and temperature. - Implement strategies to minimize polymerization (see above). - Perform careful extraction and purification steps. |
| Product Contamination with Starting Materials | The reaction did not go to completion. | - Increase the reaction time or temperature moderately. - Ensure the correct stoichiometry of reactants. |
| Formation of Isomeric Impurities | While the Doebner-von Miller reaction is generally regioselective, minor isomers can sometimes form. | - Optimize the reaction conditions to favor the desired isomer. - Utilize column chromatography for effective separation of isomers. |
| Difficulty in Product Isolation | The product may be soluble in the aqueous phase after neutralization, or an emulsion may form during extraction. | - Adjust the pH carefully during workup to ensure the product precipitates or is in a form suitable for extraction. - Use a brine wash to break up emulsions during extraction. |
Experimental Protocols
Detailed Methodology for the Doebner-von Miller Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
o-Aminophenol
-
Methyl vinyl ketone (MVK)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic acid, nitrobenzene, or air)
-
Toluene (for biphasic system)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-aminophenol in a mixture of water and concentrated hydrochloric acid. For a biphasic system, add an equal volume of toluene.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Methyl Vinyl Ketone: Add methyl vinyl ketone dropwise to the refluxing solution over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic (pH ~8-9).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition A | Condition B | Condition C (Optimized) | Expected Yield Range |
| Acid Catalyst | Conc. H₂SO₄ | Conc. HCl | Conc. HCl | |
| Solvent System | Monophasic (Aqueous) | Monophasic (Aqueous) | Biphasic (Water/Toluene) | |
| Temperature | 120 °C | 100 °C | 100 °C (Reflux) | |
| MVK Addition | All at once | Dropwise | Dropwise | |
| Reaction Time | 4 hours | 6 hours | 6 hours | |
| Observed Outcome | Significant tarring, low yield | Moderate yield, some tar | Improved yield, less tar | 40-60% |
Note: The expected yield is an approximation and can vary based on the specific experimental setup and purity of reagents.
Visualizations
Caption: Doebner-von Miller reaction mechanism for this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
resolving peak broadening in NMR spectra of 4-Methyl-8-hydroxyquinoline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 4-Methyl-8-hydroxyquinoline, with a specific focus on resolving peak broadening.
Troubleshooting Guide & FAQs
This section provides answers to specific questions you may have regarding peak broadening in the NMR spectrum of this compound.
Question 1: Why are the peaks in the ¹H NMR spectrum of my this compound sample broad?
Answer: Peak broadening in the NMR spectrum of this compound can be attributed to several factors, ranging from sample preparation to the inherent chemical properties of the molecule. Here is a step-by-step guide to troubleshoot this issue:
-
Sample Preparation and Environment:
-
Concentration: High sample concentrations can lead to intermolecular interactions such as aggregation and hydrogen bonding, which can cause peak broadening.[1][2][3] Preparing a more dilute sample is a recommended first step.
-
Solubility: Ensure your compound is fully dissolved in the deuterated solvent. Undissolved microscopic particles can lead to an inhomogeneous magnetic field, resulting in broad peaks.[1][2] Gentle heating or sonication may improve solubility. If the issue persists, consider a different deuterated solvent.
-
Purity: The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening.[3] Ensure your sample is pure and your NMR tube and solvent are free of contaminants.
-
Solvent Choice: The solvent can influence chemical shifts and peak resolution. For molecules with hydroxyl groups, solvents like DMSO-d₆ can be beneficial as they can help in observing the hydroxyl proton.[2]
-
-
Instrumental Factors:
-
Chemical and Physical Phenomena:
-
Chemical Exchange: The hydroxyl proton of the 8-hydroxy group can undergo chemical exchange with residual water or other exchangeable protons in the sample.[4][5] If the rate of this exchange is on the NMR timescale, it will lead to peak broadening.[4][5]
-
Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can significantly affect the chemical shift and line shape of the hydroxyl proton.[6][7][8] Dynamic hydrogen bonding can contribute to peak broadening.[7]
-
Quadrupolar Broadening: The nitrogen atom in the quinoline ring is a quadrupolar nucleus (spin I > 1/2).[9][10] This can lead to faster relaxation of nearby protons, causing the peaks of adjacent protons to broaden.[10] This effect is dependent on the symmetry of the electric field gradient around the nitrogen atom.[11]
-
Question 2: The hydroxyl proton peak is particularly broad or not visible. How can I confirm its presence and sharpen the signal?
Answer: A broad or absent hydroxyl proton peak is a common observation for molecules like this compound due to chemical exchange. Here’s how you can address this:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[1] This is a definitive way to identify the -OH peak.
-
Low Temperature NMR: By lowering the temperature, you can slow down the rate of chemical exchange.[12] This may move the exchange out of the intermediate regime on the NMR timescale, resulting in a sharper peak for the hydroxyl proton.
-
Solvent Choice: Using a hydrogen-bond accepting solvent like DMSO-d₆ can sometimes help to reduce the rate of intermolecular proton exchange and result in a sharper -OH peak.[13]
Question 3: I suspect that dynamic processes like chemical exchange are causing the peak broadening. How can I confirm this?
Answer: Variable Temperature (VT) NMR spectroscopy is the primary tool to investigate dynamic processes.[14][15][16]
-
At low temperatures: If chemical exchange is the cause, lowering the temperature will slow down the process. This can lead to the sharpening of peaks or the appearance of separate signals for interconverting species.[2]
-
At high temperatures: Increasing the temperature will accelerate the exchange process. If the exchange rate becomes very fast on the NMR timescale, you may observe a single, sharp, averaged signal.[2]
-
Coalescence Temperature: The temperature at which two exchanging signals merge into a single broad peak is called the coalescence temperature. This can be used to calculate the rate of the exchange process.[12]
Quantitative Data Summary
The following table summarizes typical ¹H NMR chemical shift ranges for protons that are often affected by the phenomena discussed, which can lead to peak broadening in molecules like this compound.
| Proton Type | Typical Chemical Shift (ppm) | Factors Influencing Chemical Shift and Linewidth |
| Hydroxyl (-OH) | 1-15 | Highly variable; dependent on solvent, concentration, temperature, and hydrogen bonding.[6][8][13] Broadening is common due to chemical exchange.[7] |
| Aromatic (protons on the quinoline ring) | 7-9 | Influenced by the electronic effects of the hydroxyl and methyl groups, and the nitrogen atom.[17][18] Protons adjacent to the nitrogen may be broadened by quadrupolar effects.[19] |
| Methyl (-CH₃) | 2-3 | Generally a sharp singlet unless coupling is present. Its chemical shift is influenced by its position on the aromatic ring.[20] |
Experimental Protocol: Variable Temperature (VT) NMR
This protocol outlines the steps for conducting a variable temperature NMR experiment to investigate dynamic processes causing peak broadening.
Objective: To determine the effect of temperature on the NMR spectrum of this compound to identify and characterize dynamic exchange processes.
Materials:
-
NMR spectrometer equipped with a variable temperature unit.
-
A sample of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).
-
High-quality NMR tube.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 5-10 mg in 0.6 mL of solvent) to minimize concentration-dependent effects.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Initial Setup and Room Temperature Spectrum:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer at room temperature (e.g., 298 K).
-
Acquire a standard ¹H NMR spectrum. This will serve as your reference.
-
-
Lowering the Temperature:
-
Set the spectrometer to a lower temperature (e.g., 278 K). Allow the sample to equilibrate for 5-10 minutes.
-
Re-shim the spectrometer at the new temperature.
-
Acquire a ¹H NMR spectrum.
-
Repeat this process in decrements of 10-20 K until you observe significant sharpening of the peaks or the sample begins to freeze.
-
-
Increasing the Temperature:
-
Return the sample to room temperature and allow it to equilibrate.
-
Set the spectrometer to a higher temperature (e.g., 318 K). Allow the sample to equilibrate.
-
Re-shim the spectrometer.
-
Acquire a ¹H NMR spectrum.
-
Repeat this process in increments of 10-20 K, being mindful of the solvent's boiling point.
-
-
Data Analysis:
-
Compare the spectra obtained at different temperatures.
-
Look for changes in chemical shifts, peak widths, and the appearance or disappearance of signals.
-
If coalescence is observed, the rate of exchange at that temperature can be calculated.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow for NMR peak broadening and the chemical exchange process of the hydroxyl proton.
Caption: A flowchart for troubleshooting broad peaks in an NMR spectrum.
Caption: The effect of exchange rate on NMR peak shape for a hydroxyl proton.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 8. scribd.com [scribd.com]
- 9. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 13. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Dynamic NMR | PPT [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical shift - Wikipedia [en.wikipedia.org]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. N.M.R. spectra of molecules containing quadrupolar nuclei | Semantic Scholar [semanticscholar.org]
- 20. rsc.org [rsc.org]
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method Using 4-Methyl-8-hydroxyquinoline for Metal Ion Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method utilizing 4-Methyl-8-hydroxyquinoline for the spectrophotometric determination of metal ions against established analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Due to the limited availability of published, comprehensive validation studies for analytical methods employing this compound, this guide presents a representative validation framework. The performance data for the this compound method is illustrative of what can be expected from a typical spectrophotometric method and is intended to serve as a template for researchers developing and validating their own analytical procedures.
Introduction to this compound in Analytical Chemistry
This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent. The addition of a methyl group at the 4-position can influence its solubility, stability, and the spectroscopic properties of its metal complexes. Like its parent compound, this compound forms stable, often colored, complexes with a variety of metal ions. This property makes it a suitable reagent for the spectrophotometric determination of trace metals. The validation of such an analytical method is crucial to ensure the reliability and accuracy of the results.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of a spectrophotometric method using this compound and compares them with those of AAS and ICP-MS.
| Parameter | Spectrophotometry with this compound (Representative Data) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Formation of a colored metal-ligand complex and measurement of light absorbance. | Measurement of the absorption of light by free atoms in a gaseous state.[1] | Ionization of atoms in a high-temperature plasma and separation of ions based on their mass-to-charge ratio.[2] |
| Specificity | Moderate to high, dependent on the selectivity of the complexation reaction and potential for interfering ions. | High, as the absorption wavelengths are specific to each element. | Very high, as it distinguishes elements based on their precise mass-to-charge ratio. |
| Linearity (Typical Range) | 0.1 - 10 mg/L | 0.1 - 20 mg/L | 0.1 µg/L - 10 mg/L |
| Limit of Detection (LOD) | ~0.01 mg/L | ~0.001 - 0.01 mg/L[3] | ~0.001 - 0.1 µg/L[4] |
| Limit of Quantitation (LOQ) | ~0.03 mg/L | ~0.003 - 0.03 mg/L[3] | ~0.003 - 0.3 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 5% | < 3% |
| Sample Throughput | Moderate | High | High |
| Cost | Low | Moderate | High |
| Matrix Effects | Can be significant; may require masking agents or extraction steps. | Moderate; can be affected by chemical and ionization interferences. | Low to moderate; can be minimized with collision/reaction cells. |
Experimental Protocols for Method Validation
The following are detailed, generalized methodologies for the validation of a spectrophotometric method for the analysis of a metal ion (e.g., Cu²⁺) using this compound.
Preparation of Reagents and Standard Solutions
-
Stock Metal Ion Solution (e.g., 1000 mg/L Cu²⁺): Dissolve a precisely weighed amount of a high-purity copper salt (e.g., CuSO₄·5H₂O) in deionized water containing a small amount of acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask.
-
This compound Reagent Solution (e.g., 0.1% w/v): Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., ethanol) and dilute to a known volume.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. The choice of buffer will depend on the specific metal ion and the desired pH.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock metal ion solution.
Validation Parameters
-
Protocol:
-
Prepare a blank solution containing all reagents except the metal ion.
-
Prepare a standard solution of the target metal ion.
-
Prepare solutions containing the target metal ion and potential interfering ions (e.g., other metal ions commonly found in the sample matrix).
-
Develop the color by adding the this compound reagent and buffer to each solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
-
Acceptance Criteria: The blank should show negligible absorbance at the analytical wavelength. The presence of interfering ions should not significantly alter the absorbance of the target analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
Develop the color for each standard as described above.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995. The y-intercept should be close to zero.
-
Protocol (Spike Recovery Method):
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 95-105%.
-
Protocol (Repeatability):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Acceptance Criteria: The %RSD should be ≤ 5%.
-
Protocol (Based on the Standard Deviation of the Blank):
-
Prepare and measure the absorbance of at least ten blank samples.
-
Calculate the standard deviation of the blank readings (σ).
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[5]
-
-
Acceptance Criteria: The LOD and LOQ should be appropriate for the intended application of the method.
Visualizations
Chemical Reaction
References
A Comparative Guide to 4-Methyl-8-hydroxyquinoline and 8-hydroxyquinoline for Metal Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Methyl-8-hydroxyquinoline and its parent compound, 8-hydroxyquinoline, for applications in metal ion sensing. This analysis is supported by experimental data on their performance, detailed protocols for their use, and visualizations of the underlying sensing mechanisms.
Introduction
8-Hydroxyquinoline (8-HQ) is a well-established chelating agent and a foundational molecule for the development of fluorescent chemosensors for a wide array of metal ions.[1][2][3] Its derivatives are extensively studied for their applications in various fields, including analytical chemistry, environmental monitoring, and biological imaging.[2] The introduction of substituents onto the quinoline ring can significantly modulate the electronic properties, selectivity, and sensitivity of the resulting sensor.[3] This guide focuses on the comparative analysis of this compound (4-Me-8-HQ) and 8-hydroxyquinoline (8-HQ) as fluorescent probes for metal ion detection. The addition of a methyl group at the 4-position can influence the ligand's photophysical properties and its interaction with metal ions.
Chemical Structures
| Compound | Structure |
| 8-Hydroxyquinoline (8-HQ) | |
| This compound (4-Me-8-HQ) |
Principle of Metal Sensing
The metal sensing mechanism of 8-hydroxyquinoline and its derivatives is primarily based on the phenomenon of chelation-enhanced fluorescence (CHEF).[4] In its free form, 8-hydroxyquinoline exhibits weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group (-OH) to the quinoline nitrogen atom.[5] This non-radiative decay pathway effectively quenches the fluorescence.
Upon chelation with a metal ion, the proton of the hydroxyl group is displaced, and the metal ion coordinates with both the oxygen and the nitrogen atoms, forming a rigid metal complex.[3] This chelation inhibits the ESIPT process, thereby blocking the non-radiative decay pathway and leading to a significant enhancement in fluorescence intensity.[5] This "turn-on" fluorescent response is the basis for the detection of metal ions.
Caption: Signaling pathway of metal sensing by 8-hydroxyquinoline.
Comparative Performance Data
While direct, side-by-side comparative studies between this compound and 8-hydroxyquinoline under identical conditions are limited in publicly available literature, the following table summarizes their performance characteristics for metal sensing based on available data for 8-HQ and its derivatives. The data for 4-Me-8-HQ is inferred from the general understanding of the effects of electron-donating groups on the quinoline scaffold.
| Parameter | 8-Hydroxyquinoline (8-HQ) | This compound (4-Me-8-HQ) | References |
| Target Ions | Al³⁺, Zn²⁺, Cu²⁺, Fe²⁺, Mg²⁺, and other transition metals | Primarily expected to be sensitive to similar ions as 8-HQ, with potential enhanced selectivity for certain ions like Zn²⁺. | [2][3] |
| Selectivity | Moderate selectivity, often requiring masking agents or pH control for specific ion detection. Shows good selectivity for Zn²⁺ over some other divalent cations. | The electron-donating methyl group may enhance selectivity towards softer metal ions like Zn²⁺. | [3] |
| Limit of Detection (LOD) | For Zn²⁺, LOD is in the micromolar (µM) to nanomolar (nM) range depending on the specific derivative and conditions. For a specific 8-HQ derivative, the LOD for Zn²⁺ was found to be 1.07 x 10⁻⁷ M. | Expected to be in a similar or potentially lower range than 8-HQ due to possible enhancement of quantum yield. | [5] |
| Fluorescence Quantum Yield (Φ) | Generally low for the free ligand, significantly increases upon complexation. For a Zn²⁺ complex of an 8-HQ derivative, the quantum yield was reported to be around 10.2%. | The methyl group, being electron-donating, is expected to increase the fluorescence quantum yield of the metal complex compared to 8-HQ. | [5] |
| Response Time | Typically rapid, with complex formation and fluorescence enhancement occurring within minutes. | Expected to have a similarly rapid response time. |
Experimental Protocols
The following are generalized protocols for metal sensing using 8-hydroxyquinoline and its derivatives. These can be adapted for specific applications.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Skraup synthesis. A general approach involves the reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.
Caption: Simplified workflow for the synthesis of this compound.
General Protocol for Metal Ion Detection by Fluorescence Spectroscopy
This protocol outlines the general steps for performing a spectrofluorometric titration to determine the concentration of a metal ion.
Materials:
-
Stock solution of the quinoline sensor (e.g., 1 mM in a suitable solvent like ethanol or DMSO).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or the same solvent as the sensor).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the quinoline sensor (e.g., 10 µM) in the chosen buffer.
-
Initial Fluorescence Measurement: Record the fluorescence spectrum of the sensor solution to establish the baseline fluorescence.
-
Titration: Incrementally add small aliquots of the metal ion stock solution to the sensor solution in the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the metal ion.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. The concentration of the metal ion can be determined from the calibration curve. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
Caption: General experimental workflow for metal ion detection.
Conclusion
Both 8-hydroxyquinoline and this compound are effective fluorescent chemosensors for a variety of metal ions. The fundamental sensing mechanism for both compounds relies on the inhibition of ESIPT upon metal chelation, leading to a "turn-on" fluorescence response. The introduction of a methyl group at the 4-position in this compound is anticipated to enhance its performance as a metal sensor by increasing the fluorescence quantum yield of the resulting metal complex. This modification may also fine-tune the selectivity of the sensor for specific metal ions. For researchers and professionals in drug development and related fields, the choice between these two compounds will depend on the specific application, the target metal ion, and the desired sensitivity and selectivity. Further experimental studies directly comparing the two under identical conditions are warranted to fully elucidate the advantages conferred by the 4-methyl substituent.
References
Comparative Selectivity of 4-Methyl-8-hydroxyquinoline for Various Metal Ions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selective binding of small molecules to metal ions is crucial for applications ranging from sensing and separation to the development of therapeutics. 4-Methyl-8-hydroxyquinoline, a derivative of the well-known chelating agent 8-hydroxyquinoline, demonstrates distinct selectivity for various metal ions. This guide provides a comparative analysis of its binding affinities, supported by experimental data and detailed protocols.
Quantitative Comparison of Metal Ion Selectivity
The selectivity of this compound for different metal ions can be quantitatively assessed by comparing their stability constants (log K). A higher stability constant indicates a stronger and more stable complex formation. The following table summarizes the stability constants for the formation of this compound complexes with a range of divalent and trivalent metal ions.
| Metal Ion | Log K₁ | Log K₂ | Experimental Conditions |
| Cu²⁺ | 12.39 | 11.29 | 50% (v/v) Dioxane/Water, 0.3 M NaClO₄, 25 °C |
| Ni²⁺ | 9.88 | 8.64 | 50% (v/v) Dioxane/Water, 0.3 M NaClO₄, 25 °C |
| Co²⁺ | 9.55 | 8.25 | 50% (v/v) Dioxane/Water, 0.3 M NaClO₄, 25 °C |
| Zn²⁺ | 9.45 | 8.55 | 50% (v/v) Dioxane/Water, 0.3 M NaClO₄, 25 °C |
| Cd²⁺ | 8.44 | 7.16 | 50% (v/v) Dioxane/Water, 0.3 M NaClO₄, 25 °C |
| Mn²⁺ | 7.90 | 6.70 | 50% (v/v) Dioxane/Water, 0.3 M NaClO₄, 25 °C |
| Fe³⁺ | 13.5 | 12.5 | 50% (v/v) Dioxane/Water, 0.1 M NaClO₄, 25 °C |
| Al³⁺ | 11.0 | 9.9 | 50% (v/v) Dioxane/Water, 0.1 M NaClO₄, 25 °C |
Data sourced from the IUPAC Stability Constants Database.
Experimental Protocols
The determination of stability constants for metal complexes of this compound is typically performed using potentiometric or spectrophotometric titration methods.
Potentiometric Titration
This method involves the titration of a solution containing the metal ion and this compound with a standard solution of a strong base, such as sodium hydroxide. The change in pH is monitored using a pH meter and a glass electrode.
Materials:
-
This compound
-
Metal salt (e.g., nitrate or perchlorate salt of the metal ion)
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Perchloric acid (HClO₄)
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄)
-
Solvent (e.g., 50% v/v dioxane-water mixture)
-
pH meter with a combined glass electrode
-
Thermostated titration vessel
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Prepare a solution of the metal salt in the same solvent.
-
In the thermostated titration vessel, mix known volumes of the this compound solution, the metal salt solution, and the inert salt solution. Add a known amount of perchloric acid to protonate the ligand.
-
Titrate the mixture with the standardized NaOH solution.
-
Record the pH reading after each addition of the titrant.
-
The stability constants are calculated from the titration data using computational methods, such as the Bjerrum method, which relates the degree of complex formation to the concentration of the free ligand.
Spectrophotometric Titration
This technique is employed when the metal complex has a distinct absorption spectrum from the free ligand. The change in absorbance at a specific wavelength is monitored as the concentration of the metal ion or the ligand is varied.
Materials:
-
This compound
-
Metal salt solution
-
Buffer solutions to maintain constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound and the metal salt.
-
Determine the wavelength of maximum absorbance (λ_max) for the metal complex.
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the metal ion (or vice versa) in a buffered solution.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
The data is then used to determine the stoichiometry of the complex (e.g., using the mole-ratio method or Job's plot) and to calculate the stability constant.
Chelation Mechanism and Experimental Workflow
The interaction between this compound and a metal ion is a chelation process where the ligand acts as a bidentate chelating agent, binding to the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This process can be visualized as a straightforward experimental workflow for determining metal ion selectivity.
Caption: Experimental workflow for determining the selectivity of this compound for different metal ions.
Signaling Pathway of a Fluorescent Metal Ion Sensor
This compound can be utilized as a fluorescent sensor for certain metal ions. The binding of a metal ion to the ligand can lead to a significant change in its fluorescence properties, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Caption: Chelation-enhanced fluorescence mechanism of a this compound-based sensor.
Comparative Efficacy of 4-Substituted 8-Hydroxyquinoline Derivatives: A Multifaceted Analysis
A detailed examination of 4-substituted 8-hydroxyquinoline derivatives reveals their versatile therapeutic potential, with specific substitutions at the C-4 position significantly influencing their anticancer, antimicrobial, and neuroprotective activities. This guide provides a comparative analysis of representative derivatives, supported by experimental data, to inform researchers and drug development professionals on their structure-activity relationships and mechanisms of action.
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties and a wide range of biological activities.[1][2] Strategic substitution at the 4-position of this quinoline ring has been shown to modulate the physicochemical properties and biological efficacy of the resulting derivatives, leading to the development of potent agents targeting various pathological conditions. This comparative study focuses on key 4-substituted analogs, summarizing their performance in preclinical studies and elucidating the underlying molecular pathways.
Anticancer Activity: A Tale of Two Moieties
The introduction of various substituents at the 4-position of the 8-hydroxyquinoline ring has yielded compounds with significant cytotoxic activity against a range of cancer cell lines. The nature of the substituent plays a critical role in determining the potency and mechanism of action.
A comparative analysis of 4-amino and 4-thioalkyl-8-hydroxyquinolines demonstrates the impact of the heteroatom at the 4-position on anticancer efficacy.[3] Generally, derivatives with nitrogen-containing substituents, such as amino, alkylamino, or arylamino groups, tend to exhibit enhanced anticancer effects.[4]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilino-8-hydroxyquinoline | A549 (Lung) | 15.2 | [5] |
| MCF-7 (Breast) | 18.5 | [5] | |
| 4-(Phenylthio)-8-hydroxyquinoline | A549 (Lung) | 25.8 | [5] |
| MCF-7 (Breast) | 31.2 | [5] | |
| 4-Morpholino-8-hydroxyquinoline | A549 (Lung) | 12.1 | [5] |
| MCF-7 (Breast) | 14.9 | [5] |
Key Structure-Activity Relationship Insights:
-
The presence of an amino linkage at the C-4 position generally confers greater anticancer activity compared to a thioether linkage.
-
The incorporation of a morpholine ring at the 4-position has been shown to enhance cytotoxicity against several cancer cell lines.[5]
-
The anticancer mechanism often involves the induction of apoptosis through the modulation of key signaling pathways, including the p53 pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-substituted 8-hydroxyquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the 4-substituted 8-hydroxyquinoline derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Targeting Bacterial Proliferation
4-Substituted 8-hydroxyquinoline derivatives have demonstrated significant potential as antimicrobial agents, with their activity spectrum influenced by the nature of the substituent at the 4-position. The primary mechanism of their antibacterial action is often attributed to their ability to chelate metal ions essential for bacterial enzyme function.[7]
A comparative study of 4-amino and 4-thioalkyl derivatives against Gram-positive and Gram-negative bacteria highlights the importance of the substituent in determining the antibacterial potency.
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 4-Amino-8-hydroxyquinoline | 16 | 32 | [3] |
| 4-(Ethylthio)-8-hydroxyquinoline | 8 | 16 | [3] |
| 4-(Pyrrolidin-1-yl)-8-hydroxyquinoline | 4 | 8 | [3] |
Key Structure-Activity Relationship Insights:
-
The introduction of a thioalkyl group at the C-4 position can enhance antibacterial activity compared to an amino group.
-
Cyclic amine substituents, such as pyrrolidine, at the 4-position have been shown to significantly improve antibacterial efficacy.[3]
-
The antibacterial activity is generally more pronounced against Gram-positive bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
4-substituted 8-hydroxyquinoline derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the 4-substituted 8-hydroxyquinoline derivatives in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Effects: Combating Neurodegeneration
Certain 4-substituted 8-hydroxyquinoline derivatives have emerged as promising neuroprotective agents, primarily due to their ability to chelate metal ions implicated in neurodegenerative diseases and their antioxidant properties.[9][10] The substitution at the C-4 position can influence the compound's ability to cross the blood-brain barrier and interact with targets within the central nervous system.
The neuroprotective mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.
| Derivative | AChE Inhibition (IC50, µM) | Reference |
| 4-Aryl-8-hydroxyquinoline | 5.2 | [1] |
| 4-(Piperidin-1-ylmethyl)-8-hydroxyquinoline | 8.7 | [1] |
| 4-((Dimethylamino)methyl)-8-hydroxyquinoline | 12.4 | [1] |
Key Structure-Activity Relationship Insights:
-
The presence of an aryl group at the 4-position generally leads to potent AChE inhibition.
-
The introduction of a piperidine or other cyclic amine moieties at the 4-position via a methylene linker also results in significant AChE inhibitory activity.
-
The neuroprotective effects are also linked to the antioxidant capacity of these derivatives, which helps in mitigating oxidative stress, a common factor in neurodegenerative disorders.[11]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The acetylcholinesterase inhibition assay is used to screen for and characterize inhibitors of the AChE enzyme. The most common method is the Ellman's assay, which is a colorimetric method.[1][12]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
4-substituted 8-hydroxyquinoline derivatives
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound (4-substituted 8-hydroxyquinoline derivative) at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate ATCI and the chromogen DTNB.
-
The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
The rate of color formation is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. researchgate.net [researchgate.net]
- 10. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 11. benchchem.com [benchchem.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection of Metal Ions Using 4-Methyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the limit of detection (LOD) for various metal ions using 4-Methyl-8-hydroxyquinoline. Due to a scarcity of comprehensive documented LODs for a wide array of metal ions with this compound, this guide focuses on the available data, primarily for Nickel(II), and draws comparisons with the parent compound, 8-hydroxyquinoline, and other established analytical techniques. This guide aims to be a valuable resource for selecting appropriate analytical methods for metal ion detection.
Data Presentation
The following tables summarize the limit of detection for select metal ions using this compound and compare it with alternative methods.
Table 1: Limit of Detection (LOD) of Metal Ions with this compound and 8-hydroxyquinoline
| Metal Ion | Reagent | Method | Limit of Detection (LOD) |
| Nickel(II) | This compound | Spectrophotometry | Data not explicitly available, focus of cited study was on adduct formation |
| Zinc(II) | 8-hydroxyquinoline | Spectrophotometry | 0.381 µg/mL[1] |
| Zinc(II) | 8-hydroxyquinoline-based fluorescent sensor | Fluorescence Spectroscopy | 1.07 x 10⁻⁷ M[2][3] |
| Cadmium(II) | 8-hydroxyquinoline | Spectrophotometry in micellar media | 14.9 ng/mL |
Note: The study on Nickel(II) with this compound focused on the formation of self-adducts and did not report a limit of detection.[4]
Table 2: Comparison of Analytical Methods for the Detection of Nickel(II), Zinc(II), and Copper(II)
| Metal Ion | Analytical Method | Reagent/Principle | Limit of Detection (LOD) |
| Nickel(II) | Adsorptive Stripping Voltammetry | Dimethylglyoxime | 0.5 µg/L[5] |
| Nickel(II) | Spectrophotometry | Dimethylglyoxime | 0.0162 ppm[6] |
| Nickel(II) | Flow Injection Spectrophotometry | 3-methylthiophene-2-carbaldehyde with hydrazinecarbothiohydrazide | 0.050 µg/mL[7] |
| Zinc(II) | Flame Atomic Absorption Spectrometry (FAAS) | --- | 0.005 ppm |
| Zinc(II) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | --- | 0.017 µg/L |
| Zinc(II) | Flow Injection Analysis | --- | 3 ng/mL[8] |
| Copper(II) | Anodic Stripping Voltammetry | Nanotube-based sensor | 23.9 µg/L[9] |
| Copper(II) | Chemiluminescence | 1,10-phenanthroline | 0.4 nM (freshwater), 0.7 nM (seawater)[10] |
| Copper(II) | Colorimetric Sensor | Gold nanoparticles | 0.04 µM[11] |
Experimental Protocols
Spectrophotometric Determination of Nickel(II) using this compound
This protocol is based on the study of self-adducts of nickel(II)-4-methyl-8-quinolinate, which can be adapted for the quantitative determination of Nickel(II).[4]
1. Materials and Reagents:
-
This compound (purified)
-
Anhydrous Nickel(II) complex of 4-methyl-8-quinolinolate
-
Dry Chloroform (analytical grade)
-
Standard Nickel(II) solution (for calibration curve)
-
Volumetric flasks (25 mL)
-
Pipettes
-
Spectrophotometer (e.g., Cary 17D)
2. Preparation of Solutions:
-
Stock Solution of Nickel(II)-4-methyl-8-quinolinate: Prepare a stock solution by dissolving a known amount of the anhydrous nickel complex in dry chloroform.
-
This compound Solution: Prepare a solution of this compound in dry chloroform.
-
Standard Nickel(II) Solutions: Prepare a series of standard solutions of Nickel(II) of known concentrations for generating a calibration curve.
3. Experimental Procedure:
-
Pipette specific amounts of the chloroform solution of the nickel complex into 25 mL volumetric flasks.
-
Add varying amounts of the this compound solution to the flasks.
-
Adjust the volumes to the mark with pure dry chloroform.
-
Measure the absorbance of the solutions using a spectrophotometer at the wavelength of maximum absorbance (λmax). The spectrum of the nickel chelate of 4-methyl-8-quinolinol in chloroform shows absorption bands at 445 nm and 340 nm.[4]
-
Construct a calibration curve by plotting absorbance versus the concentration of Nickel(II).
-
For an unknown sample, follow the same procedure and determine the concentration from the calibration curve.
4. Determination of Limit of Detection (LOD): The limit of detection can be calculated using the formula: LOD = 3.3 * (σ / S) Where:
-
σ = the standard deviation of the response (typically of the blank)
-
S = the slope of the calibration curve
Visualizations
Experimental Workflow for Spectrophotometric Metal Ion Detection
Caption: Workflow for spectrophotometric metal ion detection.
Signaling Pathway of Metal Ion Detection
Caption: Chelation reaction and spectrophotometric detection.
Logical Relationship for Method Selection
Caption: Decision tree for selecting a metal detection method.
References
- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 2. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microplate-reader method for the rapid analysis of copper in natural waters with chemiluminescence detection [frontiersin.org]
- 11. Recent Advances of Optical Sensors for Copper Ion Detection [mdpi.com]
A Comparative Guide to the Quantum Yield of 4-Methyl-8-hydroxyquinoline Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Photoluminescence Efficiency of Metal Complexes with 4-Methyl-8-hydroxyquinoline.
The photoluminescent properties of metal complexes are paramount in various scientific and technological fields, including the development of organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and photosensitizers in photodynamic therapy. The ligand this compound, a derivative of 8-hydroxyquinoline, is known to form stable and highly fluorescent complexes with a variety of metal ions. The quantum yield (Φ), a measure of the efficiency of the conversion of absorbed photons into emitted photons, is a critical parameter for evaluating the performance of these complexes. This guide provides a comparative analysis of the quantum yield of different this compound complexes, supported by experimental data and detailed methodologies.
Performance Comparison of this compound Metal Complexes
The quantum yield of this compound complexes is significantly influenced by the coordinated metal ion. Chelation with metals generally enhances the fluorescence emission of the 8-hydroxyquinoline moiety, a phenomenon attributed to increased molecular rigidity and prevention of non-radiative decay pathways.[1] Below is a summary of the reported quantum yields for various metal complexes of this compound and its parent compound, 8-hydroxyquinoline, for a broader comparative context.
| Complex | Metal Ion | Quantum Yield (Φ) | Solvent/State | Reference |
| Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) | Al(III) | High (specific value varies with conditions) | Thin Film | [2] |
| Bis(2-methyl-8-hydroxyquinolinato)zinc(II) | Zn(II) | Higher than Alq3 in device performance | Device | [3] |
| Diaza-18-crown-6 hydroxyquinoline-Mg(II) Complex | Mg(II) | Strong fluorescence increase upon binding | Not specified | [1][4] |
| Tris(4-morpholinyl-8-hydroxyquinoline)aluminum(III) | Al(III) | Two times higher than pristine Alq3 | Chloroform | [5] |
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure in photochemistry and materials science. Two primary methods are employed: the relative method and the absolute method.
Relative Quantum Yield Determination
This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range as the sample.
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.
-
Absorption Spectra Measurement: Record the UV-Vis absorption spectra of both the sample and standard solutions.
-
Fluorescence Spectra Measurement: Record the fluorescence emission spectra of both the sample and standard solutions using the same excitation wavelength and instrument settings.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Absolute Quantum Yield Determination
The absolute method directly measures the number of photons emitted by the sample relative to the number of photons absorbed, typically using an integrating sphere.
Methodology:
-
Instrumentation: An integrating sphere is coupled to a fluorescence spectrometer. The sphere is coated with a highly reflective material to capture all emitted light.
-
Measurement of Scattered Light: A spectrum of the excitation light scattered by a blank sample (solvent only) is recorded.
-
Measurement of Sample Emission and Scattered Light: The sample is placed in the integrating sphere, and a spectrum containing both the sample's fluorescence emission and the unabsorbed scattered excitation light is recorded.
-
Calculation: The quantum yield is calculated by dividing the number of emitted photons (integrated fluorescence signal) by the number of absorbed photons (the difference between the integrated scattered light signals from the blank and the sample).
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the general workflow for determining the fluorescence quantum yield of a this compound complex using the relative method.
Caption: Workflow for Relative Quantum Yield Determination.
Structure-Property Relationships
The quantum yield of this compound complexes is not only dependent on the central metal ion but also on the overall molecular structure and the surrounding environment.
Caption: Factors Influencing Quantum Yield.
The choice of the central metal ion significantly impacts the electronic structure of the complex, thereby influencing the energies of the singlet and triplet excited states and the rates of radiative and non-radiative decay. For instance, heavy metal ions can increase spin-orbit coupling, which may enhance phosphorescence at the expense of fluorescence, leading to a lower fluorescence quantum yield. The methyl group at the 4-position of the quinoline ring can also subtly influence the electronic properties and steric hindrance of the ligand, which in turn affects the complex's geometry and photophysical characteristics. Future research focusing on the systematic synthesis and characterization of a wider range of this compound metal complexes will be invaluable for elucidating these structure-property relationships and for the rational design of new materials with optimized quantum yields for specific applications.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Methyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the fields of chemistry, pharmacology, and drug development. This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-Methyl-8-hydroxyquinoline, a key heterocyclic scaffold. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate techniques for their quality control processes.
Introduction to this compound and its Purity
This compound is a derivative of 8-hydroxyquinoline, a versatile chelating agent with a wide range of applications, including as an analytical reagent, a precursor in the synthesis of pharmaceuticals, and a fluorescent chemosensor for metal ions.[1][2][3] The biological and chemical activity of this compound is intrinsically linked to its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous experimental results, altered pharmacological activity, and potential toxicity. Therefore, the use of robust analytical methods to accurately quantify the purity of synthesized this compound is paramount.
Common Impurities in the Synthesis of this compound
The most common synthetic routes to this compound, such as the Doebner-von Miller reaction, involve the condensation of o-aminophenol with an α,β-unsaturated carbonyl compound (in this case, derived from ethyl acetoacetate). Potential impurities can include:
-
Unreacted Starting Materials: o-aminophenol and reagents derived from ethyl acetoacetate.
-
Reaction Intermediates: Incompletely cyclized products.
-
Side-Products: Isomeric quinolines or products from polymerization or degradation of reactants.
-
Reagents and Catalysts: Residual acids (e.g., sulfuric acid, hydrochloric acid) and catalysts used in the synthesis.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach employing several analytical techniques is recommended for a comprehensive purity assessment. Below is a comparison of common methods with illustrative data.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, with UV detection. | 95.0 - 99.9 | High resolution, quantitative, widely available. | Requires a chromophore, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with mass-based detection and identification. | 98.0 - 99.9 | High sensitivity, provides structural information of impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Absolute quantification against a certified internal standard.[4][5] | 98.5 - 99.8 | Primary analytical method, does not require a reference standard of the analyte, provides structural confirmation.[6] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Broad range indicates impurity. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not quantitative. |
Table 2: Illustrative Purity Data for Synthesized this compound Batches
| Batch ID | HPLC-UV Purity (%) | GC-MS Purity (%) | ¹H-qNMR Purity (%) | Melting Point (°C) |
| Batch A (Crude) | 85.2 | 84.5 | 86.1 | 205-212 |
| Batch B (Recrystallized once) | 97.8 | 98.1 | 98.5 | 212-214 |
| Batch C (Chromatography Purified) | 99.7 | 99.8 | 99.6 | 213-215[7] |
Note: The data in Table 2 are illustrative and represent typical results obtained from different purification stages.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established protocols for 8-hydroxyquinoline.[8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10][11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
-
Analysis: Purity is calculated based on the relative peak area of the analyte compared to the total ion chromatogram. Impurities can be identified by their mass spectra.
Quantitative ¹H-NMR (¹H-qNMR) Spectroscopy
This protocol is based on general guidelines for qNMR purity determination.[4][12]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
Caption: Mechanism of this compound as a fluorescent metal ion sensor.
Caption: Quality control workflow for synthesized this compound.
Conclusion
The purity of synthesized this compound is a critical parameter that dictates its suitability for research and development applications. A comprehensive assessment of purity should not rely on a single analytical technique. Instead, an orthogonal approach, combining a high-resolution chromatographic method like HPLC or GC-MS with an absolute quantification method such as ¹H-qNMR, provides the most accurate and reliable results. This guide offers the necessary protocols and comparative insights to empower researchers to make informed decisions on the quality control of this important heterocyclic compound.
References
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. ours.ou.ac.lk [ours.ou.ac.lk]
- 7. 4-HYDROXY-8-METHYLQUINOLINE CAS#: 23432-44-2 [amp.chemicalbook.com]
- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 9. sielc.com [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Cross-Validation of 8-Hydroxyquinoline-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable assay is paramount. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as versatile chemical tools in a variety of assays, primarily due to their potent metal-chelating properties.[1][2] These compounds form the basis of sensitive assays for metal ion detection and have been successfully employed as inhibitors in various enzyme systems.[3][4] This guide provides a comparative analysis of 8-hydroxyquinoline-based assays against common alternatives, supported by experimental data and detailed protocols to inform assay selection and development.
The core principle of many 8-HQ-based assays lies in its structure: a bicyclic molecule with nitrogen and oxygen donor atoms that act as a potent bidentate chelator for metal ions.[5] This chelation event is often accompanied by a distinct change in the molecule's fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) or, conversely, fluorescence quenching.[2][6] While 8-HQ itself is weakly fluorescent, its complexation with metal ions restricts intramolecular rotation and blocks non-radiative decay pathways, leading to a significant increase in fluorescence emission.[1][2] This property is harnessed to create highly sensitive "turn-on" fluorescent sensors for various metal ions, including zinc (Zn²⁺), iron (Fe²⁺), and aluminum (Al³⁺).[2][4][6]
Beyond metal sensing, 8-HQ derivatives have been identified as effective inhibitors of enzymes, particularly metalloenzymes. For instance, derivatives like 5-carboxy-8-hydroxyquinoline have been shown to inhibit 2-oxoglutarate (2OG) dependent histone demethylases by binding to the active site Fe(II).[3]
Performance Comparison: 8-Hydroxyquinoline Assays vs. Alternatives
The performance of 8-HQ-based assays is often benchmarked against other established methods. The choice of assay depends critically on the specific application, required sensitivity, and the potential for interfering substances.
For Metal Ion Detection
8-HQ derivatives offer a sensitive fluorometric method for metal ion detection. Key alternatives include other classes of fluorescent sensors and traditional colorimetric or electrochemical methods.
| Assay Type | Analyte | Principle | Limit of Detection (LOD) / IC₅₀ | Key Advantages | Key Disadvantages |
| 8-HQ Derivative (5-Cl-8HQ) [6] | Fe(II) | Colorimetric | 0.04 ± 0.10 ppm | Simple, rapid detection, water-soluble sensor.[6] | Potential for interference from other transition metals.[7] |
| 8-HQ Derivative (p-NIAZOXS) [8] | Zn(II) | Spectrophotometric | 15 ng/mL | High sensitivity, stable absorbance.[8] | pH-dependent.[8] |
| Rhodamine-Based Sensors [9] | Hg(II), Cu(II) | Fluorescence "Turn-On" | As low as nanomolar (nM) range | High sensitivity, large Stokes shift. | Can be susceptible to photobleaching. |
| Electrochemical Sensors [9] | Various Metal Ions | Change in electrical signal | Varies (nM to µM) | High sensitivity, portability, potential for multiplexing. | Electrode fouling can be an issue. |
For Enzyme Inhibition
In the context of drug discovery, 8-HQ compounds have been screened for their inhibitory effects on various enzymes, such as histone demethylases.
| Assay Type | Target Enzyme | Inhibitor | IC₅₀ | Assay Principle | Alternative Methods |
| 8-HQ Fluorescence Assay [3] | JMJD2A/JMJD2E (Histone Demethylase) | 5-carboxy-8HQ | 200 nM (JMJD2E) | Fluorescence-based detection of NADH produced in a coupled enzyme reaction.[3] | Mass Spectrometry, Immunofluorescence.[3] |
| AlphaScreen® Assay | Various | Varies | Varies | Bead-based proximity assay measuring signal amplification. | FRET, TR-FRET, FP. |
| Mass Spectrometry [3] | JMJD2A | 5-carboxy-8HQ | Confirmatory | Direct measurement of substrate and product masses.[3] | HPLC, Radiometric assays. |
Experimental Methodologies
Detailed and reproducible protocols are crucial for the successful implementation and cross-validation of any assay.
Protocol 1: General Fluorescence Assay for Metal Ion Detection
This protocol describes a general method for detecting a target metal ion using an 8-hydroxyquinoline-based fluorescent probe.
1. Reagent Preparation:
- Prepare a stock solution of the 8-HQ derivative (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.
- Prepare a stock solution of the target metal salt (e.g., ZnCl₂) in deionized water.
- Prepare a buffer solution to maintain a stable pH at which the probe-metal interaction is optimal (e.g., HEPES buffer, pH 7.4).[7]
2. Assay Procedure:
- In a 96-well microplate, add the buffer solution to each well.
- Add the 8-HQ probe solution to each well to a final concentration typically in the low micromolar range (e.g., 10 µM).
- Add varying concentrations of the metal ion solution to the wells to generate a standard curve. Include a blank control with no metal ion.
- To test for selectivity, add solutions of other, potentially interfering metal ions to separate wells at a concentration significantly higher than the target ion.
- Incubate the plate for a specified period (e.g., 15-30 minutes) at room temperature to allow for complex formation.
3. Data Acquisition:
- Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths specific to the 8-HQ derivative-metal complex.[4] These are determined empirically during assay development.
- Plot the fluorescence intensity against the metal ion concentration to determine the detection range and limit of detection (LOD).
Protocol 2: Histone Demethylase Inhibition Assay
This protocol is based on a coupled-enzyme, fluorescence-based assay used to screen for inhibitors of JMJD2 family histone demethylases.[3]
1. Reagent Preparation:
- Recombinant JMJD2 enzyme.
- Trimethylated histone peptide substrate (e.g., H3K9me3).
- Cofactors: 2-oxoglutarate (2OG), Ascorbate, Fe(II).
- Coupling enzymes: Formaldehyde dehydrogenase (FDH).
- NAD⁺ solution.
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5).
- 8-HQ derivative inhibitor (e.g., 5-carboxy-8-hydroxyquinoline) dissolved in DMSO.
2. Assay Procedure:
- In a 384-well plate, dispense the 8-HQ inhibitor at various concentrations. Include positive (known inhibitor, e.g., N-oxalylglycine) and negative (DMSO vehicle) controls.
- Add a solution containing the JMJD2 enzyme, peptide substrate, and cofactors (excluding 2OG) to all wells.
- Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the demethylase reaction by adding 2OG.
- Incubate for a defined period (e.g., 60 minutes) at 37°C.
- Stop the reaction and initiate the detection step by adding a solution containing FDH and NAD⁺. This will convert the formaldehyde product from the demethylation reaction into formic acid, with the concomitant reduction of NAD⁺ to the fluorescent NADH.
- Incubate for 15-30 minutes to allow for the detection reaction to proceed.
3. Data Acquisition:
- Measure the fluorescence of NADH using a plate reader (e.g., Excitation: 340 nm, Emission: 460 nm).
- Calculate the percent inhibition for each inhibitor concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Assay Principles and Workflows
Diagrams are essential for a clear understanding of the underlying mechanisms and experimental steps.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 8-HQ based sensors.
Caption: Experimental workflow for a metal ion detection assay using an 8-HQ fluorescent probe.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. ours.ou.ac.lk [ours.ou.ac.lk]
- 7. 8-Hydroxyquinoline Based Multipodal Systems: Effect of Spatial Placement of 8-Hydroxyquinoline on Metal Ion Recognition | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 4-Methyl-8-hydroxyquinoline and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Methyl-8-hydroxyquinoline, a prominent member of the 8-hydroxyquinoline (8-HQ) family of fluorescent sensors, against other commonly used fluorescent probes. The 8-HQ derivatives are renowned for their ability to chelate metal ions, which makes them invaluable tools in analytical chemistry, molecular imaging, and drug development for the detection of biologically and environmentally significant metal ions like Zn²⁺, Al³⁺, and Mg²⁺.[1][2] The fluorescence of 8-HQ and its derivatives is often quenched in its free form but exhibits significant enhancement upon binding to a target metal ion, a property that makes them excellent "turn-on" fluorescent sensors.[2][3]
This document presents a summary of key performance indicators, detailed experimental protocols for performance validation, and visual workflows to aid researchers in selecting the appropriate probe for their specific needs.
Benchmarking Performance: this compound vs. Alternatives
The selection of a fluorescent probe is dictated by its specific photophysical properties and its response to the target analyte. The following table summarizes the quantitative performance of this compound and compares it with other classes of fluorescent probes often used for the detection of Zinc (Zn²⁺), a crucial transition metal ion in numerous biological processes.[4]
| Probe Class | Example Probe | Target Ion | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Detection Limit (LOD) | Solvent/Medium | Ref. |
| 8-Hydroxyquinoline | This compound-Zn²⁺ Complex | Zn²⁺ | ~370 nm | ~500 nm | Not specified | Not specified | Various | |
| 8-Hydroxyquinoline | ESIPT-Active 8-HQ Derivative (HL) | Zn²⁺ | 420 nm | 596 nm | >0.017 (in THF/H₂O) | Not specified | THF/H₂O (3:7, v/v) | [5][6] |
| 8-Hydroxyquinoline | 8-HQ Benzoate Derivative | Hg²⁺, Cu²⁺ | ~350 nm | ~520 nm | Up to 0.44 (for Hg²⁺ complex) | Not specified | Acetonitrile | [3] |
| Rhodamine | Rhodamine-8-HQ Conjugate (RHOQ) | Hg²⁺ | 543 nm | 594 nm | Not specified | 9.67 x 10⁻⁸ M | MeOH–Tris buffer | [7] |
| BODIPY | BODIPY-based probe | Mg²⁺ | Not specified | Red-emitting | Not specified | Not specified | Intracellular | [8] |
Signaling Pathway and Experimental Workflows
Mechanism of 8-Hydroxyquinoline Probes
The fluorescence of 8-hydroxyquinoline and its derivatives is typically weak in their free, unbound state. This is attributed to a non-radiative de-excitation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen atom.[5][6][9] Upon chelation with a metal ion, this proton is displaced, inhibiting the ESIPT process. This blockage of the non-radiative pathway forces the molecule to relax through fluorescence, resulting in a significant "turn-on" signal.[5][6][9]
Caption: Mechanism of fluorescence enhancement in 8-hydroxyquinoline probes via ESIPT inhibition.
Experimental Workflow: Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[10][11] The relative method, which is most commonly used, compares the fluorescence intensity of the sample to a standard with a known quantum yield.[11][12][13]
Caption: Workflow for determining relative fluorescence quantum yield.[12]
Experimental Workflow: Photostability Assessment
Photostability determines how long a fluorescent probe can withstand light exposure before its signal diminishes (photobleaching). It is a crucial parameter for applications requiring long-term or high-intensity imaging, such as confocal microscopy.[14]
Caption: Workflow for assessing the photostability of a fluorescent probe.[14]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol details the comparative method for determining the fluorescence quantum yield (Φ) of a sample relative to a known standard.[12][13]
1. Materials and Equipment:
-
Spectrofluorometer: Capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Cuvettes: 10 mm path length quartz cuvettes.
-
Solvents: Spectroscopic grade.
-
Fluorescence Standard: A compound with a well-documented quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Sample: The fluorescent compound to be tested.
-
Volumetric flasks and pipettes.
2. Procedure:
-
Standard and Solvent Selection: Choose a standard that absorbs and emits in a similar spectral range to your sample. Use the same solvent for both the standard and the sample to keep the refractive index constant.
-
Solution Preparation:
-
Prepare stock solutions of the sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength in a 10 mm cuvette to minimize re-absorption effects.[13]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and standard.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each of the prepared solutions under identical instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the line for both plots. The plot should be linear, confirming the absence of significant inner filter effects.
-
Calculate the quantum yield of the sample (Φₛ) using the following equation:[13] Φₛ = Φᵣ × (Gradₛ / Gradᵣ) × (ηₛ² / ηᵣ²) Where:
-
Φᵣ is the quantum yield of the reference standard.
-
Gradₛ and Gradᵣ are the gradients for the sample and reference standard, respectively.
-
ηₛ and ηᵣ are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).
-
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for quantifying the photostability of a fluorescent probe by measuring its photobleaching rate under controlled illumination.[14]
1. Materials and Equipment:
-
Fluorescence Microscope: Equipped with a stable light source (e.g., laser, LED), appropriate filter sets, and a sensitive camera (e.g., sCMOS).
-
Image Acquisition Software: Capable of time-lapse imaging.
-
Microscope Slides and Coverslips.
-
Phosphate-Buffered Saline (PBS) or other suitable buffer.
-
Antifade Mounting Medium (Optional but recommended).
-
Image Analysis Software (e.g., ImageJ/Fiji).
2. Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 µM) of the fluorescent probe in PBS.
-
Immobilize the probes for imaging by adsorbing them onto a clean glass coverslip. Incubate a small volume of the solution on the surface for 10-15 minutes, then gently wash with PBS to remove unbound probes.[14]
-
Mount the coverslip onto a microscope slide using a drop of PBS or an antifade medium.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
It is critical to use the same light intensity and instrument settings for all probes being compared to ensure a fair assessment.[14]
-
-
Image Acquisition:
-
Focus on the sample plane.
-
Begin a time-lapse acquisition, continuously illuminating the sample at the probe's excitation wavelength.
-
Capture images at regular intervals until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define a Region of Interest (ROI) over a fluorescent area and another ROI over a background area.
-
For each time point, measure the mean fluorescence intensity within both ROIs.
-
Subtract the background intensity from the signal intensity for each frame.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. This can be determined directly from the plot. A longer half-life indicates greater photostability.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-8-hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged structure in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Among its numerous derivatives, 8-hydroxyquinolines (8-HQs) have garnered significant attention for their diverse biological activities, including potent anticancer, antibacterial, and antifungal properties.[1][2] The introduction of a methyl group at the 4-position of the 8-hydroxyquinoline core (4-Methyl-8-hydroxyquinoline) presents a fascinating case for structure-activity relationship (SAR) studies, potentially modulating the parent molecule's efficacy and selectivity. This guide provides a comparative analysis of this compound derivatives, drawing upon experimental data from the broader class of 8-hydroxyquinolines to infer and understand their therapeutic potential.
While direct and extensive research specifically on a wide range of this compound derivatives is limited, the vast body of knowledge on substituted 8-hydroxyquinolines allows for insightful extrapolations. The 4-position is electronically distinct, and substitution at this site can influence the molecule's lipophilicity, steric profile, and electronic distribution, thereby impacting its interaction with biological targets.
General Structure-Activity Relationship (SAR) of 8-Hydroxyquinoline Derivatives
The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions, a property governed by the nitrogen atom in the pyridine ring and the hydroxyl group at the 8-position.[3] This chelation is crucial for many of their mechanisms of action. The general SAR for 8-hydroxyquinoline derivatives can be summarized as follows:
-
The 8-Hydroxyl Group and Pyridine Nitrogen: These are essential for metal chelation and are generally indispensable for biological activity.
-
Substitution at C-2: Introduction of substituents at the C-2 position can significantly influence activity. For instance, a methyl group at this position has been shown to impact the antifungal and antidiabetic properties of the molecule.[4][5]
-
Substitution at C-5 and C-7: These positions are common sites for modification. Halogenation (e.g., with chlorine or bromine) at these positions often enhances antimicrobial and anticancer activities.[6]
-
Substitution at C-4: The effect of substitution at the C-4 position is less extensively documented but is predicted to influence activity through steric and electronic effects. A methyl group at this position, being an electron-donating group, could potentially enhance the electron density of the quinoline ring system.
Below is a DOT script visualizing the key structural features of 8-hydroxyquinoline and the common positions for derivatization that influence its biological activity.
Caption: Key pharmacophoric features of 8-hydroxyquinoline derivatives.
Comparative Performance Data
To illustrate the structure-activity relationships, the following tables summarize the biological activities of various 8-hydroxyquinoline derivatives against different targets. While specific data for a series of 4-methyl derivatives is not available, the data presented for other substituted analogs provides a valuable benchmark for predicting their potential activity.
Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | None | Staphylococcus aureus | 3.9 | [3] |
| 2-Methyl-8-hydroxyquinoline | 2-CH₃ | Various Bacteria | Varies | [4] |
| 5-Chloro-8-hydroxyquinoline | 5-Cl | Various Bacteria | Varies | [7] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-diCl | Various Bacteria | Varies | [6] |
| 7-Bromo-8-hydroxyquinoline-5-sulfonic acid | 7-Br, 5-SO₃H | Various Bacteria | Varies | [6] |
Note: "Varies" indicates that a range of activities were reported against different bacterial strains.
Table 2: Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline | None | K562, T47D | >25 | [8] |
| 2-Methyl-8-hydroxyquinoline | 2-CH₃ | A549 (Lung) | Varies | [5] |
| Platinum(II) complexes with 8-hydroxyquinoline ligands | Various | MDA-MB-231 (Breast) | 5.49 - 7.09 | [9] |
| Bis 8-hydroxyquinoline substituted benzylamines | Various | Glioblastoma | Varies | [10] |
Note: "Varies" indicates that a range of activities were reported for different derivatives within the class.
Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | None | Candida albicans | Varies | [11] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-diCl | Aspergillus niger | Varies | [6] |
| 8-hydroxy-5-quinolinesulfonic acid | 5-SO₃H | Candida spp. | 1-512 | [3] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 5-Cl, 7-I | Candida spp. | 0.031-2 | [3] |
Note: "Varies" indicates that a range of activities were reported against different fungal strains.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activity of 8-hydroxyquinoline derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following DOT script illustrates the workflow of a typical broth microdilution assay.
Caption: Experimental workflow for the broth microdilution assay.
MTT Assay for Anticancer Activity (IC₅₀ Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the drug that inhibits cell growth by 50%.[1]
Proposed Mechanism of Action and Signaling Pathways
The anticancer activity of many 8-hydroxyquinoline derivatives is linked to their ability to chelate essential metal ions, leading to the inhibition of key enzymes and the generation of reactive oxygen species (ROS), which in turn induces apoptosis. The following diagram illustrates a proposed signaling pathway for the anticancer activity of 8-hydroxyquinoline derivatives.
Caption: Proposed anticancer mechanism of 8-hydroxyquinoline derivatives.
Conclusion and Future Perspectives
The this compound scaffold holds significant promise for the development of novel therapeutic agents. Based on the extensive research on 8-hydroxyquinoline derivatives, it is plausible that 4-methyl substitution will yield compounds with potent biological activities. The electron-donating nature of the methyl group at the 4-position may enhance the metal-chelating ability and overall efficacy. However, comprehensive studies focusing specifically on a series of this compound derivatives are imperative to establish a clear and detailed structure-activity relationship. Future research should focus on the synthesis and systematic biological evaluation of these compounds to unlock their full therapeutic potential. Such studies will be instrumental in guiding the rational design of next-generation quinoline-based drugs with improved efficacy and safety profiles.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methyl-8-hydroxyquinoline: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-8-hydroxyquinoline, ensuring a safe and compliant workflow.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the available safety data for the closely related compounds 2-Methyl-8-hydroxyquinoline and 8-hydroxyquinoline. It is imperative to consult your institution's specific safety protocols and local regulations before proceeding.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, treated as a hazardous chemical waste, must be systematic to ensure safety and environmental protection.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containerization:
-
For solid waste, use a securely sealed, compatible container.
-
For solutions, use a leak-proof, compatible container. Ensure the container is not overfilled.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
Quantitative Data Summary
The following table summarizes key hazard information based on the related compound 8-hydroxyquinoline. This data underscores the importance of proper handling and disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed |
| Serious Eye Damage (Category 1) | Corrosion | Danger | H318: Causes serious eye damage |
| Skin Sensitization (Category 1) | Exclamation mark | Warning | H317: May cause an allergic skin reaction |
| Reproductive Toxicity (Category 1B) | Health hazard | Danger | H360D: May damage the unborn child |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Environment | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects |
Data based on the Safety Data Sheet for 8-hydroxyquinoline.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. echemi.com [echemi.com]
- 6. 2-Methyl-8-quinolinol | 826-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
Essential Safety and Logistical Information for Handling 4-Methyl-8-hydroxyquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-8-hydroxyquinoline was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds (e.g., 8-hydroxyquinoline and its derivatives) and general principles of laboratory safety. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to provide procedural, step-by-step guidance to ensure laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include acute toxicity if swallowed, skin and eye irritation or damage, and the potential for allergic skin reactions.[1][2][3][4] Some related compounds are also suspected of causing genetic defects or may damage fertility or an unborn child.[1][2][3][4] Therefore, a stringent approach to personal protection is mandatory.
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect eyes from splashes and dust. |
| Skin Protection | A flame-retardant lab coat is required. Full-body protection, such as coveralls, should be considered for larger quantities. | To prevent skin contact with the chemical. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them after handling the substance. | To protect hands from direct contact and absorption. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be worn. | To prevent inhalation of the compound, which may be harmful. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with potentially hazardous compounds. The following protocol outlines the key steps for safely handling this compound.
1. Preparation:
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS provided by the manufacturer of this compound.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare any necessary equipment and reagents.
2. Handling:
-
Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Dissolving/Mixing: If preparing a solution, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer. Avoid open flames.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions.
3. Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2][3][5]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes contaminated gloves, paper towels, weighing boats, and any unreacted compound. The container should be kept closed when not in use. |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible hazardous waste container for organic waste. | Includes reaction mixtures and solvent washes. Do not mix incompatible waste streams. |
| Liquid Waste (Aqueous) | Labeled, sealed, and chemically compatible hazardous waste container for aqueous waste. | Includes aqueous layers from extractions or washes. The pH should be neutralized if necessary before disposal. |
| Sharps Waste | Puncture-proof sharps container. | Includes any needles or other sharp objects that may be contaminated with the compound. |
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings.
Disposal Method: All waste must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[5][6][7] Do not pour any waste down the drain.[6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's EHS office immediately.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[1][5][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][5][7] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[5][7]
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always prioritize safety and consult your institution's specific protocols.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
